Mannitol
描述
D-mannitol is the D-enantiomer of mannitol. It has a role as an osmotic diuretic, a sweetening agent, an antiglaucoma drug, a metabolite, an allergen, a hapten, a food bulking agent, a food anticaking agent, a food humectant, a food stabiliser, a food thickening agent, an Escherichia coli metabolite and a member of compatible osmolytes.
This compound is an osmotic diuretic that is metabolically inert in humans and occurs naturally, as a sugar or sugar alcohol, in fruits and vegetables. This compound elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain and cerebrospinal fluid, into interstitial fluid and plasma. As a result, cerebral edema, elevated intracranial pressure, and cerebrospinal fluid volume and pressure may be reduced. This compound may also be used for the promotion of diuresis before irreversible renal failure becomes established; the promotion of urinary excretion of toxic substances; as an Antiglaucoma agent; and as a renal function diagnostic aid. On October 30, 2020, this compound was approved by the FDA as add-on maintenance therapy for the control of pulmonary symptoms associated with cystic fibrosis in adult patients and is currently marketed for this indication under the name BRONCHITOL® by Chiesi USA Inc.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is an Osmotic Diuretic. The mechanism of action of this compound is as an Osmotic Activity. The physiologic effect of this compound is by means of Increased Diuresis.
This compound has been reported in Pisolithus tinctorius, Talaromyces verruculosus, and other organisms with data available.
This compound is a naturally occurring alcohol found in fruits and vegetables and used as an osmotic diuretic. This compound is freely filtered by the glomerulus and poorly reabsorbed from the renal tubule, thereby causing an increase in osmolarity of the glomerular filtrate. An increase in osmolarity limits tubular reabsorption of water and inhibits the renal tubular reabsorption of sodium, chloride, and other solutes, thereby promoting diuresis. In addition, this compound elevates blood plasma osmolarity, resulting in enhanced flow of water from tissues into interstitial fluid and plasma.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and has 5 approved and 29 investigational indications.
D-mannitol is a metabolite found in or produced by Saccharomyces cerevisiae.
A diuretic and renal diagnostic aid related to sorbitol. It has little significant energy value as it is largely eliminated from the body before any metabolism can take place. It can be used to treat oliguria associated with kidney failure or other manifestations of inadequate renal function and has been used for determination of glomerular filtration rate. This compound is also commonly used as a research tool in cell biological studies, usually to control osmolarity.
See also: this compound; sorbitol (component of).
Structure
3D Structure
属性
IUPAC Name |
(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023235, DTXSID30858955 | |
| Record name | D-Mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | D-Mannitol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mannitol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15381 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mannitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-MANNITOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
greater than 300 °F (NTP, 1992) | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mannitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-MANNITOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | D-MANNITOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES | |
CAS No. |
69-65-8, 87-78-5 | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DL-Mannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannitol [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Mannitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mannitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Mannitol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mannitol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-mannitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mannitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANNITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OWL53L36A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-MANNITOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C | |
| Record name | D-MANNITOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20585 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mannitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-MANNITOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mannitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Mannitol for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannitol, a sugar alcohol (polyol), is a versatile and widely utilized excipient and laboratory reagent. Its unique chemical and physical properties, including high stability, low hygroscopicity, and osmotic activity, make it an invaluable tool in a diverse range of scientific applications. This technical guide provides a comprehensive overview of the chemical properties of mannitol relevant to its use in a laboratory setting. It includes detailed quantitative data, experimental protocols for property determination, and visual representations of its chemical structure and common laboratory workflows.
Chemical and Physical Properties of this compound
This compound (C6H14O6) is a white, odorless, crystalline powder with a sweet taste.[1][2] It is an isomer of sorbitol, differing in the orientation of the hydroxyl group on the second carbon.[2] This subtle structural difference results in distinct physical properties.
Quantitative Data
The key physicochemical properties of D-mannitol are summarized in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties of D-Mannitol
| Property | Value | References |
| Molecular Formula | C6H14O6 | [1][2][3] |
| Molar Mass | 182.172 g/mol | [1][2] |
| Appearance | White, odorless, crystalline powder or granules | [1][2] |
| Melting Point | 166 - 170 °C (331 - 338 °F) | [1] |
| Boiling Point | 290 - 295 °C at 3.5 mmHg | [1] |
| Density | 1.489 g/cm³ at 20 °C | [1] |
| pKa (at 25 °C) | ~13.5 |
Table 2: Solubility of D-Mannitol in Various Solvents at 25 °C
| Solvent | Solubility ( g/100 mL) | References |
| Water | 21.6 | |
| Ethanol | Very slightly soluble | [2] |
| Ether | Practically insoluble | [2] |
| Pyridine | Soluble | |
| Aniline | Soluble |
Chemical Reactivity and Stability
This compound is a chemically stable polyol, a property that makes it a preferred excipient in pharmaceutical formulations.[4] It is not readily oxidized by air and is resistant to degradation under many conditions. However, it can undergo reactions typical of alcohols.
-
Reaction with Strong Oxidizing Agents: this compound can be oxidized by strong oxidizing agents.
-
Complexation with Boric Acid: this compound forms a stable complex with boric acid, increasing the acidity of the boric acid solution. This property is utilized in the titrimetric analysis of boric acid.[2]
-
Stability in Solution: Aqueous solutions of this compound are stable and can be sterilized by autoclaving.[1] Some sources suggest that this compound is incompatible with strongly acidic and alkaline solutions.[1]
Experimental Protocols
This section provides detailed methodologies for determining some of the key chemical properties of this compound.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of a solid this compound sample using a melting point apparatus.
Materials:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Dry, powdered this compound sample
-
Mortar and pestle (if sample is not powdered)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[5][6]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of this compound into the tube. The packed sample height should be 2-3 mm.[6]
-
Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the solid tightly into the sealed end.[6]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. Set a high heating rate and observe the approximate temperature at which the sample melts.[7]
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point.[6]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]
-
Cooling: After the measurement is complete, turn off the apparatus and allow it to cool before removing the capillary tube.[8]
Determination of Aqueous Solubility
Objective: To determine the solubility of this compound in water at a specific temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar or shaking incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter or vacuum filtration)
-
Oven
Procedure:
-
Equilibration: Add an excess amount of this compound to a known volume of water in a flask.
-
Saturation: Stir or shake the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: Allow the undissolved solid to settle. Carefully filter a known volume of the supernatant to remove any undissolved this compound.
-
Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the clear, saturated filtrate to the evaporating dish.
-
Drying: Heat the evaporating dish in an oven at a temperature below the boiling point of water (e.g., 80-90 °C) until all the water has evaporated and a constant weight of the dried this compound is achieved.
-
Calculation: Calculate the solubility in grams per 100 mL of water using the mass of the dissolved this compound and the volume of the filtrate used.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of this compound using potentiometric titration.
Materials:
-
pH meter with a combination pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
This compound solution of known concentration
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standard pH buffers for calibration
Procedure:
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.[9]
-
Sample Preparation: Prepare a solution of this compound in deionized water of a known concentration (e.g., 0.1 M).
-
Titration Setup: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.
-
Titration: Begin stirring the solution. Add the standardized strong base solution in small, known increments from the burette.
-
Data Collection: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. For polyprotic substances, multiple inflection points may be observed.
Laboratory Applications and Workflows
This compound's chemical properties are leveraged in various laboratory applications.
Chemical Structure of D-Mannitol
The structure of D-mannitol is a linear six-carbon chain with a hydroxyl group on each carbon.
Caption: Chemical structure of D-Mannitol.
This compound Salt Agar (MSA) in Microbiology
This compound is a key component of this compound Salt Agar (MSA), a selective and differential medium used for the isolation and identification of Staphylococcus species.[10][11][12] The high salt concentration (7.5% NaCl) selects for staphylococci, while the this compound and the pH indicator (phenol red) differentiate between this compound-fermenting and non-fermenting species.[10][11][12]
Caption: Workflow for using this compound Salt Agar.
This compound as an Osmoticum in Plant Tissue Culture
In plant tissue culture, this compound is frequently added to the growth medium to induce osmotic stress, simulating drought conditions.[13][14][15][16][17] This allows for the study of plant responses to water deficit in a controlled laboratory environment.
Caption: Use of this compound to induce osmotic stress.
Conclusion
D-mannitol possesses a unique combination of chemical and physical properties that make it a highly valuable compound in various laboratory settings. Its stability, well-defined physical constants, and biological inertness in many systems allow for its use as a reliable excipient, a selective agent in microbiology, and an osmoticum in plant science. The provided data and protocols in this guide serve as a comprehensive resource for researchers and scientists working with this compound, enabling its effective and accurate application in their experimental work.
References
- 1. byjus.com [byjus.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. D-Mannitol [webbook.nist.gov]
- 4. dalynn.com [dalynn.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. asm.org [asm.org]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. microbenotes.com [microbenotes.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Tissue Culture—A Sustainable Approach to Explore Plant Stresses | MDPI [mdpi.com]
- 16. Early this compound-triggered changes in the Arabidopsis leaf (phospho)proteome reveal growth regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Core Mechanism of Mannitol as an Osmotic Diuretic: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying the action of mannitol as an osmotic diuretic. It delves into the quantitative effects on renal function, detailed experimental protocols for research, and the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating osmotic diuretics and related renal physiology.
Core Mechanism of Action
This compound, a sugar alcohol, functions as an osmotic diuretic primarily by increasing the osmolarity of the glomerular filtrate.[1][2] When administered intravenously, this compound is freely filtered by the glomerulus but is minimally reabsorbed by the renal tubules.[1] This retention of a non-reabsorbable solute within the tubular fluid creates a powerful osmotic gradient that inhibits the reabsorption of water from the proximal convoluted tubule and the descending limb of the loop of Henle.[2] Consequently, there is an increased volume of water retained within the tubules, leading to diuresis.[1]
Beyond its primary osmotic effect, research indicates that this compound can also increase renal blood flow and washout the medullary interstitial gradient, which further contributes to a decrease in the kidney's ability to concentrate urine.[3]
Quantitative Effects on Renal Function
Numerous studies have quantified the effects of this compound on key renal parameters. The following tables summarize findings from both preclinical and clinical research, offering a comparative look at its impact on urine output, glomerular filtration rate (GFR), and electrolyte excretion.
Table 1: Effects of this compound on Renal Function in Animal Models
| Parameter | Animal Model | This compound Dosage | Key Findings | Reference |
| Urine Production | Healthy Dogs | Bolus injection | Significantly increased immediately after injection.[4][5] | [4][5] |
| Glomerular Filtration Rate (GFR) | Healthy Dogs | Bolus injection | No significant difference observed.[4][5] | [4][5] |
| Fractional Excretion of Sodium (FENa) | Healthy Dogs | Bolus injection | Increased, but the effect was short-lived.[4][5] | [4][5] |
| Fractional Excretion of Urea Nitrogen | Healthy Dogs | Bolus injection | Increased, but the effect was short-lived.[4][5] | [4][5] |
| Brain Water Content | Rat (Cortical Infarction Model) | 0.5, 1.5, or 2.5 g/kg IV bolus | Dose-dependent decrease in brain water content. | [6] |
Table 2: Effects of this compound on Renal Function in Human Studies
| Parameter | Patient Population | This compound Dosage | Key Findings | Reference |
| Urine Output | Postoperative Acute Kidney Injury | 225 mg/kg bolus followed by 75 mg/kg/h infusion | Increased by 61% (P < 0.001).[7] | [7] |
| Renal Blood Flow (RBF) | Postoperative Acute Kidney Injury | 225 mg/kg bolus followed by 75 mg/kg/h infusion | Increased by 12% (P < 0.05).[7] | [7] |
| Glomerular Filtration Rate (GFR) | Postoperative Acute Kidney Injury | 225 mg/kg bolus followed by 75 mg/kg/h infusion | Tended to increase (16%), but not statistically significant.[7] | [7] |
| Fractional Excretion of Sodium (FENa) | Postoperative Acute Kidney Injury | 225 mg/kg bolus followed by 75 mg/kg/h infusion | Increased by 58%.[7] | [7] |
| Renal Function | Patients undergoing coronary artery bypass surgery | 200 ml of 20% this compound in prime solution | No significant effect on postoperative renal function.[8] | [8] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the diuretic effect of this compound in a rat model, based on established research practices.
Protocol: Assessment of this compound-Induced Diuresis in a Rat Model
Objective: To quantify the effects of this compound on urine output, GFR, and electrolyte excretion in rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution (20% w/v in sterile saline)
-
Isotonic saline (0.9% NaCl)
-
Anesthetic (e.g., Inactin, 100 mg/kg intraperitoneally)
-
Catheters (for jugular vein, carotid artery, and bladder)
-
Infusion pump
-
Metabolic cages for urine collection
-
Blood collection tubes
-
Analytical equipment for measuring creatinine, sodium, potassium, and osmolality.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heated surgical board to maintain body temperature. Surgically place catheters in the jugular vein for infusions, the carotid artery for blood sampling, and the bladder for urine collection.
-
Equilibration Period: Infuse isotonic saline at a rate of 10 ml/kg/h for 60-90 minutes to ensure adequate hydration and stable baseline conditions.
-
Baseline Collection: Collect a baseline blood sample from the carotid artery. Begin a timed urine collection (e.g., 30 minutes) to determine baseline urine flow rate and electrolyte excretion.
-
This compound Administration: Administer a bolus of this compound (e.g., 1 g/kg) via the jugular vein catheter over 1-2 minutes.[6]
-
Post-Mannitol Collection: Immediately following the bolus, begin a series of timed urine collections (e.g., every 30 minutes for 2-3 hours). Collect blood samples at the midpoint of each urine collection period.
-
Data Analysis:
-
Measure urine volume to determine urine flow rate (ml/min).
-
Analyze plasma and urine samples for creatinine concentration to calculate GFR using the formula: GFR = (Urine [Creatinine] x Urine Flow Rate) / Plasma [Creatinine].
-
Measure sodium and potassium concentrations in plasma and urine to calculate fractional excretion (FE) using the formula: FENa/K = (Urine [Na/K] x Plasma [Creatinine]) / (Plasma [Na/K] x Urine [Creatinine]) x 100.
-
Measure osmolality of plasma and urine samples.
-
-
Statistical Analysis: Compare the pre- and post-mannitol values for all parameters using appropriate statistical tests (e.g., paired t-test or ANOVA).
Signaling Pathways and Molecular Mechanisms
The osmotic stress induced by this compound triggers a cascade of cellular responses in renal tubular cells. This section outlines the key signaling pathways and molecular players involved.
Cellular Sensing of Osmotic Stress
High concentrations of this compound induce hyperosmotic stress on renal tubular epithelial cells. This stress can lead to:
-
Oxidative Stress: Studies have shown that high doses of this compound can decrease glutathione (GSH) concentration and increase malondialdehyde (MDA) content in human kidney tubular epithelial cells (HK-2), indicating an induction of oxidative stress.[9]
-
Cytoskeletal Disruption: this compound treatment has been observed to cause disorganization and even destruction of the F-actin cytoskeleton in HK-2 cells.[9]
-
Apoptosis: High concentrations of this compound can induce apoptosis in renal tubular cells.[9]
Downstream Signaling Pathways
The cellular stress initiated by this compound activates specific signaling pathways that mediate the cellular response.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Hyperosmotic stress induced by this compound has been shown to increase the expression of aquaporin 4 (AQP4) and aquaporin 9 (AQP9) in cultured rat astrocytes. This upregulation is suppressed by a p38 MAPK inhibitor, suggesting a crucial role for this pathway in regulating aquaporin expression under hyperosmotic conditions.[10]
Regulation of Aquaporins
Aquaporins (AQPs) are water channels that play a critical role in renal water reabsorption. This compound's osmotic effect is intricately linked to the function and regulation of these channels.
-
Aquaporin 2 (AQP2): AQP2 is the primary vasopressin-regulated water channel in the collecting duct. While the direct effect of this compound on AQP2 phosphorylation and translocation is an area of ongoing research, the osmotic diuresis induced by this compound effectively counteracts the water reabsorption mediated by AQP2.
-
Aquaporin 9 (AQP9): Research suggests that AQP9 expression is upregulated in response to hyperosmolality induced by this compound.[11] This aquaglyceroporin is permeable to this compound, and its increased expression could potentially lead to this compound entering brain cells, thereby reducing the osmotic gradient and contributing to this compound resistance in the treatment of cerebral edema.[11]
Visualizations
To further elucidate the complex mechanisms described, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Experimental workflow for assessing this compound-induced diuresis in a rat model.
Caption: Signaling pathway of this compound-induced osmotic diuresis in renal cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. litfl.com [litfl.com]
- 4. Sequential changes in urine production, glomerular filtration rate, and electrolyte excretion after this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential changes in urine production, glomerular filtration rate, and electrolyte excretion after this compound administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound increases renal blood flow and maintains filtration fraction and oxygenation in postoperative acute kidney injury: a prospective interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of this compound on postoperative renal function in patients undergoing coronary artery bypass surgery: A double-blinded randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Renal tubular epithelial cells injury induced by this compound and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperosmolar this compound simulates expression of aquaporins 4 and 9 through a p38 mitogen-activated protein kinase-dependent pathway in rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.aston.ac.uk [research.aston.ac.uk]
Mannitol's Role in Maintaining Cell Water Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mannitol, a sugar alcohol, is a pivotal molecule in the study and manipulation of cellular water balance. Its primary mechanism of action is osmotic, whereby it increases the osmolarity of the extracellular fluid, leading to the movement of water from the intracellular to the extracellular compartment. This principle is fundamental to its clinical applications, such as the reduction of intracranial and intraocular pressure, and its use as a research tool to induce osmotic stress and study cellular responses. This technical guide provides an in-depth analysis of this compound's role in maintaining cell water balance, detailing its mechanism of action, the signaling pathways it triggers under hyperosmotic conditions, and comprehensive experimental protocols for its application in a research setting.
Introduction
Cellular water balance, or homeostasis, is critical for normal physiological function. Disruptions in this delicate equilibrium can lead to cell swelling or shrinkage, impairing cellular processes and potentially leading to cell death. This compound, due to its properties as an effective osmole that is poorly permeable to most cell membranes, serves as a valuable agent for modulating this balance.[1] In clinical practice, intravenous administration of this compound creates an osmotic gradient across the blood-brain barrier, drawing water out of the brain parenchyma and reducing intracranial pressure.[1] Similarly, it reduces intraocular pressure by drawing fluid from the vitreous humor.[1] In the laboratory, this compound is widely used to impose controlled osmotic stress on cells in culture, allowing for the investigation of the intricate signaling pathways and adaptive mechanisms that cells employ to counteract changes in their osmotic environment.
Mechanism of Action: The Osmotic Gradient
The fundamental principle underlying this compound's effect on cell water balance is osmosis. When introduced into the extracellular environment, this compound increases the solute concentration, thereby raising the osmotic pressure of the extracellular fluid.[2] This creates a hypertonic environment relative to the cell's interior. To re-establish osmotic equilibrium, water moves from the area of lower solute concentration (intracellular) to the area of higher solute concentration (extracellular) across the semi-permeable cell membrane.[3] This efflux of water results in a decrease in intracellular volume, or cell shrinkage.[4]
The physiological response to an intravenous infusion of this compound is biphasic. Initially, the increased plasma osmolality draws water from the interstitial and intracellular compartments into the intravascular space, leading to a transient expansion of plasma volume.[3] Subsequently, as this compound is filtered by the kidneys and poorly reabsorbed, it acts as an osmotic diuretic, leading to increased excretion of water and electrolytes.[3]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound on different cellular and physiological parameters.
Table 1: Effect of this compound on Plasma Osmolality in Patients with Cerebral Edema
| Parameter | Before this compound Administration (mOsm/L) | After this compound Administration (mOsm/L) | Mean Change (mOsm/L) |
| Mean Plasma Osmolality | 303.74 ± 11.59 | 307.01 ± 14.83 | 3.27 ± 12.19 |
Data from a study on 32 patients with cerebral edema. The change in plasma osmolarity was not statistically significant (p=0.139).[5][6]
Table 2: Dose-Dependent Effect of this compound on Apoptosis in Bovine Aortic Endothelial (BAE) Cells
| This compound Concentration (mOsm) | Percentage of Apoptotic Cells (%) |
| Control (Isotonic) | 1.2 ± 0.4 |
| 100 | 3.4 ± 0.5 |
| 300 | 41.9 ± 4.0 |
Data represents the percentage of cells exhibiting nuclear chromatin condensation 3 hours after treatment.[7]
Table 3: Time-Course of this compound-Induced Intracranial Pressure (ICP) Reduction
| Time After Infusion | Effect on ICP | Duration of Effect |
| 5-15 minutes | Maximal effect observed | - |
| Up to 90 minutes | Sustained reduction | - |
| 1.5 - 6 hours | Return to a new, slightly lower plateau | Osmotic effects may last this long |
Compiled from studies on the physiological response to this compound infusion.[3][8]
Signaling Pathways Activated by this compound-Induced Osmotic Stress
Hyperosmotic stress induced by this compound triggers a complex network of intracellular signaling pathways as the cell attempts to adapt to the altered environment. These pathways are crucial for cell survival and involve the activation of various kinases and second messengers.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK, are key stress-activated signaling cascades.
-
JNK Signaling: Hyperosmotic stress is a potent activator of the JNK pathway. This activation is mediated by upstream kinases such as MAP3Ks (e.g., ASK1, TAK1) and MAP2Ks (MKK4, MKK7). Activated JNK can then phosphorylate a variety of substrates, including transcription factors like c-Jun, leading to changes in gene expression that can promote either cell survival or apoptosis, depending on the cellular context and the severity of the stress.[9][10]
-
p38 MAPK Signaling: Similar to JNK, the p38 MAPK pathway is strongly activated by environmental stresses. Upstream activators include MKK3 and MKK6. Activated p38 MAPK can phosphorylate a range of targets, including other kinases and transcription factors, influencing processes like inflammation, apoptosis, and cell cycle regulation.[11][12][13]
Focal Adhesion Kinase (FAK) and Paxillin Signaling
Hypertonic stress can also impact the focal adhesions, which are critical for cell-matrix interactions. This involves the phosphorylation of key proteins like Focal Adhesion Kinase (FAK) and paxillin. The phosphorylation of these proteins can be dependent on Src kinase activity and can lead to the disassembly of focal adhesions and changes in cell adhesion and migration.[14][15][16][17]
Intracellular Calcium Signaling
An increase in intracellular calcium concentration ([Ca2+]i) is another rapid response to osmotic stress. This elevation can be dose-dependent and can mediate downstream events, including apoptosis. The source of the calcium can be both from intracellular stores, such as the endoplasmic reticulum, and from the extracellular space through ion channels. Chelation of intracellular calcium has been shown to inhibit this compound-induced apoptosis.[14][18][19][20][21][22]
Experimental Protocols
Induction of Osmotic Stress in Cell Culture
This protocol describes a general method for inducing hyperosmotic stress in adherent cell cultures using this compound.
Materials:
-
Adherent cells of interest (e.g., endothelial cells, epithelial cells)
-
Complete cell culture medium
-
Sterile D-mannitol powder
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water for injection or cell culture grade water
-
Incubator (37°C, 5% CO2)
-
Multi-well plates or culture flasks
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates or culture flasks at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of this compound Stock Solution: Prepare a sterile, high-concentration stock solution of D-mannitol (e.g., 1 M) in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter.
-
Induction of Osmotic Stress:
-
Aspirate the normal culture medium from the cells.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of this compound. For example, to achieve a final concentration of 300 mM this compound, add the appropriate volume of the 1 M stock solution to the culture medium.
-
As a control, add an equivalent volume of sterile water or PBS to the control wells/flasks.
-
-
Incubation: Return the cells to the incubator for the desired period of time (e.g., 30 minutes, 1 hour, 6 hours).
-
Downstream Analysis: Following the incubation period, the cells can be harvested for various downstream analyses, such as measurement of cell volume, assessment of apoptosis, or analysis of signaling pathway activation.
Workflow for Osmotic Stress Induction:
Measurement of Intracellular Water Volume
This protocol describes a method for measuring intracellular water space using radiolabeled markers, a technique that can be adapted to assess changes in cell volume following this compound-induced osmotic stress.[23]
Materials:
-
Cell suspension or adherent cell monolayer
-
[¹⁴C]urea (for total water space)
-
[³H]sucrose (for extracellular space)
-
Scintillation vials
-
Scintillation counter
-
Ice-cold buffer (e.g., PBS)
-
Microcentrifuge (for cell suspensions)
Procedure:
-
Incubation with Markers:
-
Incubate the cells (either in suspension or as a monolayer) with both [¹⁴C]urea and [³H]sucrose for a defined period (e.g., 20 minutes for [¹⁴C]urea and 5 minutes for [³H]sucrose) to allow for equilibration.
-
-
Termination of Incubation:
-
For Adherent Cells: Rapidly rinse the culture dishes three times with ice-cold buffer to remove the extracellular markers.
-
For Suspension Cells: Centrifuge the cell suspension to pellet the cells. Carefully remove the supernatant.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells to release the intracellular contents.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity (counts per minute, CPM) for both ¹⁴C and ³H using a scintillation counter.
-
-
Calculation of Intracellular Water Space:
-
The intracellular water space (ICS) is calculated by subtracting the volume of distribution of the extracellular marker ([³H]sucrose space) from the volume of distribution of the total water space marker ([¹⁴C]urea space).
-
Logical Relationship for Calculating Intracellular Water Space:
Applications in Drug Development
The understanding of this compound's effects on cellular water balance and the associated signaling pathways has several implications for drug development:
-
Drug Delivery to the Brain: this compound's ability to transiently open the blood-brain barrier is being explored for the delivery of therapeutic agents to the central nervous system that would otherwise be unable to cross this barrier.
-
Development of Osmotic Therapies: Research into the precise mechanisms of osmotic stress response can inform the development of novel and more targeted osmotic agents for the treatment of conditions like cerebral edema and glaucoma.
-
Toxicity Screening: Understanding how cells respond to hyperosmotic stress can be valuable in toxicology screening to assess the potential of new drug candidates to disrupt cellular water balance and induce cytotoxicity.
-
Formulation of Biologics: this compound is used as an excipient in the formulation of some protein-based drugs to provide stability and prevent aggregation.
Conclusion
This compound is a powerful tool for both clinical intervention and basic research related to cellular water balance. Its well-defined osmotic mechanism of action provides a reliable method for modulating cell volume. The cellular response to this compound-induced osmotic stress involves a complex interplay of signaling pathways that are fundamental to cell survival and function. A thorough understanding of these mechanisms, supported by robust experimental protocols, is essential for researchers and drug development professionals seeking to leverage the properties of this compound or to investigate the broader implications of osmotic stress in health and disease.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Changes induced by hyperosmotic this compound in cerebral endothelial cells: an atomic force microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jsocmed.org [jsocmed.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. This compound at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hyperosmotic this compound induces Src kinase-dependent phosphorylation of beta-catenin in cerebral endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Altering FAK-paxillin interactions reduces adhesion, migration and invasion processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Osmotic pressure‐induced calcium response states - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calcium signaling of primary chondrocytes and ATDC5 chondrogenic cells under osmotic stress and mechanical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Calcium signaling - Wikipedia [en.wikipedia.org]
- 23. Measurement of intracellular volume in monolayers of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Formulation: A Technical Guide to Mannitol as a Pharmaceutical Excipient
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of utilizing mannitol as a pharmaceutical excipient. This compound, a sugar alcohol, is a versatile and widely used component in a variety of dosage forms due to its favorable physicochemical properties. This document provides a comprehensive overview of its functions, properties, and applications, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid in formulation development.
Physicochemical Properties of this compound
This compound's utility as an excipient is rooted in its distinct physical and chemical characteristics. It is a white, odorless, crystalline powder with a sweet taste.[1] Its non-hygroscopic nature makes it particularly suitable for moisture-sensitive active pharmaceutical ingredients (APIs).[2][3][4]
Polymorphism
This compound exists in several polymorphic forms, with the most common being α, β, and δ.[5] The β form is the most stable and is the most frequently used in pharmaceutical formulations.[5][6] The different polymorphs exhibit distinct physicochemical properties, which can impact manufacturing processes and the final product's performance.[5]
Solubility
This compound is readily soluble in water, and its solubility increases with temperature.[7][8][9] It is sparingly soluble in alcohol and practically insoluble in ether.[10]
Data Summary
The following tables summarize key quantitative data for this compound, providing a comparative overview of its properties.
Table 1: Physicochemical Properties of this compound Polymorphs
| Property | α-Mannitol | β-Mannitol | δ-Mannitol | Reference(s) |
| Melting Point (°C) | 166.0 | 166.5 | 155 | [11] |
| Thermodynamic Stability | Metastable | Stable | Metastable | [5][11] |
| Solubility Profile | Higher than β | Lowest | Highest | [11] |
Table 2: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |
| 20 | 18.2 | [8] |
| 25 | 21.6 | [8][10] |
Table 3: Impact of this compound on Tablet Formulation Properties
| Formulation Parameter | Observation | Reference(s) |
| Tablet Hardness | Co-ground mixture of this compound and crospovidone enhances tablet hardness. | [3] |
| Disintegration Time | Smaller particle size of this compound leads to faster disintegration. | [12] |
| Dissolution Rate | Specific surface area of this compound is a key factor influencing the dissolution of poorly water-soluble drugs. | [13] |
| Friability | Placebo tablets with 98% this compound/PVAc/PVP showed friability of <0.2% at a hardness of 44 N. | [14] |
Functions of this compound in Pharmaceutical Formulations
This compound's versatility allows it to serve multiple functions in various dosage forms.
-
Diluent and Filler: In solid oral dosage forms, this compound provides bulk to the formulation, particularly for low-dose APIs.[2][6][15] It offers good compatibility and can produce robust tablets.[6][16]
-
Bulking Agent in Lyophilization: this compound is extensively used in freeze-dried formulations to provide an elegant cake structure and prevent collapse.[7][13][17]
-
Tonicity-Adjusting Agent: In parenteral and ophthalmic preparations, this compound is used to adjust the tonicity of the solution to be compatible with physiological fluids.[10][18]
-
Sweetening Agent: Its sweet taste and pleasant mouthfeel make it an ideal choice for chewable and orally disintegrating tablets (ODTs).[1][19][20]
-
Stabilizer: this compound can act as a stabilizer for proteins and other biological molecules, protecting them during processing and storage.[12]
Experimental Protocols for this compound Characterization
Accurate characterization of this compound is crucial for successful formulation development. The following are detailed methodologies for key analytical techniques.
Differential Scanning Calorimetry (DSC) for Polymorph Analysis
Objective: To determine the melting point and identify the polymorphic form of this compound.
Methodology:
-
Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the sample at a starting temperature, for example, 25°C.
-
Heat the sample at a constant rate, typically 5°C/min or 10°C/min, to a temperature above the expected melting point (e.g., 200°C).[21][22]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify endothermic melting peaks, which are characteristic of each polymorph.[11][21]
X-Ray Powder Diffraction (XRPD) for Polymorph Identification
Objective: To identify the crystalline structure and polymorphic form of this compound.
Methodology:
-
Prepare a uniform, flat powder sample of this compound.
-
Mount the sample in the XRPD instrument.
-
Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°).
-
Record the diffraction intensity as a function of the 2θ angle.
-
Compare the resulting diffraction pattern with known patterns for α, β, and δ this compound to identify the polymorph(s) present.[11][19] Characteristic peaks for β-mannitol are observed at approximately 10.4°, 14.56°, and 16.74° 2θ; for α-mannitol at 13.64° and 17.18° 2θ; and for δ-mannitol at 9.7° 2θ.[11]
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To quantify the amount of this compound in a pharmaceutical formulation.
Methodology:
-
Column: A suitable column for polar compounds, such as a Primesep S2 or a TSK-Gel Amide 80 column, is used.[6][16]
-
Mobile Phase: A typical mobile phase for HILIC mode consists of a mixture of acetonitrile and an aqueous buffer (e.g., water with formic acid).[16][23]
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) is commonly used for this compound as it lacks a strong UV chromophore.[6][24]
-
Sample Preparation: Prepare a standard solution of this compound of known concentration. Dissolve the formulated product in a suitable solvent and filter to remove any undissolved excipients.
-
Injection and Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample chromatogram to the peak area in the standard chromatogram to determine the concentration.[6]
This compound in Manufacturing Processes
The selection of a manufacturing process is critical and depends on the API's properties and the desired final dosage form characteristics. This compound is compatible with various manufacturing technologies.
Direct Compression
Direct compression is a simple and cost-effective method for tablet manufacturing. This compound's good flowability and compressibility make certain grades suitable for this process.[2]
Wet Granulation
Wet granulation is employed to improve the flow and compression properties of the powder blend. This compound is suitable for wet granulation due to its stability and ease of drying.[2][14]
Lyophilization (Freeze-Drying)
Lyophilization is used for heat-sensitive and unstable APIs. This compound acts as a bulking agent and cryoprotectant in this process.[13][17]
This compound in Orally Disintegrating Tablets (ODTs)
This compound is a preferred excipient for ODTs due to its pleasant taste, good mouthfeel, and rapid dissolution.[1][20][25] The formulation of a successful ODT involves a balance of rapid disintegration and sufficient tablet strength.
Conclusion
This compound is a cornerstone excipient in modern pharmaceutical development, offering a unique combination of properties that make it suitable for a wide array of applications. Its low hygroscopicity, good compatibility, and processability, coupled with its patient-friendly attributes, ensure its continued prominence in the formulation of both small molecule and biologic drugs. A thorough understanding of its physicochemical properties, particularly polymorphism, and its behavior in different manufacturing processes is essential for leveraging its full potential in creating stable, effective, and patient-centric medicines.
References
- 1. roquette.com [roquette.com]
- 2. Use of this compound as an Excipient for Solid Drug Formulation [sigmaaldrich.cn]
- 3. Studies of rapidly disintegrating tablets in the oral cavity using co-ground mixtures of this compound with crospovidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Coated Hydroxypropyl Methylcellulose as a Directly Compressible Controlled Release Excipient for Moisture-Sensitive Drugs: A Stability Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-sucrose mixtures--versatile formulations for protein lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of this compound in pharmaceutical formulations using hydrophilic interaction liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 87-78-5 [chemicalbook.com]
- 8. This compound - Sciencemadness Wiki [sciencemadness.org]
- 9. Study of solubility of this compound in different organic solvents. [diposit.ub.edu]
- 10. scbt.com [scbt.com]
- 11. mdpi.com [mdpi.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Specific surface area of this compound rather than particle size dominant the dissolution rate of poorly water-soluble drug tablets: A study of binary mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. scribd.com [scribd.com]
- 16. HPLC Method for Analysis of this compound on Primesep S2 Column | SIELC Technologies [sielc.com]
- 17. Crystallisation in printed droplets: understanding crystallisation of d -mannitol polymorphs - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01780H [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. FORMULATION FORUM - Orally Disintegrating Tablets [drug-dev.com]
- 21. This compound Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. helixchrom.com [helixchrom.com]
- 24. shimadzu.com [shimadzu.com]
- 25. ondrugdelivery.com [ondrugdelivery.com]
An In-depth Technical Guide to the Structure and Biological Functions of Mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannitol, a six-carbon sugar alcohol (polyol), is a naturally occurring compound found in a wide variety of plants and algae.[1] Its unique physicochemical properties, including its osmotic potential and low reactivity, have led to its widespread use in the pharmaceutical, food, and research sectors. In the clinical setting, this compound is primarily utilized as an osmotic diuretic to reduce elevated intracranial and intraocular pressure.[2][3] Beyond its medical applications, this compound plays a crucial role in the stress response of many organisms and is a subject of ongoing research for its potential as a protective agent against oxidative damage. This technical guide provides a comprehensive overview of the chemical structure of this compound and its diverse biological functions, with a focus on the underlying mechanisms, relevant experimental protocols, and quantitative data.
Chemical Structure of this compound
This compound is a hexahydric alcohol with the chemical formula C₆H₁₄O₆ and a molar mass of 182.172 g/mol .[2][4][5] It is a linear polyol, structurally similar to other sugar alcohols like sorbitol and xylitol.[6]
Stereochemistry and Isomers
The key structural feature of this compound is its stereochemistry. The IUPAC name for the most common isomer, D-mannitol, is (2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol.[7] It is an isomer of sorbitol, with the only difference being the orientation of the hydroxyl group on the second carbon atom.[4][6] This seemingly minor difference in stereochemistry results in distinct physical properties, including melting point and solubility.[4] this compound also exists as its L-enantiomer, L-mannitol ((2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol), which is less common in nature.[8][9][10]
Crystalline Structure and Polymorphism
D-mannitol is known to exhibit polymorphism, meaning it can crystallize into different solid-state forms with distinct physicochemical properties.[5][6] Three anhydrous polymorphic forms have been identified: α, β, and δ.[6][7] These polymorphs differ in their crystal structure, morphology, and thermodynamic stability, with the β form being the most stable.[6] The specific polymorphic form can influence properties such as dissolution rate and compressibility, which are critical considerations in pharmaceutical formulations.[6]
-
α-form: Opaque and resembles vertically growing lichen-like structures.[7]
-
β-form: Consists of translucent parallelepiped structures.[7]
-
δ-form: Translucent and resembles a needle-like structure in a spherulite morphology.[7]
Synthesis and Biosynthesis
Industrially, this compound is commonly produced through the hydrogenation of fructose, which can be derived from starch or sucrose.[1][2] The process involves the catalytic reduction of fructose, yielding a mixture of sorbitol and this compound.[1] this compound can also be extracted directly from natural sources, particularly from seaweeds.[1][2]
In nature, this compound is a primary product of photosynthesis in many algae and higher plants.[11][12] Its biosynthesis in plants typically involves the NADPH-dependent reduction of mannose-6-phosphate to this compound-1-phosphate, followed by dephosphorylation.[11][12] In many fungi, this compound is synthesized via the reduction of fructose by this compound dehydrogenase.
Biological Functions of this compound
This compound's biological functions are diverse and are largely attributable to its osmotic properties and its ability to act as a reactive oxygen species scavenger.
Osmotic Diuretic Action
The most well-known biological function of this compound is its action as an osmotic diuretic.[1][2] When administered intravenously, this compound is freely filtered by the glomeruli in the kidneys but is only minimally reabsorbed by the renal tubules.[1][6] This leads to an increase in the osmolarity of the glomerular filtrate.
The increased concentration of this compound in the renal tubules creates an osmotic gradient that draws water from the surrounding tissues into the tubular lumen, inhibiting its reabsorption.[1][2] This results in a significant increase in urine output, a process known as osmotic diuresis.[1] This effect is utilized clinically to reduce intracranial pressure in patients with cerebral edema and to lower intraocular pressure in glaucoma.[1][3]
The mechanism of osmotic diuresis can be summarized as follows:
-
Intravenous administration of a hypertonic this compound solution.
-
Increased plasma osmolality.
-
Free filtration of this compound at the glomerulus.
-
Limited reabsorption in the renal tubules.
-
Increased osmolarity of the tubular fluid.
-
Inhibition of water reabsorption from the proximal tubule and loop of Henle.
-
Increased urine output (diuresis).
Reactive Oxygen Species (ROS) Scavenging
This compound has been shown to be a potent scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH).[8] ROS are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids.[13] The antioxidant properties of this compound are attributed to its ability to donate a hydrogen atom to neutralize free radicals.
This ROS scavenging activity is relevant in several contexts:
-
In Plants and Fungi: this compound accumulation in plants and fungi is thought to be a protective mechanism against oxidative stress induced by various environmental factors such as drought, salinity, and pathogen attack.[8][14][15] Some phytopathogenic fungi secrete this compound to quench the ROS produced by the plant as a defense mechanism.[8]
-
In Pharmaceutical Formulations: The antioxidant properties of this compound are utilized in pharmaceutical formulations, such as hyaluronic acid fillers, to protect the active ingredients from degradation by free radicals and to reduce inflammation associated with injection.[16]
-
In Cellular Protection: Studies have shown that this compound can protect human retinal pigment epithelium cells from H₂O₂-induced oxidative stress by up-regulating the level of catalase, an important antioxidant enzyme.[11]
Compatible Osmolyte
In many organisms, including plants, fungi, and bacteria, this compound functions as a compatible osmolyte.[14][17] Compatible osmolytes are small, soluble organic molecules that can accumulate to high concentrations within cells to maintain osmotic balance during periods of environmental stress, such as drought or high salinity, without interfering with normal cellular processes.[14][18]
The accumulation of this compound within the cytoplasm lowers the water potential of the cell, which helps to maintain turgor pressure and prevent water loss under hyperosmotic conditions.[18] This allows the organism to survive and function in environments with low water availability. The overproduction of this compound in genetically engineered plants has been shown to enhance their tolerance to osmotic stress.[18]
Signaling Pathways
Recent research has indicated that this compound can influence cellular signaling pathways, particularly those related to stress responses and apoptosis.
-
p38 MAPK and JNK Pathways: Hypertonic this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways in endothelial cells.[4][5][7] These pathways are typically activated by environmental stresses and can lead to apoptosis (programmed cell death). This suggests that while clinically beneficial for its osmotic effects, high concentrations of this compound may have direct effects on the vascular endothelium.
-
FAK and Paxillin Phosphorylation: this compound exposure can also induce the tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin, proteins involved in cell adhesion and signaling.[4][5]
The following Graphviz diagram illustrates the signaling pathways activated by hypertonic this compound in endothelial cells.
Caption: Signaling pathways activated by hypertonic this compound in endothelial cells.
Experimental Protocols
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is used to determine the free radical scavenging activity of this compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Methodology:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of this compound solutions: Prepare a series of dilutions of this compound in methanol (e.g., 1, 5, 10, 20, 50 mg/mL).
-
Reaction mixture: To 2 mL of each this compound dilution, add 2 mL of the DPPH solution. A control is prepared using 2 mL of methanol instead of the this compound solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
The following diagram illustrates the workflow for the DPPH assay.
Caption: Experimental workflow for the DPPH radical scavenging assay.
In Vivo Assessment of Osmotic Diuretic Effect
This protocol describes a method to assess the diuretic effect of this compound in an animal model.
Methodology:
-
Animal preparation: Use adult male Sprague-Dawley rats, housed in metabolic cages for acclimatization.
-
Hydration: Provide the animals with a saline solution (0.9% NaCl) to drink ad libitum for 24 hours prior to the experiment to ensure a hydrated state.
-
Baseline measurements: Collect urine for a 24-hour period to determine baseline urine volume and electrolyte concentrations.
-
This compound administration: Administer a 20% this compound solution intravenously at a dose of 1 g/kg body weight. A control group receives an equivalent volume of saline.
-
Urine collection: Collect urine at regular intervals (e.g., every hour for 6 hours) and then for a total of 24 hours post-administration.
-
Analysis: Measure the volume of urine collected at each time point. Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
Data analysis: Compare the urine output and electrolyte excretion between the this compound-treated and control groups to determine the diuretic and natriuretic effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological functions of this compound.
Table 1: Clinical and Experimental Dosages of this compound for Osmotic Diuresis
| Application | Organism | Dosage | Route of Administration | Effect | Reference |
| Reduction of Intracranial Pressure | Human | 0.25 - 1 g/kg body weight | Intravenous | Decreased ICP | [3] |
| Reduction of Intraocular Pressure | Human | 1.5 - 2 g/kg body weight | Intravenous | Decreased IOP | [3] |
| Experimental TBI | Dog | 1 g/kg body weight | Intravenous | Decreased ICP by 19% | [12] |
| Experimental ICH | Dog | 1 g/kg body weight | Intravenous | Immediate reduction in ICP | [18] |
Table 2: Effects of this compound on Plant Stress Tolerance
| Plant Species | Stress Condition | This compound Concentration | Observed Effect | Reference |
| Wheat (transgenic) | Water stress | 0.6 - 2.0 µmol/g FW | Reduced growth reduction compared to control | [1] |
| Wheat (transgenic) | Salt stress (150 mM NaCl) | 1.7 - 3.7 µmol/g FW | Reduced growth reduction compared to control | [1] |
| Wheat (in vitro) | Drought (500 mM this compound) | 500 mM | Reduced shoot and root length | [11][19] |
| Broccoli (in vitro) | Drought (176 mM this compound) | 176 mM | Reduced dry weight | [13] |
Conclusion
This compound is a versatile sugar alcohol with a well-defined chemical structure and a range of important biological functions. Its primary clinical application as an osmotic diuretic is a direct consequence of its physicochemical properties. Furthermore, its roles as a reactive oxygen species scavenger and a compatible osmolyte highlight its significance in the stress response and survival of a wide array of organisms. The ability of this compound to modulate cellular signaling pathways is an area of active research that may reveal new therapeutic applications and provide a deeper understanding of its effects at the cellular level. This guide has provided a detailed overview of the core aspects of this compound's structure and function, offering a valuable resource for researchers, scientists, and drug development professionals.
References
- 1. Tolerance of this compound-Accumulating Transgenic Wheat to Water Stress and Salinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the proliferation of neural stem cell by a p38 mitogen-activated protein kinase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mednexus.org [mednexus.org]
- 10. Evaluation of the Effect of Intravenous this compound and Hypertonic Saline on Intraocular Pressure and Biometry Parameters in Anesthetized Horses With Experimentally Increased Intracranial Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. aloki.hu [aloki.hu]
- 14. [The mechanism of intracranial pressure-reducing effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zen-bio.com [zen-bio.com]
- 16. letstalkacademy.com [letstalkacademy.com]
- 17. researchgate.net [researchgate.net]
- 18. Treatment of elevated intracranial pressure in experimental intracerebral hemorrhage: comparison between this compound and hypertonic saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
Mannitol's Impact on Cellular Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannitol, a sugar alcohol, is a hyperosmotic agent widely utilized in clinical settings primarily to reduce intracranial and intraocular pressure. Its mechanism of action, traditionally attributed to the osmotic withdrawal of water from tissues, has been shown to encompass a complex array of effects on cellular physiology. This technical guide provides a comprehensive overview of the core effects of this compound on a cellular level, detailing its influence on signaling pathways, cell viability, and inflammatory and oxidative stress responses. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's cellular impact, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular processes.
Core Effects of this compound on Cellular Physiology
This compound's primary effect at the cellular level is the induction of osmotic stress due to its nature as a cell-impermeable sugar alcohol.[1][2] This osmotic stress triggers a cascade of cellular responses, influencing cell volume, ion concentration, and activating various signaling pathways that can ultimately determine cell fate.
Osmotic Stress and Cellular Dehydration
When introduced into the extracellular environment at hypertonic concentrations, this compound creates an osmotic gradient, causing water to move from the intracellular to the extracellular compartment.[1][3] This leads to a decrease in cell volume, a phenomenon known as cell shrinkage.[4] This cellular dehydration can have profound effects on cellular function and survival.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on various cellular parameters as cited in the literature.
Table 1: Dose-Dependent Effect of this compound on Endothelial Cell Apoptosis [5][6]
| This compound Concentration (mOsm) | Apoptosis Rate (%) | Cell Type | Time (hours) |
| 0 (Control) | 1.2 ± 0.4 | Bovine Aortic Endothelial Cells (BAE) | 6 |
| 100 | 3.4 ± 0.5 | Bovine Aortic Endothelial Cells (BAE) | 6 |
| 300 | 41.9 ± 4.0 | Bovine Aortic Endothelial Cells (BAE) | 6 |
Table 2: Time- and Dose-Dependent Effect of this compound on HK-2 Cell Viability [7]
| This compound Concentration (mmol/L) | 24 hours | 48 hours | 72 hours |
| Cell Viability (%) | |||
| 100 | 85.2 ± 2.5 | 70.1 ± 2.1 | 60.5 ± 1.9 |
| 200 | 70.3 ± 2.2 | 60.5 ± 1.8 | 50.2 ± 1.5 |
| 400 | 55.1 ± 1.7 | 45.3 ± 1.4 | 35.8 ± 1.1 |
Table 3: Effect of this compound on Intracellular Ion Concentrations
| Parameter | Change | Cell Type | This compound Concentration | Reference |
| Intracellular Free [Ca2+] | Dose-dependent increase | Bovine Aortic Endothelial Cells | 120 and 240 mOsm | [5] |
| Serum Sodium | Decrease to ~130 mmol/L (from ~145 mmol/L) | Healthy male volunteers | 20% this compound infusion | [8] |
| Serum Potassium | Increase from 4.1 mmol/L to 6.1 mmol/L | Craniotomy patients | Not specified | [8] |
Signaling Pathways Modulated by this compound
This compound-induced osmotic stress activates a complex network of intracellular signaling pathways. These pathways are crucial in mediating the cellular response to hypertonicity and can lead to either adaptation and survival or programmed cell death (apoptosis).
Apoptosis Induction
At clinically relevant concentrations, this compound has been shown to induce apoptosis in various cell types, including endothelial cells.[5][6] This process is mediated by the activation of several signaling cascades.
-
Stress-Activated Protein Kinases (SAPKs): Hypertonic this compound exposure leads to a sustained increase in the activity of c-Jun NH2-terminal kinase (JNK), a key member of the mitogen-activated protein kinase (MAPK) family involved in stress responses and apoptosis.[5][9]
-
Tyrosine Kinases: Increased tyrosine phosphorylation of focal adhesion-associated proteins such as focal adhesion kinase (FAK) and paxillin is observed following this compound treatment.[5][6]
-
Intracellular Calcium ([Ca2+]i): this compound induces a dose-dependent increase in intracellular free calcium concentration.[5] Chelation of intracellular calcium has been shown to attenuate this compound-induced apoptosis, highlighting the critical role of calcium signaling in this process.[5][6]
Antioxidant Effects
This compound has demonstrated antioxidant properties, protecting cells from oxidative stress. This is achieved through at least two mechanisms:
-
Free Radical Scavenging: this compound can act as a scavenger of hydroxyl radicals.[10]
-
Upregulation of Antioxidant Enzymes: Studies have shown that this compound can upregulate the expression and activity of catalase, an important enzyme in the detoxification of hydrogen peroxide.[11]
Anti-inflammatory Effects
Recent evidence suggests that this compound possesses anti-inflammatory properties. In the context of the central nervous system, this compound has been shown to modulate the activation of microglia, the resident immune cells of the brain. This modulation can influence the inflammatory environment following brain injury.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Induction of Osmotic Stress with this compound
Objective: To induce osmotic stress in cultured cells to study cellular responses.
Materials:
-
Cultured cells (e.g., Bovine Aortic Endothelial cells)
-
Cell culture medium
-
D-Mannitol (Sigma-Aldrich)
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Prepare stock solutions of D-mannitol in serum-free culture medium at various concentrations (e.g., 100 mOsm, 300 mOsm).
-
Culture cells to near confluence in appropriate culture vessels.
-
Prior to treatment, replace the culture medium with serum-free medium for a period of 2-4 hours to synchronize the cells.
-
Remove the serum-free medium and add the this compound-containing medium or control medium to the cells.
-
Incubate the cells for the desired time period (e.g., 6 hours for apoptosis studies).[5][6]
-
Proceed with downstream analysis (e.g., apoptosis assays, protein extraction for western blotting).
Assessment of Apoptosis
1. DAPI Staining for Nuclear Morphology
Objective: To visualize and quantify apoptotic nuclei characterized by chromatin condensation and fragmentation.
Materials:
-
Cells treated with this compound
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Protocol:
-
After this compound treatment, wash the cells twice with cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI staining solution for 5 minutes in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides and visualize under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.
2. TUNEL Assay for DNA Fragmentation
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
In Situ Cell Death Detection Kit, Fluorescein (Roche)
-
Cells treated with this compound
-
Fluorescence microscope
Protocol:
-
Follow the manufacturer's instructions for the TUNEL assay kit.
-
Briefly, after fixation and permeabilization as described for DAPI staining, incubate the cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash the cells three times with PBS.
-
Counterstain with DAPI if desired.
-
Mount and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
Measurement of JNK Activity
Objective: To quantify the activity of JNK in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
JNK activity assay kit (e.g., from Cell Signaling Technology)
-
GST-c-Jun fusion protein (as a substrate)
-
[γ-³²P]ATP
-
SDS-PAGE and autoradiography equipment
Protocol:
-
Lyse the this compound-treated cells and determine the protein concentration.
-
Incubate the cell lysate with a JNK-specific antibody to immunoprecipitate JNK.
-
Perform an in vitro kinase assay by incubating the immunoprecipitated JNK with GST-c-Jun and [γ-³²P]ATP.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated GST-c-Jun by autoradiography.
-
Quantify the band intensity to determine JNK activity.
Intracellular Calcium Imaging with Fura-2 AM
Objective: To measure changes in intracellular free calcium concentration in real-time.
Materials:
-
Cultured cells on coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Protocol:
-
Load the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Perfuse the cells with this compound-containing HBSS.
-
Continuously record the fluorescence intensity at both excitation wavelengths.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
Conclusion
This technical guide provides a detailed overview of the multifaceted effects of this compound on cellular physiology. Beyond its well-established role as an osmotic agent, this compound actively engages with and modulates critical cellular signaling pathways involved in apoptosis, oxidative stress, and inflammation. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers seeking to further investigate the cellular and molecular mechanisms underlying this compound's therapeutic and potentially adverse effects. A thorough understanding of these processes is essential for the optimization of current clinical applications and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes induced by hyperosmotic this compound in cerebral endothelial cells: an atomic force microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal tubular epithelial cells injury induced by this compound and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of this compound or catalase on the generation of reactive oxygen species leading to DNA damage by Chromium(VI) reduction with ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic effects and mechanisms of action of this compound during H2O2-induced oxidative stress in human retinal pigment epithelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mannitol as a Natural Osmolyte: A Technical Guide for Researchers
An In-depth Exploration of its Mechanisms, Applications, and Associated Signaling Pathways
Introduction
Mannitol, a sugar alcohol, is a naturally occurring osmolyte found in a variety of organisms, from bacteria and fungi to plants and animals. Its primary role is to protect cells from environmental stresses, particularly osmotic stress. In recent years, this compound has garnered significant interest from researchers, scientists, and drug development professionals for its potential applications as a therapeutic agent and a stabilizing excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of exploratory studies on this compound as a natural osmolyte, focusing on its core mechanisms of action, experimental methodologies, and the intricate signaling pathways it modulates.
Mechanisms of Action of this compound as an Osmolyte
This compound exerts its effects through several key mechanisms, primarily related to its ability to influence water potential and stabilize macromolecules.
Osmotic Regulation
As a compatible solute, this compound can accumulate to high concentrations within cells without significantly interfering with normal cellular processes.[1] This accumulation lowers the intracellular water potential, creating an osmotic gradient that helps to retain water within the cell or draw it in from a hypertonic environment, thus maintaining cell turgor and volume.[1] This is a crucial survival mechanism for organisms exposed to high salinity or drought conditions.
In a clinical setting, this osmotic effect is harnessed to reduce intracranial and intraocular pressure.[2] When administered intravenously, this compound increases the osmolarity of the blood, drawing fluid out of tissues like the brain and eyes and into the bloodstream for excretion by the kidneys.[2][3]
Chemical Chaperone Activity and Protein Stabilization
Beyond its role in osmotic regulation, this compound acts as a chemical chaperone, protecting proteins from denaturation and aggregation under stress conditions.[4][5] It is thought to stabilize the native conformation of proteins by being preferentially excluded from the protein surface. This exclusion creates a thermodynamically unfavorable situation for protein unfolding, which would increase the protein's surface area and the extent of the excluded osmolyte.[5]
This property is particularly valuable in the pharmaceutical industry, where this compound is used as an excipient to stabilize protein-based drugs during processes like freeze-drying and spray-drying.[6][7] The amorphous (non-crystalline) state of this compound is crucial for its protective effects on proteins.[6][8]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effect of this compound-Induced Osmotic Stress on Mammalian Cell Viability and Apoptosis
| Cell Type | This compound Concentration (mOsm) | Effect | Quantitative Measurement | Reference |
| Bovine Aortic Endothelial (BAE) Cells | 300 | Increased apoptosis | 42% of cells apoptotic (compared to 1.2% in control) | [9] |
| Human Kidney Tubular Epithelial (HK-2) Cells | 250 mmol/L | Increased apoptosis | Significant increase in apoptotic percentages | [10] |
| Human Retinal Pigment Epithelium (hRPE) Cells | 1 mM | Counteracted H₂O₂-induced reduction in cell viability | Significantly counteracted the negative effect of H₂O₂ | [11] |
Table 2: Effect of this compound on Protein Stability and Aggregation
| Protein | This compound Concentration (% w/w) | Experimental Condition | Effect on Stability/Aggregation | Quantitative Measurement | Reference |
| Recombinant Humanized Anti-IgE Monoclonal Antibody (rhuMAbE25) | 10% and 20% | Spray-dried, stored at 5°C and 30°C | Stable aerosol performance (FPF) | FPF remained stable during storage | [6] |
| Recombinant Humanized Anti-IgE Monoclonal Antibody (rhuMAbE25) | 30% | Spray-dried, stored at 5°C and 30°C | Decreased aerosol performance due to crystallization | Dramatic decrease in FPF upon storage | [6] |
| Bovine Serum Albumin (BSA) | >33% | Spray-dried, stored at 40°C | Increased monomer loss | Increased monomer loss over time | [7][12] |
Table 3: Physiological Effects of this compound in Plants under Osmotic Stress
| Plant Species | This compound Treatment | Effect | Quantitative Measurement | Reference |
| Arabidopsis thaliana | 25 mM | Decreased rosette size | ~50% decrease in rosette size | [13][14] |
| Cucurbita sp. | 0.4 M | Increased shoot dry weight | 165% increase in shoot dry weight | [15] |
Experimental Protocols
This section details methodologies for key experiments cited in the literature on this compound as an osmolyte.
Osmotic Stress Induction in Cell Culture
Objective: To induce osmotic stress in cultured cells using this compound to study cellular responses.
Materials:
-
Cultured cells (e.g., Bovine Aortic Endothelial cells, Human Kidney-2 cells)
-
Standard cell culture medium
-
This compound (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells to the desired confluency in standard medium.
-
Prepare hyperosmotic media by dissolving the desired concentration of this compound in the standard culture medium. For example, to achieve a 300 mOsm increase, add 300 mmol/L of this compound.[9]
-
Remove the standard medium from the cell culture plates.
-
Gently wash the cells with PBS.
-
Add the pre-warmed hyperosmotic this compound-containing medium to the cells.
-
Incubate the cells for the desired time period (e.g., 6 hours to 48 hours) to observe the effects of osmotic stress.[2][10]
-
Proceed with downstream analyses such as cell viability assays, apoptosis assays, or protein expression analysis.
Measurement of Cell Volume Changes
Objective: To quantify changes in cell volume in response to osmotic stress induced by this compound.
Method 1: Negative Staining with Fluorescence Microscopy [16]
Materials:
-
Cultured cells grown on coverslips
-
Isotonic, hypotonic, and hypertonic solutions (hypertonic solution prepared with this compound)
-
Fluorescein (as a negative stain)
-
Fluorescence microscope with a CCD camera and image analysis software
Protocol:
-
Mount the coverslip with cultured cells in a perfusion chamber on the microscope stage.
-
Perfuse the cells with an isotonic solution containing fluorescein for a baseline measurement.
-
Switch the perfusion to a hypertonic this compound solution to induce cell shrinkage.
-
Capture images at regular intervals (e.g., every 5-30 seconds) to monitor the change in the unstained cell area (which corresponds to cell volume).[16]
-
Analyze the images to quantify the change in the cross-sectional area of the cells over time.
Method 2: Atomic Force Microscopy (AFM) [17]
Materials:
-
Cultured cells on a suitable substrate
-
Atomic Force Microscope
-
Isotonic and hypertonic (this compound-containing) solutions
Protocol:
-
Image the cells in an isotonic solution to establish baseline height and morphology.
-
Introduce the hypertonic this compound solution to the cell culture.
-
Continuously scan the same area of cells to observe changes in cell height and volume.
-
Force measurements can also be performed to determine changes in cell elasticity.[17]
Protein Aggregation Inhibition Assay
Objective: To assess the ability of this compound to inhibit the aggregation of a model protein.
Method: Thioflavin T (ThT) Fluorescence Assay [18]
Materials:
-
Model protein prone to aggregation (e.g., Bovine Serum Albumin)
-
This compound solutions at various concentrations
-
Thioflavin T (ThT) stock solution
-
Phosphate buffer (pH 7.4)
-
Fluorometer
Protocol:
-
Prepare solutions of the model protein in phosphate buffer with and without different concentrations of this compound.
-
Induce protein aggregation, for example, by heating the solutions at a specific temperature (e.g., 65°C).[18]
-
At various time points, take aliquots of the protein solutions.
-
Add ThT to the aliquots to a final concentration of, for example, 25 µM.
-
Measure the fluorescence intensity of ThT at its emission maximum (around 485 nm) with excitation at around 440 nm. An increase in ThT fluorescence indicates the formation of amyloid-like fibrils.
-
Compare the fluorescence intensity of samples with and without this compound to determine the extent of aggregation inhibition.
Signaling Pathways Modulated by this compound-Induced Osmotic Stress
This compound-induced osmotic stress triggers a complex network of signaling pathways in both mammalian and plant cells as they adapt to the altered environment.
Mammalian Cell Signaling
In mammalian cells, hypertonic stress induced by this compound activates several key signaling cascades, often culminating in cellular responses such as apoptosis.
-
Calcium Signaling: Hypertonic this compound exposure leads to a dose-dependent increase in intracellular free calcium ([Ca²⁺]i).[9] This influx of calcium acts as a second messenger, activating various downstream signaling molecules.
-
MAP Kinase Pathways: Mitogen-activated protein kinase (MAPK) pathways, particularly the stress-activated protein kinases (SAPKs) like c-Jun N-terminal kinase (JNK) and p38, are activated in response to hyperosmotic stress.[2][19] Prolonged activation of JNK is often associated with the induction of apoptosis.[2]
-
Focal Adhesion Kinase (FAK) and Paxillin Phosphorylation: this compound-induced cell shrinkage can be transmitted to focal adhesions, leading to the tyrosine phosphorylation of FAK and paxillin, proteins involved in cell-matrix adhesion and signaling.[2][9]
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 4. researchgate.net [researchgate.net]
- 5. Roles of osmolytes in protein folding and aggregation in cells and their biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound crystallization on the stability and aerosol performance of a spray-dried pharmaceutical protein, recombinant humanized anti-IgE monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the impact of this compound on physical stability and aerosolization of spray-dried protein powders for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound crystallization on the stability and aerosol performance of a spray-dried pharmaceutical protein, recombinant humanized anti-IgE monoclonal antibody. | Semantic Scholar [semanticscholar.org]
- 9. This compound at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Renal tubular epithelial cells injury induced by this compound and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic effects and mechanisms of action of this compound during H2O2-induced oxidative stress in human retinal pigment epithelium cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the impact of this compound on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Early this compound-triggered changes in the Arabidopsis leaf (phospho)proteome reveal growth regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. Changes induced by hyperosmotic this compound in cerebral endothelial cells: an atomic force microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective inhibition of aggregation/fibrillation of bovine serum albumin by osmolytes: Mechanistic and energetics insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular responses to oxidative and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
Mannitol's Interaction with Cell Membranes: A Foundational Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannitol, a sugar alcohol, is a hyperosmotic agent widely utilized in clinical settings to reduce intracranial and intraocular pressure. Its primary mechanism of action is the induction of an osmotic gradient across biological membranes, leading to the movement of water from the intracellular to the extracellular compartment. This guide delves into the foundational research on this compound's interaction with cell membranes, providing quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and processes involved.
Core Biophysical Interaction: The Osmotic Effect
This compound's interaction with the cell membrane is primarily biophysical. Being a cell-impermeable molecule, its presence in the extracellular fluid increases the solute concentration, creating a hypertonic environment.[1] This osmotic pressure gradient drives the net movement of water out of the cell, leading to a reduction in intracellular volume and cell shrinkage.[2][3] This fundamental principle underlies this compound's therapeutic effects in reducing cellular edema.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various cellular parameters as documented in foundational research studies.
| Cell Type | This compound Concentration (mOsm) | Parameter Measured | Observed Effect | Reference |
| Bovine Aortic Endothelial (BAE) Cells | 100 | Apoptosis Rate | Increase to 3.4% from 1.2% baseline | [4] |
| Bovine Aortic Endothelial (BAE) Cells | 300 | Apoptosis Rate | Significant increase to 41.9% | [4] |
| Human Kidney (HK-2) Cells | 100 - 400 mmol/L | Cell Viability | Significant decrease in a dose- and time-dependent manner | [5] |
| Cerebral Endothelial Cells | Clinically Relevant Concentrations | Cell Height | ~40% decrease | [3] |
| Cell Type | This compound Concentration | Parameter Measured | Observed Effect | Reference |
| Bovine Aortic Endothelial (BAE) Cells | Dose-dependent | Peak Intracellular Calcium [Ca2+]i | Dose-dependent increase | [4] |
| Human Kidney (HK-2) Cells | 250 mmol/L | Malondialdehyde (MDA) Content | Significant increase | [5] |
| Human Kidney (HK-2) Cells | 250 mmol/L | Glutathione (GSH) Concentration | Significant decrease (from 52.2 to 18.3 µmol/g) | [5] |
| Developing Neocortex Neurons | 20 mM | Intracellular Chloride [Cl-]i | Decrease | [6] |
| Developing Neocortex Neurons | 20 mM | Neuronal Volume | Decrease | [6] |
| Cell Type/System | This compound Administration | Parameter Measured | Observed Effect | Reference |
| Mouse Cerebral Ischemic Model | Single or twice daily i.p. injection | Aquaporin-1 (AQP1) mRNA Expression | 80% decrease | [7] |
| Mouse Cerebral Ischemic Model | Single or twice daily i.p. injection | Aquaporin-4 (AQP4) mRNA Expression | 40% decrease | [7] |
| Mouse Cerebral Ischemic Model | Single or twice daily i.p. injection | Aquaporin-11 (AQP11) mRNA Expression | 50% decrease | [7] |
| Cultured Rat Astrocytes | Hyperosmotic stress induced by this compound | Aquaporin-4 (AQP4) and Aquaporin-9 (AQP9) Expression | Increased expression | [8] |
Signaling Pathways Activated by this compound
This compound-induced osmotic stress triggers several intracellular signaling cascades, most notably the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is implicated in apoptosis and the regulation of aquaporin expression.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis signaling cascade.
Biophysical Effects of this compound at the Cell Membrane
Caption: Biophysical consequences of this compound exposure.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of this compound's interaction with cell membranes.
TUNEL Assay for Apoptosis Detection
This protocol is adapted from standard procedures for detecting DNA fragmentation, a hallmark of apoptosis.
1. Sample Preparation and Fixation:
- Culture cells on glass coverslips or in multi-well plates to the desired confluency.
- Induce apoptosis by treating cells with the desired concentration of this compound for the specified duration. Include a negative control (untreated cells) and a positive control (e.g., cells treated with DNase I).
- Wash cells twice with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
- Wash cells three times with PBS.
2. Permeabilization:
- Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-15 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.
- Wash cells thoroughly with PBS.
3. TUNEL Reaction:
- (Optional) Pre-incubate the cells with an equilibration buffer for 10 minutes to prepare the DNA ends for the labeling reaction.
- Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP) according to the manufacturer's instructions.
- Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
4. Detection:
- If using Br-dUTP, incubate with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., horseradish peroxidase).
- If using FITC-dUTP, proceed directly to counterstaining.
- Wash the cells multiple times with PBS to remove unbound reagents.
5. Counterstaining and Visualization:
- Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) or propidium iodide.
- Mount the coverslips onto microscope slides with an anti-fade mounting medium.
- Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright fluorescence in the nucleus from the incorporated labeled dUTPs.
Western Blot Analysis of Aquaporin Expression
This protocol outlines the steps for quantifying changes in aquaporin protein expression following this compound treatment.
1. Cell Lysis and Protein Quantification:
- Culture cells and treat with this compound as required for the experiment.
- Wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the protein concentration of the supernatant using a protein assay (e.g., BCA or Bradford assay).
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the aquaporin of interest (e.g., anti-AQP4) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection and Analysis:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Detect the chemiluminescent signal using an imaging system or X-ray film.
- Quantify the band intensities using densitometry software. Normalize the aquaporin band intensity to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Measurement of Membrane Fluidity by Fluorescence Anisotropy
This protocol provides a general framework for assessing changes in cell membrane fluidity using a fluorescent probe.
1. Cell Preparation and Labeling:
- Harvest cultured cells and wash them with a suitable buffer (e.g., PBS).
- Resuspend the cells to a known concentration.
- Label the cells with a fluorescent membrane probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or its derivative trimethylammonium-DPH (TMA-DPH). Incubation time and temperature will depend on the specific probe and cell type.
- Wash the cells to remove any unbound probe.
2. This compound Treatment:
- Resuspend the labeled cells in a buffer containing the desired concentration of this compound. Include a control sample without this compound.
3. Fluorescence Anisotropy Measurement:
- Transfer the cell suspensions to a cuvette or a microplate suitable for fluorescence measurements.
- Use a fluorometer equipped with polarizers to measure the fluorescence anisotropy.
- Excite the sample with vertically polarized light at the appropriate wavelength for the chosen probe.
- Measure the intensity of the emitted light through both vertical (I_parallel) and horizontal (I_perpendicular) polarizers.
- Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the grating factor of the instrument.
4. Data Interpretation:
- A decrease in fluorescence anisotropy indicates an increase in membrane fluidity, while an increase in anisotropy suggests a more rigid membrane. Compare the anisotropy values of the this compound-treated cells to the control cells to determine the effect of this compound on membrane fluidity.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on cell viability.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Changes induced by hyperosmotic this compound in cerebral endothelial cells: an atomic force microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Renal tubular epithelial cells injury induced by this compound and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound decreases neocortical epileptiform activity during early brain development via cotransport of chloride and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Volume Regulation in Cultured Human Retinal Müller Cells Is Associated with Changes in Transmembrane Potential | PLOS One [journals.plos.org]
Mannitol as a Tool for Studying Osmotic Stress Responses: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Osmotic Stress and the Role of Mannitol
Osmotic stress, a fundamental environmental challenge for most organisms, arises from a change in the solute concentration around a cell, leading to a rapid flux of water across its semi-permeable membrane. This can cause detrimental changes in cell volume, turgor pressure, and intracellular ion concentrations, ultimately impacting cell growth, metabolism, and survival. In laboratory settings, mimicking these conditions is crucial for understanding the intricate molecular and cellular responses that govern osmotic stress tolerance.
This compound, a sugar alcohol, serves as a widely utilized and effective tool for inducing osmotic stress in a controlled manner across various biological systems, including plants, yeast, and animal cells. As a non-metabolizable osmolyte in many species, this compound primarily exerts its effect by lowering the water potential of the extracellular environment. This creates an osmotic gradient that draws water out of the cells, thereby simulating the physiological effects of drought and high salinity. Its utility lies in its ability to induce a "pure" osmotic stress, often without the confounding ionic toxicity associated with salt stress induced by agents like sodium chloride (NaCl).
This technical guide provides a comprehensive overview of the application of this compound in osmotic stress research. It details experimental protocols, summarizes key quantitative data, and elucidates the known signaling pathways activated in response to this compound-induced stress.
Mechanism of this compound-Induced Osmotic Stress
When introduced into the extracellular medium, this compound increases the solute concentration, thereby decreasing the water potential. This creates a hyperosmotic environment relative to the cell's cytoplasm. Due to this osmotic gradient, water moves from the region of higher water potential (inside the cell) to the region of lower water potential (outside the cell) across the plasma membrane. This water efflux leads to a decrease in cell volume and an increase in the concentration of intracellular solutes.
In walled organisms like plants and yeast, this water loss results in plasmolysis, the pulling away of the plasma membrane from the cell wall. The resulting loss of turgor pressure is a primary signal that triggers a cascade of downstream responses aimed at mitigating the stress and restoring cellular homeostasis. In animal cells, which lack a cell wall, hyperosmotic stress induced by this compound leads to cell shrinkage.
Experimental Protocols for Inducing Osmotic Stress with this compound
The following protocols provide a framework for inducing osmotic stress using this compound in various model systems. Researchers should optimize concentrations and exposure times based on their specific organism, cell type, and experimental goals.
Plant Seedling Assay (e.g., Arabidopsis thaliana)
This protocol is adapted for studying the effects of mild to severe osmotic stress on plant seedlings.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium including vitamins
-
Agar
-
Sucrose
-
D-Mannitol
-
Sterile petri dishes
-
Sterile filter paper
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile distilled water).
-
Suspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Plate the seeds on MS agar plates (0.8% agar, 1% sucrose, pH 5.7).
-
-
Germination and Growth:
-
Grow the seedlings vertically in a controlled environment chamber (e.g., 22°C, 16-hour light/8-hour dark photoperiod) for 4-5 days.
-
-
This compound Treatment:
-
Phenotypic and Molecular Analysis:
-
Monitor seedling growth, root elongation, and overall morphology over a period of several days.
-
For molecular analyses (e.g., RNA-seq, proteomics, metabolomics), harvest tissues at specific time points after transfer (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).[3] Flash-freeze the collected tissue in liquid nitrogen and store at -80°C until further processing.
-
Yeast Liquid Culture Assay (e.g., Saccharomyces cerevisiae)
This protocol describes the induction of osmotic stress in yeast liquid cultures.
Materials:
-
Saccharomyces cerevisiae strain
-
Yeast extract-Peptone-Dextrose (YPD) medium
-
D-Mannitol
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Yeast Culture Preparation:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
-
Induction of Osmotic Stress:
-
Dilute the overnight culture into fresh YPD medium to an optical density at 600 nm (OD600) of ~0.1.
-
Grow the culture at 30°C with shaking until it reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Prepare a concentrated stock solution of D-mannitol in YPD.
-
Add the this compound stock solution to the yeast culture to achieve the desired final concentration (e.g., 0.5 M to 1.5 M). An equivalent volume of YPD can be added to the control culture.
-
-
Data Collection and Analysis:
-
Monitor cell growth by measuring the OD600 at regular intervals.
-
For molecular analysis, harvest cells at different time points post-treatment by centrifugation. Wash the cell pellet with sterile water and then flash-freeze in liquid nitrogen for storage at -80°C.
-
Mammalian Cell Culture Assay
This protocol outlines a general procedure for inducing osmotic stress in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
D-Mannitol
-
Phosphate-buffered saline (PBS)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
-
This compound Treatment:
-
Prepare a sterile, concentrated stock solution of D-mannitol in serum-free medium or PBS.
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the cell culture medium. Concentrations can range from 50 mM to 300 mM or higher, depending on the cell type and the desired level of stress.
-
Add the this compound stock solution directly to the culture medium. For control wells, add an equivalent volume of the vehicle (serum-free medium or PBS).
-
-
Analysis of Cellular Responses:
-
Incubate the cells for the desired period (e.g., 1, 4, 12, 24 hours).
-
Assess cell viability using methods such as Trypan Blue exclusion, MTT assay, or live/dead staining.
-
For molecular analyses, wash the cells with ice-cold PBS and then lyse them using appropriate buffers for protein (Western blot, proteomics), RNA (RT-qPCR, RNA-seq), or metabolite extraction.
-
Data Presentation: Quantitative Effects of this compound-Induced Osmotic Stress
The following tables summarize quantitative data from various studies on the effects of this compound-induced osmotic stress.
| Table 1: Comparative Physiological Effects of this compound and Other Osmolytes in Plants | ||||
| Organism | Osmolyte | Concentration | Parameter Measured | Observed Effect |
| Sesuvium portulacastrum | This compound | Not specified | Growth Reduction | Less severe reduction compared to PEG-treated plants[4] |
| Sesuvium portulacastrum | PEG 6000 | Not specified | Growth Reduction | More severe reduction compared to this compound-treated plants[4] |
| Cucurbita sp. | This compound | 0.4 M | Malondialdehyde (MDA) Content | Significant increase, indicating higher oxidative stress compared to PEG[5] |
| Cucurbita sp. | PEG 6000 | 0.015 M | Malondialdehyde (MDA) Content | Significant increase, but less than with 0.4 M this compound[5] |
| Potato | This compound | -0.4 MPa | Membrane Damage Rate | 62.90%[6] |
| Potato | PEG-6000 | -0.4 MPa | Membrane Damage Rate | 69.29%[6] |
| Potato | NaCl | -0.4 MPa | Membrane Damage Rate | 78.57%[6] |
| Table 2: Quantitative Proteomics and Transcriptomics Data in Arabidopsis thaliana under this compound Stress | |||
| Stress Condition | Time Point | Analysis Type | Key Findings |
| 300 mM this compound | 24 hours | Proteomics (Phosphorylation) | 245 proteins with significant changes in phosphorylation[7] |
| 300 mM this compound | 24 hours | Proteomics (Lysine Acetylation) | 35 proteins with significant changes in lysine acetylation[7] |
| 300 mM this compound | 24 hours | Proteomics (Protein Abundance) | 107 proteins with significant changes in abundance[7] |
| 25 mM this compound | 30 minutes | Proteomics | Upregulation of ribosomal proteins; downregulation of photosynthesis and redox-related proteins[8] |
| 25 mM this compound | 4 hours | Proteomics | Downregulation of ribosomal proteins[8] |
| NaCl vs. This compound | Not specified | Transcriptomics (Roots) | 361 commonly upregulated genes; 281 genes upregulated only by NaCl; 244 genes upregulated only by this compound[9] |
Signaling Pathways in this compound-Induced Osmotic Stress
This compound-induced osmotic stress triggers a complex network of signaling pathways that enable cells to perceive the stress and mount an appropriate response. Key signaling events include changes in ion fluxes, activation of protein kinases, and hormonal signaling.
Calcium Signaling
One of the earliest responses to osmotic stress is an increase in the cytosolic free calcium concentration ([Ca²⁺]cyt).[10] This calcium signature acts as a crucial second messenger, activating downstream signaling components such as calcium-dependent protein kinases (CDPKs) and calcineurin B-like (CBL)-interacting protein kinases (CIPKs). These kinases, in turn, phosphorylate a variety of target proteins, including transcription factors, to regulate gene expression and cellular responses.
Caption: Calcium signaling cascade initiated by this compound-induced osmotic stress.
Mitogen-Activated Protein Kinase (MAPK) Cascades
MAPK cascades are conserved signaling modules that play a central role in transducing environmental signals into cellular responses. In the context of osmotic stress, specific MAPK pathways are activated, leading to the phosphorylation of downstream targets, including other kinases and transcription factors. This regulation of transcription factor activity is critical for the expression of stress-responsive genes.
Caption: A generalized MAPK signaling pathway activated by osmotic stress.
Hormonal Signaling in Plants
In plants, hormonal signaling pathways are intricately linked with osmotic stress responses. This compound treatment has been shown to induce changes in the levels of key phytohormones.
-
Abscisic Acid (ABA): ABA is a key stress hormone that accumulates under osmotic stress. It plays a crucial role in regulating stomatal closure to reduce water loss and in activating the expression of a large number of stress-responsive genes.
-
Ethylene: Mild osmotic stress induced by low concentrations of this compound can lead to a rapid increase in the production of the ethylene precursor, 1-aminocyclopropane-1-carboxylate (ACC), and subsequently ethylene.[2] Ethylene signaling has been implicated in the regulation of cell cycle arrest during osmotic stress.[2]
Caption: Interplay of hormonal signaling pathways in the plant response to this compound stress.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for studying this compound-induced osmotic stress, from treatment to data analysis and interpretation.
Caption: A generalized workflow for investigating osmotic stress responses using this compound.
Conclusion
This compound is an invaluable tool for researchers studying the multifaceted responses to osmotic stress. Its ability to induce a primarily non-ionic osmotic challenge allows for the dissection of signaling pathways and physiological adjustments that are fundamental to an organism's ability to cope with water-limited environments. The protocols, data, and pathway diagrams presented in this guide offer a robust starting point for designing and interpreting experiments aimed at unraveling the complexities of osmotic stress signaling and tolerance. As our understanding of these mechanisms deepens, so too will our ability to develop strategies for improving stress resilience in agriculturally important plants and for understanding the cellular consequences of hyperosmotic conditions in the context of human health and disease.
References
- 1. Natural Root Cellular Variation in Responses to Osmotic Stress in Arabidopsis thaliana Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pause-and-Stop: The Effects of Osmotic Stress on Cell Proliferation during Early Leaf Development in Arabidopsis and a Role for Ethylene Signaling in Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early this compound-triggered changes in the Arabidopsis leaf (phospho)proteome reveal growth regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Quantitative Proteome and PTMome Analysis of Arabidopsis thaliana Root Responses to Persistent Osmotic and Salinity Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Genome-Wide Analysis of Stress-Responsive Genes and Alternative Splice Variants in Arabidopsis Roots under Osmotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
An Initial Investigation into the Cryoprotectant Properties of Mannitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cryoprotectant properties of D-mannitol, a sugar alcohol widely used in the pharmaceutical industry. While traditionally employed as a bulking agent in lyophilized formulations, its role as a cryoprotectant is complex and contingent on its physical state. This document explores the mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual workflows to elucidate the core principles of using mannitol for cryopreservation.
The Dichotomy of this compound: Bulking Agent vs. Cryoprotectant
This compound, a six-carbon sugar alcohol, is a common excipient in freeze-dried pharmaceutical products. Its popularity stems from its ability to form a crystalline structure, providing mechanical strength and an elegant appearance to the final lyophilized cake.[1][2] This crystalline nature is beneficial for its role as a bulking agent, especially in formulations with a low concentration of the active pharmaceutical ingredient (API).[1][3]
However, the very property that makes this compound an excellent bulking agent—its propensity to crystallize—can be detrimental when cryoprotection is required.[4] Cryoprotectants function by preventing damage to sensitive biological molecules, such as proteins and cells, from the formation of ice crystals during freezing.[3] For a substance to be an effective cryoprotectant, it generally needs to remain in an amorphous, glassy state.[1][5] When this compound crystallizes, it is removed from the amorphous phase, which can lead to the destabilization of the API.[6] Therefore, for this compound to function as a cryoprotectant, its crystallization must be inhibited.[1][5]
Mechanism of Cryoprotection: The Importance of the Amorphous State
The cryoprotective capability of this compound is unlocked when it is maintained in an amorphous state in the frozen solution.[1] This can be achieved through several strategies:
-
Rapid Freezing: Flash-freezing solutions, for instance in liquid nitrogen, can prevent this compound from having sufficient time to nucleate and crystallize.[1][5] However, this method can be challenging to scale up for large-scale manufacturing.[1]
-
Addition of Crystallization Inhibitors: A more practical approach is the inclusion of other excipients that inhibit this compound's crystallization.[1][7] Salts, such as sodium chloride, sodium citrate, and sodium phosphates, have been shown to be particularly effective.[7][8][9] Other additives like polymers (e.g., polyvinylpyrrolidone) and other polyols can also retard crystallization.[8][10]
When amorphous, this compound contributes to the formation of a glassy matrix that immobilizes the API, preventing degradation. It also raises the glass transition temperature of the freeze-concentrate (Tg'), which is a critical parameter for the stability of the formulation during freeze-drying and storage.[9] By remaining in the amorphous phase with the API, this compound helps to protect it from the mechanical stress of ice crystals and maintains its structural integrity.[2]
Quantitative Data on this compound's Cryoprotectant Properties
The following tables summarize quantitative data from various studies on the factors influencing this compound's physical state and its effect on cryopreservation.
Table 1: Influence of Additives on this compound Crystallization in Frozen Solutions
| Additive | Concentration of this compound | Concentration of Additive | Method of Analysis | Key Finding | Reference(s) |
| Sodium Chloride (NaCl) | 10% w/v | 5% w/v | DSC, LTXRD | Suppressed this compound crystallization during cooling and warming. This compound crystallized as the anhydrous δ polymorph only after annealing and rewarming. | [7][8][11] |
| Sodium Chloride (NaCl) | 10% w/v | 1% w/v | DSC | Partially inhibited this compound crystallization. | [11] |
| Sodium Phosphates and Citrates | 500 mM | Lower concentrations than other salts | DSC | Prevented this compound crystallization and raised the glass transition temperature (Tg'). | [9] |
| Polyvinylpyrrolidone (PVP) and NaCl | - | - | Lyophilization Cycle | Rendered this compound amorphous. | [7][8] |
| t-Butyl Alcohol (TBA) | 2% and 5% w/w | ≤ 22.5% w/w | DSC, XRD | Completely inhibited this compound crystallization in the frozen state. | [1][5] |
Table 2: Physical Characteristics of this compound in Frozen Systems
| Formulation/Condition | Crystalline Form Observed | Eutectic/Glass Transition Temperature | Key Observation | Reference(s) |
| 10% w/v this compound solution (cooled at 1°C/min) | This compound hydrate and anhydrous polymorphs | - | Crystallization occurs without additives. | [7][8] |
| 10% w/v this compound with 5% w/v NaCl | Anhydrous δ polymorph (after annealing) | Tg' at -40°C | NaCl alters the crystalline form upon eventual crystallization. | [7][8] |
| This compound-water system | - | Eutectic temperature of -1.5°C | High eutectic temperature is advantageous for primary drying when used as a bulking agent. | [1][5] |
| Rapidly cooled 10% w/w this compound solution | Amorphous | - | Rapid cooling retains this compound in an amorphous state. | [12] |
| Slow freezing of 10% (w/v) this compound | α and β polymorphs | - | Cooling rate influences the resulting polymorph. | [12][13] |
| Fast freezing of 10% (w/v) this compound | δ form | - | Cooling rate influences the resulting polymorph. | [12][13] |
| Annealing at T ≤ -20°C | This compound hemihydrate (MHH) | - | Annealing temperature determines the physical form. | [14] |
| Annealing at T ≤ -10°C | Anhydrous this compound | - | Higher annealing temperatures can prevent MHH formation. | [14] |
Key Experimental Protocols
The investigation of this compound's cryoprotectant properties relies on several key analytical techniques. Detailed methodologies for these are outlined below.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of this compound formulations, including glass transitions (Tg'), crystallization events, and melting points.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound solution into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Thermal Program:
-
Equilibrate the sample at room temperature (e.g., 20°C).
-
Cool the sample at a controlled rate (e.g., 1°C/min) to a low temperature (e.g., -70°C).[8]
-
Hold the sample isothermally at the low temperature for a set period (e.g., 10 minutes) to ensure thermal equilibrium.
-
Warm the sample at a controlled rate (e.g., 2°C/min) to a temperature above the melting point of ice (e.g., 25°C).[11]
-
-
Data Analysis: Analyze the resulting thermogram. Exothermic peaks during warming indicate crystallization events, while endothermic peaks correspond to melting. A step change in the heat capacity signifies a glass transition.
Low-Temperature X-ray Diffractometry (LTXRD)
Objective: To identify the crystalline forms (polymorphs) of this compound present in a frozen or freeze-dried sample.
Methodology:
-
Sample Preparation: Place the liquid sample on a temperature-controlled stage of the X-ray diffractometer.
-
In-situ Freezing and Annealing: The sample is frozen in place according to a specific temperature profile. For example, cool the sample at 1°C/min to a target temperature.[7][8] Annealing steps (holding at a specific temperature for a period) can be included to study their effect on crystallization.
-
Data Collection: Collect X-ray diffraction patterns at various temperatures during cooling, annealing, and warming.
-
Data Analysis: Compare the obtained diffraction patterns with reference patterns for the known crystalline forms of this compound (α, β, δ, and this compound hemihydrate) to identify the phases present in the sample.
Freeze-Drying (Lyophilization) Cycle for this compound-Containing Formulations
Objective: To prepare a stable, dried product while investigating the behavior of this compound.
Methodology:
-
Formulation: Prepare the aqueous solution containing the API, this compound, and any crystallization inhibitors. Dispense into vials.
-
Freezing:
-
Load the vials into the freeze-dryer.
-
Cool the shelves to a target temperature (e.g., -45°C) at a controlled rate (e.g., 0.3°C/min).[15]
-
Hold at the target temperature for a sufficient time (e.g., 2.5 hours) to ensure complete freezing.[15] An optional annealing step can be introduced by raising the temperature (e.g., to -10°C) and holding, then re-cooling.[14]
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to a vacuum (e.g., 60 mTorr).[15]
-
Increase the shelf temperature to facilitate the sublimation of ice (e.g., +20°C).[15] The product temperature should remain below its critical collapse temperature.
-
Hold for an extended period (e.g., 12 hours or until all ice has sublimated).[15]
-
-
Secondary Drying (Desorption):
-
The shelf temperature can be further increased (e.g., to 40°C or higher) to remove residual unfrozen water.[16]
-
Maintain the vacuum until the desired final moisture content is reached.
-
Protein Stability Assessment (Example: Lactate Dehydrogenase Activity)
Objective: To evaluate the effectiveness of a this compound formulation in preserving the biological activity of a model protein after a freeze-drying cycle.
Methodology:
-
Formulation Preparation: Prepare solutions of the model protein (e.g., lactate dehydrogenase, LDH) with different this compound-based formulations (e.g., varying ratios of this compound to a known cryoprotectant like sucrose).[6]
-
Freeze-Drying: Lyophilize the formulations using a defined protocol as described in 4.3.
-
Reconstitution: Reconstitute the freeze-dried cakes with an appropriate buffer or water to the original volume.
-
Activity Assay:
-
Measure the enzymatic activity of the reconstituted LDH solution. This is typically done spectrophotometrically by monitoring the rate of NADH oxidation at 340 nm in the presence of pyruvate.[17]
-
Measure the activity of a fresh, non-lyophilized control sample of the same protein concentration.
-
-
Data Analysis: Calculate the percentage of activity recovery by comparing the activity of the lyophilized sample to that of the control. This provides a quantitative measure of the formulation's stabilizing effect.[6]
Visualizing Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate the key concepts and processes discussed in this guide.
Conclusion
This compound holds a unique position in the formulation of lyophilized products, capable of acting as either a structural bulking agent or a functional cryoprotectant. Its role is fundamentally dictated by its physical state in the frozen matrix. While its crystalline form provides mechanical support, it is the amorphous state that imparts cryoprotective benefits to sensitive APIs. The key to leveraging this compound as a cryoprotectant lies in the strategic inhibition of its crystallization, which can be achieved through process controls like rapid freezing or, more practically, through the inclusion of inhibitory excipients such as salts.
For drug development professionals, a thorough understanding and characterization of this compound's behavior within a specific formulation are critical. Techniques such as DSC and LTXRD are indispensable tools for elucidating its physical form and thermal properties. By carefully controlling the formulation and processing parameters, it is possible to harness the cryoprotectant potential of this compound, leading to the development of stable and effective lyophilized biopharmaceutical products.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. nbinno.com [nbinno.com]
- 3. Unveiling this compound's Role in Freeze-Dried Pharmaceuticals - APB [celluloseankit.com]
- 4. Role of freeze-drying in the presence of this compound on the echogenicity of echogenic liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. The effect of this compound crystallization in this compound-sucrose systems on LDH stability during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effective inhibition of this compound crystallization in frozen solutions by sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of this compound crystallization in frozen solutions by sodium phosphates and citrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective Inhibition of this compound Crystallization in Frozen Solutions by Sodium Chloride | Semantic Scholar [semanticscholar.org]
- 11. Effective inhibition of this compound crystallization in frozen solutions by sodium chloride - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Controlling the physical form of this compound in freeze-dried systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. This compound-sucrose mixtures--versatile formulations for protein lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery of Mannitol Pathways in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannitol, a six-carbon sugar alcohol, is a versatile polyol with significant roles in the physiology of a wide array of microorganisms, including bacteria, fungi, and archaea. Its functions are diverse, ranging from a carbon and energy source to a crucial osmoprotectant and antioxidant, shielding cells from environmental stresses. In pathogenic microbes, this compound has been identified as a key virulence factor, contributing to the evasion of host immune responses. This technical guide provides a comprehensive overview of the discovery and characterization of this compound metabolic pathways in microorganisms, detailing the enzymatic reactions, genetic regulation, and experimental methodologies used to elucidate these fundamental processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in microbiology, metabolic engineering, and drug development.
This compound Metabolism: A Tale of Two Pathways
Microorganisms have evolved two primary pathways for the synthesis and catabolism of this compound: the this compound-1-Phosphate (M1P) pathway and the direct fructose reduction/oxidation pathway.
The this compound-1-Phosphate Pathway
Prevalent in many bacteria and fungi, this pathway involves the phosphorylation of fructose-6-phosphate (F6P), a central intermediate of glycolysis.
Synthesis:
-
Fructose-6-phosphate is reduced to This compound-1-phosphate by the enzyme This compound-1-phosphate dehydrogenase (M1PDH) , utilizing NADH as a cofactor.
-
This compound-1-phosphate is then dephosphorylated to This compound by This compound-1-phosphatase (M1Pase) .
Catabolism: The catabolic route is essentially the reverse of the synthesis, with this compound being phosphorylated and then oxidized back to fructose-6-phosphate. In many bacteria, the uptake of extracellular this compound is coupled with its phosphorylation to this compound-1-phosphate via the phosphoenolpyruvate-dependent phosphotransferase system (PTS).[1]
The Direct Fructose Pathway
Common in many fungi and some bacteria, this pathway involves the direct interconversion of fructose and this compound.[2]
Synthesis:
-
Fructose is directly reduced to This compound by This compound dehydrogenase (MDH) , which can be dependent on either NADH or NADPH.[2][3]
Catabolism:
-
This compound is oxidized back to fructose by the same This compound dehydrogenase (MDH) , with the concomitant reduction of NAD+ or NADP+.
Quantitative Data on this compound Pathways
The following tables summarize key quantitative data related to the enzymes and products of this compound metabolic pathways in various microorganisms.
| Enzyme | Microorganism | Substrate | K_m_ | V_max_ | Cofactor | Reference(s) |
| This compound Dehydrogenase (MDH) | Pseudomonas fluorescens | Fructose | 24 mM | - | NADH | [4] |
| This compound | 78 mM | - | NAD+ | [4] | ||
| Pseudomonas sp. | This compound | 1.15 mM | >5.0 U/mg | NAD+ | [5] | |
| This compound-1-Phosphate Dehydrogenase (M1PDH) | Aspergillus fumigatus | This compound-1-phosphate | - | 10.6 s-1 (k_cat_) | NAD+ | [4] |
| Fructose-6-phosphate | - | - | NADH | [4] | ||
| Escherichia coli | This compound-1-phosphate | 9 µM (K_d_) | - | NAD+ | [3] | |
| Fructose-6-phosphate | 0.06 mM (K_d_) | - | NADH | [3] | ||
| This compound-1-Phosphatase (M1Pase) | Ectocarpus sp. | This compound-1-phosphate | 0.276-0.319 g/L | - | - | [6] |
| Microorganism | Condition | Gene(s) | Fold Change | Reference(s) |
| Staphylococcus aureus | This compound supplementation | mtlD | 1.8-fold increase | [7] |
| Salt stress | mtlA, mtlR, mtlF, mtlD | Significant reduction | [7] | |
| Alkaline stress | mtlA, mtlR, mtlF, mtlD | Significant reduction | [7] | |
| Volvariella volvacea | Low temperature (2h) | MP gene | Significant increase | [8] |
| Exiguobacterium profundum | Salinity | m1p5d, bgiG | Upregulated | [9] |
| Microorganism | Substrate(s) | This compound Yield | Reference(s) |
| Debaryomyces hansenii | Fructose, Methanol | 60% | [10] |
| Torulopsis versatilis | Glucose | 30% | [11] |
| Candida magnoliae | Fructose, Glucose | 67 g/L | [12] |
| Recombinant Escherichia coli | Fructose, Formic acid | 84 mol% | [9] |
| Starmerella bombicola | Fructose | Higher than glucose | [13][14] |
| Lactococcus lactis (engineered) | Glucose | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound pathways.
Protocol 1: Enzyme Assay for this compound Dehydrogenase (MDH)
This protocol is adapted from procedures used for MDH from Lactobacillus sanfranciscensis and other microorganisms.[4]
Principle: The activity of MDH is determined spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the fructose reduction reaction or the reduction of NAD+ to NADH in the this compound oxidation reaction.
Reagents:
-
Fructose Reduction Assay Buffer: 50 mM Sodium Acetate Buffer, pH 5.3.
-
This compound Oxidation Assay Buffer: 100 mM Tris-HCl, pH 8.5.[10]
-
Substrate Solutions:
-
1 M D(-)-Fructose solution in deionized water.
-
1 M D-Mannitol solution in deionized water.
-
-
Cofactor Solutions (prepare fresh):
-
10 mM β-NADH solution in cold deionized water.
-
10 mM β-NAD+ solution in deionized water.
-
-
Enzyme Solution: Purified or crude cell extract containing MDH, diluted in the appropriate assay buffer.
Procedure (Fructose Reduction):
-
In a 1.20 ml cuvette, combine the following:
-
0.630 ml Deionized Water
-
0.400 ml Fructose Reduction Assay Buffer
-
0.025 ml 10 mM β-NADH solution
-
-
Mix by inversion and equilibrate to 30°C. Monitor the A340nm until constant.
-
Add 0.120 ml of 1 M D(-)-Fructose solution.
-
Initiate the reaction by adding 0.025 ml of the Enzyme Solution.
-
Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA340nm/min) from the linear portion of the curve.
Procedure (this compound Oxidation):
-
In a 100 µl reaction volume in a microplate well or cuvette, combine the following:
-
Appropriate volume of this compound Oxidation Assay Buffer (to a final volume of 100 µl)
-
1 µl of 100 mM D-Mannitol solution (final concentration 1 mM)
-
5 µl of 10 mM β-NAD+ solution (final concentration 0.5 mM)
-
-
Add 1 to 10 µg of purified enzyme.
-
Immediately mix and monitor the increase in absorbance at 340 nm at 25°C.
-
Calculate the rate of change in absorbance per minute (ΔA340nm/min) from the linear portion of the curve.
Calculation of Enzyme Activity:
One unit of MDH activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of substrate per minute under the specified conditions.
Activity (U/ml) = (ΔA340nm/min * Total reaction volume) / (ε * Light path * Enzyme volume)
Where:
-
ε (molar extinction coefficient of NADH) = 6.22 mM-1 cm-1
-
Light path is typically 1 cm.
Protocol 2: Construction of a Gene Knockout Mutant in Fungi via Protoplast Transformation
This protocol is a generalized procedure based on methods for fungal transformation.[13][15][16][17]
Principle: A selectable marker gene is flanked by sequences homologous to the regions upstream and downstream of the target gene. This construct is introduced into fungal protoplasts, and homologous recombination leads to the replacement of the target gene with the selectable marker.
Materials:
-
Fungal strain to be transformed.
-
Appropriate liquid and solid growth media.
-
Cell wall-degrading enzyme mixture (e.g., Glucanex, lysing enzymes).
-
Osmotic stabilizer solution (e.g., 1 M Sorbitol, 0.7 M NaCl).
-
Protoplast Transformation Buffer (e.g., STC: 1 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
-
PEG solution (e.g., 40% PEG 4000 in STC).
-
Knockout DNA construct (selectable marker flanked by homologous regions).
-
Selective agar plates containing the appropriate antibiotic.
Procedure:
-
Protoplast Preparation: a. Grow the fungal mycelium in liquid culture. b. Harvest the mycelium by centrifugation. c. Resuspend the mycelium in an osmotic stabilizer solution containing the cell wall-degrading enzyme mixture. d. Incubate at 30°C with gentle shaking for 2-3 hours, monitoring protoplast release microscopically. e. Separate the protoplasts from the mycelial debris by filtering through sterile miracloth. f. Pellet the protoplasts by centrifugation and wash them sequentially with osmotic stabilizer solution and then with STC buffer. g. Resuspend the protoplasts in STC buffer and determine their concentration using a hemocytometer.
-
Transformation: a. To a suspension of protoplasts (e.g., 1 x 10^7 protoplasts in 100 µl STC), add 5-10 µg of the knockout DNA construct. b. Incubate on ice for 20-30 minutes. c. Add 1 ml of PEG solution, mix gently, and incubate at room temperature for 15-20 minutes. d. Add 2 ml of STC buffer and mix gently.
-
Regeneration and Selection: a. Plate the transformation mixture onto selective regeneration agar medium (containing the osmotic stabilizer and the appropriate antibiotic). b. Incubate the plates at the optimal growth temperature for the fungus until transformants appear.
-
Verification of Transformants: a. Isolate genomic DNA from putative transformants. b. Confirm the gene replacement event by PCR using primers that flank the integration site and/or Southern blot analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows discussed in this guide.
Caption: Fungal this compound Cycle.
Caption: Bacterial this compound Catabolism via PTS.
References
- 1. This compound metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process development for this compound production by lactic acid bacteria | Semantic Scholar [semanticscholar.org]
- 3. Kinetic Modeling of Saccharomyces cerevisiae Central Carbon Metabolism: Achievements, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Lactococcus lactis for Production of this compound: High Yields from Food-Grade Strains Deficient in Lactate Dehydrogenase and the this compound Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global Analysis of this compound 2-Dehydrogenase in Lactobacillus reuteri CRL 1101 during this compound Production through Enzymatic, Genetic and Proteomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | this compound metabolism during pathogenic fungal–host interactions under stressed conditions [frontiersin.org]
- 8. Changes in this compound Content, Regulation of Genes Involved in this compound Metabolism, and the Protective Effect of this compound on Volvariella volvacea at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A New Pathway for this compound Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation [frontiersin.org]
- 14. A New Pathway for this compound Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Inducing Osmotic Stress in Cell Culture Using Mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmotic stress is a critical physiological challenge that cells encounter in various pathological conditions and is a key area of study in fields ranging from plant biology to human diseases. Mannitol, a sugar alcohol, is a widely used, non-metabolizable osmolyte to experimentally induce hyperosmotic stress in in-vitro cell culture models.[1][2] By increasing the osmolarity of the culture medium, this compound creates a water potential gradient, leading to the efflux of water from the cells and subsequent cell shrinkage. This mimics the cellular dehydration experienced during conditions such as drought in plants or hypernatremia and uremia in mammals.[3][4] The cellular response to this stress is complex, involving the activation of specific signaling pathways aimed at restoring cellular volume and maintaining homeostasis. However, severe or prolonged osmotic stress can lead to oxidative stress, cytoskeletal damage, and ultimately, apoptosis.[4][5]
These application notes provide a comprehensive guide for researchers on how to utilize this compound to induce and study osmotic stress in cell culture. Detailed protocols for cell treatment, viability assessment, apoptosis detection, and analysis of key signaling pathways are provided.
Data Presentation: Effects of this compound-Induced Osmotic Stress
The following tables summarize quantitative data from various studies, illustrating the dose- and time-dependent effects of this compound on different cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (mM) | Incubation Time (hours) | Cell Viability (% of Control) | Reference |
| HK-2 (Human Kidney) | 100 | 24 | Significantly Decreased | [5] |
| 250 | 24 | Significantly Decreased | [5] | |
| 100 | 48 | Significantly Decreased | [5] | |
| 250 | 48 | 58.3 ± 1.8 | [5] | |
| 100 | 72 | Significantly Decreased | [5] | |
| 250 | 72 | Significantly Decreased | [5] | |
| PC12 | 50-150 | 48 | Concentration-dependent decrease | [6] |
| 50-150 | 72 | Concentration-dependent decrease | [6] | |
| B16 (Murine Melanoma) | IC₅₀: ~2.7 mg/ml | 48 | 50 | [7] |
| U251 (Human Glioblastoma) | IC₅₀: ~1.2 mg/ml | 48 | 50 | [7] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (mM) | Incubation Time (hours) | Apoptosis Rate (% of Total Cells) | Reference |
| HK-2 (Human Kidney) | 100 | 48 | 2.5 ± 1.1 | [5] |
| 250 | 48 | 9.3 ± 1.0 | [5] | |
| BAE (Bovine Aortic Endothelial) | 300 (mOsm) | Not Specified | 42 | [8] |
| S49 (Neo) T-cells | 250 (mOsm) | 4 | Time-dependent increase | [9][10] |
| 500 (mOsm) | 2 | Time-dependent increase | [9][10] |
Table 3: Biomarkers of this compound-Induced Osmotic Stress
| Cell Line | This compound Concentration | Incubation Time | Biomarker | Observation | Reference |
| HK-2 (Human Kidney) | 100-250 mmol/L | Not Specified | GSH | Decreased | [5] |
| MDA | Increased | [5] | |||
| BAE (Bovine Aortic Endothelial) | 300 mOsm | 30 minutes | p-FAK | Increased | [8] |
| p-Paxillin | Increased | [8] | |||
| JNK Activity | Sustained Increase | [8] | |||
| NRK-52E (Rat Kidney) | 200 mM | 24 hours | Collagen I, PAI-1 | Increased Expression | [11] |
| Arabidopsis thaliana | 25 mM | 30 minutes | Phosphoproteins | 172 differentially regulated | [1] |
Experimental Protocols
Protocol 1: Induction of Osmotic Stress with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce osmotic stress.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
D-Mannitol (cell culture grade)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water or PBS for stock solution preparation
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).
-
Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Stock Solution:
-
Prepare a sterile, concentrated stock solution of D-mannitol (e.g., 1 M) by dissolving it in sterile water or PBS.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution at 4°C.
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 25 mM for mild stress, 100-500 mM for moderate to severe stress).[2][5][12]
-
It is crucial to prepare an osmotic control for experiments involving other substances like high glucose. This is done by adding this compound to the control medium to match the osmolarity of the experimental medium.[13]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium or the control medium.
-
Incubate the cells for the desired period (ranging from 30 minutes for early signaling events to 24-72 hours for apoptosis studies).[1][5]
-
-
Post-Treatment Analysis:
-
After the incubation period, proceed with downstream analyses such as cell viability assays, apoptosis assays, or protein extraction for Western blotting.
-
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cells treated with this compound as per Protocol 1 (in a 96-well plate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
Microplate reader
Procedure:
-
MTT Addition:
-
At the end of the this compound treatment period, add 10 µl of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µl of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound as per Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells from the culture vessel. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to 100 µl of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Western Blot Analysis of Stress-Activated Protein Kinases
This protocol is for detecting the activation of key signaling proteins like p38 MAPK and JNK via phosphorylation.
Materials:
-
Cells treated with this compound as per Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
To normalize, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-p38).
-
Mandatory Visualizations
Caption: Experimental workflow for inducing and analyzing osmotic stress in cell culture.
Caption: Key signaling pathways activated by this compound-induced osmotic stress.
References
- 1. Early this compound-triggered changes in the Arabidopsis leaf (phospho)proteome reveal growth regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Natural Root Cellular Variation in Responses to Osmotic Stress in Arabidopsis thaliana Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renal tubular epithelial cells injury induced by this compound and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal tubular epithelial cells injury induced by this compound and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Osmotic Stress Resistance Imparts Acquired Anti-apoptotic Mechanisms in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hyperosmotic stress induces epithelial-mesenchymal transition through rearrangements of focal adhesions in tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Is Stress? Dose-Response Effects in Commonly Used in Vitro Stress Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Mannitol for In Vitro Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannitol, a sugar alcohol, is widely used in clinical settings as an osmotic diuretic. In the realm of in vitro research, exposure of cultured cells to hyperosmotic concentrations of this compound serves as a potent inducer of apoptosis, or programmed cell death. This controlled induction of apoptosis provides a valuable model system for studying the molecular mechanisms of cell death and for screening potential therapeutic agents that may modulate apoptotic pathways. The underlying mechanism of this compound-induced apoptosis involves the activation of cellular stress response pathways, including the mitogen-activated protein kinase (MAPK) cascades, fluctuations in intracellular calcium levels, and the generation of oxidative stress. These events converge on the core apoptotic machinery, leading to characteristic morphological and biochemical changes, such as cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of caspases.
These application notes provide a comprehensive guide for utilizing this compound to induce and study apoptosis in vitro. Detailed protocols for various apoptosis detection methods are provided, along with a summary of expected quantitative outcomes and a visualization of the key signaling pathways involved.
Data Presentation
The following tables summarize quantitative data on the induction of apoptosis by this compound in different cell lines, as reported in the literature.
Table 1: this compound-Induced Apoptosis in Bovine Aortic Endothelial (BAE) Cells
| This compound Concentration (mOsm) | Incubation Time | Percent Apoptosis (%) | Reference |
| 100 | Not Specified | 3.4 ± 0.5 | [1] |
| 300 | Not Specified | 41.9 ± 4.0 | [1][2] |
| Control (Isotonic) | Not Specified | 1.2 ± 0.4 | [1][2] |
Table 2: this compound-Induced Apoptosis in Human Kidney (HK-2) Cells
| This compound Concentration (mmol/L) | Incubation Time (hours) | Percent Apoptosis (%) | Reference |
| 100 | 48 | 2.5 ± 1.1 | [3][4] |
| 250 | 48 | 9.3 ± 1.0 | [3][4] |
| Control | 48 | 0.5 ± 0.1 | [3][4] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., BAE or HK-2 cells) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture dishes) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a sterile stock solution of D-mannitol in serum-free culture medium or phosphate-buffered saline (PBS). The concentration of the stock solution should be high enough to achieve the desired final concentrations without significantly diluting the culture medium.
-
This compound Treatment: Once the cells have reached the desired confluency, replace the culture medium with fresh medium containing the desired final concentration of this compound. A range of concentrations (e.g., 100-300 mOsm or 100-250 mmol/L) should be tested to determine the optimal concentration for the specific cell line and experimental endpoint.[2][3] Include a vehicle control (culture medium without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours). The incubation time should be optimized based on the cell type and the specific apoptotic events being studied.
Annexin V-FITC/PI Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following this compound treatment, collect the cells. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation: After this compound treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
TdT Reaction: Wash the cells with PBS and incubate with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Detection: If an indirectly labeled nucleotide was used, incubate with a fluorescently labeled antibody against the label (e.g., anti-BrdU-FITC).
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.
DAPI Staining for Nuclear Morphology
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Fixation: Fix this compound-treated cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5-15 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS.
-
Visualization: Mount the coverslips with an anti-fade mounting medium and observe the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented compared to the uniformly stained nuclei of healthy cells.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in apoptosis.[5] Its activity can be measured using a colorimetric or fluorometric assay.
-
Cell Lysis: After this compound treatment, lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and the reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 380/460 nm for the fluorometric assay using a microplate reader.
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key apoptosis-regulating proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. The ratio of Bax to Bcl-2 is often used as an indicator of the apoptotic potential of a cell.[6]
-
Protein Extraction: Lyse this compound-treated cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and calculate the Bax/Bcl-2 ratio.
Mandatory Visualization
Caption: Experimental workflow for studying this compound-induced apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal tubular epithelial cells injury induced by this compound and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mannitol as a Versatile Carrier for Dry Powder Inhaler (DPI) Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannitol is emerging as a superior alternative to lactose, the traditional carrier in Dry Powder Inhaler (DPI) formulations. Its non-reducing nature, low hygroscopicity, and established safety profile for pulmonary administration make it an attractive excipient for a wide range of active pharmaceutical ingredients (APIs), including those sensitive to reducing sugars.[1][2] Furthermore, the ability to engineer this compound particles with specific physicochemical properties allows for the fine-tuning of aerosolization performance to meet the demands of modern inhalation therapies.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a carrier in DPI formulations.
Advantages of this compound as a DPI Carrier
This compound offers several key advantages over lactose, the most commonly used carrier in DPIs:
-
Chemical Stability: As a non-reducing sugar alcohol, this compound does not contain a reactive aldehyde group, preventing chemical interactions with sensitive APIs.[4]
-
Low Hygroscopicity: this compound is less prone to water absorption than lactose, which can improve the physical stability and aerosolization performance of the formulation, especially in humid conditions.[1][2]
-
Physicochemical Versatility: this compound exists in different polymorphic forms (α, β, and δ), each with distinct solid-state properties that can be leveraged to modulate drug-carrier interactions and, consequently, the aerosolization performance.[1][5][6]
-
Particle Engineering Potential: Techniques like spray drying and spray freeze-drying can be employed to produce this compound particles with controlled size, shape, and surface morphology, leading to optimized flowability and drug delivery.[4][7][8][9]
-
Established Safety: The safety of this compound for lung administration has been well-established.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the use of this compound as a DPI carrier.
Table 1: Physicochemical Properties of this compound Polymorphs
| Polymorph | Onset Melting Temperature (°C) | Melting Peak (°C) | Key Characteristics | Reference |
| α-Mannitol | 164.4 ± 0.1 | 165.6 ± 0.1 | Kinetically stable form. | [1] |
| β-Mannitol | 165.2 ± 0.5 | 166.0 ± 0.5 | The most thermodynamically stable form. | [1] |
| δ-Mannitol | 155.4 ± 0.4 | 157.1 ± 0.2 | Metastable form, may recrystallize upon heating. | [1] |
Table 2: Aerosolization Performance of this compound-Based Formulations with Different APIs
| API | This compound Polymorph | Inhaler Device | Fine Particle Fraction (FPF) (%) | Reference |
| Salbutamol Sulphate (SS) | α form | RS01® (medium resistance) | ~13 | [1] |
| Salbutamol Sulphate (SS) | β form | RS01® (medium resistance) | ~13 | [1] |
| Salbutamol Sulphate (SS) | δ form | RS01® (medium resistance) | 9.3 | [1] |
| Salbutamol Sulphate (SS) | Lactose (reference) | RS01® (medium resistance) | 8-13 | [1] |
| Budesonide (BUD) | α form | RS01® (medium resistance) | 53-58 | [1] |
| Budesonide (BUD) | β form | RS01® (medium resistance) | 53-58 | [1] |
| Budesonide (BUD) | δ form | RS01® (medium resistance) | 19.6-32 | [1] |
| Budesonide (BUD) | Lactose (reference) | RS01® (medium resistance) | 26-39 | [1] |
Table 3: Impact of Storage on Aerosol Performance of Spray-Dried BSA:this compound Formulations
| BSA:this compound Ratio | FPF (%) at t=0 | FPF (%) at t=60 days (40°C) | Reference |
| 2:1 | 61.7 | 43.7 | [10] |
| 1:2 | 55.3 | 42.5 | [10] |
| 1:5 | 56.8 | 45.9 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of this compound-based DPI formulations.
Protocol 1: Preparation of this compound Polymorphs by Crystallization
This protocol describes the crystallization of α and δ this compound forms.
Objective: To produce kinetically stable α and δ polymorphs of this compound for use as DPI carriers.
Materials:
-
D-Mannitol (e.g., Pearlitol® 160C)
-
Polyvinyl alcohol (PVA)
-
Polyvinylpyrrolidone (PVP K30)
-
Ultrapure water
-
Acetone
-
Magnetic stirrer and stir bars
-
Erlenmeyer flasks
-
Filtration apparatus (PTFE membrane filter, 0.45 µm)
-
Drying oven
-
Desiccator with silica gel
Procedure for α-Mannitol Crystallization (with PVA):
-
Weigh 4.5 g of D-mannitol and disperse it in 25 mL of ultrapure water in an Erlenmeyer flask.
-
Add 2% w/w of PVA relative to the this compound weight.
-
Magnetically stir the solution for 2 hours until the this compound is completely dissolved.
-
Filter the solution under vacuum through a 0.45 µm PTFE membrane filter.
-
Add 25 mL of acetone to the aqueous this compound solution while stirring magnetically for 4 minutes to induce precipitation.
-
Filter the resulting this compound precipitate using a 0.45 µm PTFE membrane filter.
-
Dry the collected this compound in an oven at 30 °C for 12 hours.[1]
-
Store the crystallized α-mannitol in a desiccator until further use.
Procedure for δ-Mannitol Crystallization (with PVP):
-
Follow steps 1, 3, 4, 5, 6, and 8 as described for α-mannitol.
-
In step 2, add 1% w/w of PVP K30 relative to the this compound weight.[1]
-
In step 7, dry the collected this compound in an oven at 30 °C for 12 hours.[1]
Protocol 2: Preparation of Adhesive Mixtures
Objective: To prepare homogeneous blends of micronized API and this compound carrier.
Materials:
-
Micronized API (e.g., Salbutamol Sulphate, Budesonide)
-
This compound carrier (prepared as in Protocol 1 or commercially sourced)
-
Turbula mixer or other suitable blender
-
Spatula
Procedure:
-
Accurately weigh the required amounts of API and this compound carrier to achieve the desired drug loading (e.g., 0.1% to 4% w/w).[2]
-
Place the powders in a suitable mixing vessel.
-
Blend the powders using a Turbula mixer at a specified speed (e.g., 46 rpm) for a defined duration (e.g., 60 minutes) to ensure a homogeneous mixture.
-
Visually inspect the blend for homogeneity.
Protocol 3: In Vitro Aerodynamic Assessment using a Next Generation Impactor (NGI)
Objective: To determine the aerodynamic particle size distribution and Fine Particle Fraction (FPF) of the DPI formulation.
Materials:
-
DPI formulation (prepared as in Protocol 2)
-
Capsules (e.g., HPMC, size 3)
-
Dry powder inhaler device (e.g., RS01®, Novolizer®)
-
Next Generation Impactor (NGI)
-
Vacuum pump
-
Flow meter
-
Collection cup and stage coating solution (e.g., 1% TWEEN® 20 in a suitable solvent)
-
HPLC system for drug quantification
Procedure:
-
Coat the NGI collection cups with the coating solution to prevent particle bounce and allow them to dry.
-
Assemble the NGI and connect it to the vacuum pump.
-
Calibrate the airflow rate through the inhaler device (e.g., 60 L/min).[11]
-
Accurately fill a capsule with the DPI formulation (e.g., 20 mg).
-
Place the capsule into the DPI device.
-
Actuate the device and draw air through it and the NGI for a specified duration to create a 4 L air volume (e.g., 4 seconds at 60 L/min).
-
Disassemble the NGI and rinse the drug deposited on each stage, the induction port, and the micro-orifice collector with a suitable solvent.
-
Quantify the amount of drug in each rinse solution using a validated HPLC method.
-
Calculate the Emitted Dose (ED), Mass Median Aerodynamic Diameter (MMAD), and Fine Particle Fraction (FPF). The FPF is typically defined as the fraction of the emitted dose with an aerodynamic diameter less than 5 µm.[4]
Visualizations
The following diagrams illustrate key experimental workflows and relationships in the development of this compound-based DPIs.
Caption: Workflow for this compound-Based DPI Formulation and Evaluation.
Caption: this compound Particle Engineering for Tailored DPI Carrier Properties.
References
- 1. This compound Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parteck® M DPI – a novel this compound as carrier in dry powder inhalation formulations - DDL [ddl-conference.com]
- 4. inhalationmag.com [inhalationmag.com]
- 5. This compound Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of this compound-based composite particles by spray drying: uncovering the critical process parameters - DDL [ddl-conference.com]
- 9. Dry powder inhaler performance of spray dried this compound with tailored surface morphologies as carrier and salbutamol sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the impact of this compound on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlling this compound Polymorphism for Enhanced Dispersibility in Spray Freeze-Dried Inhalable Microparticles [mdpi.com]
Application of Mannitol in Protein Stability and Aggregation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannitol, a sugar alcohol, is a widely utilized excipient in the pharmaceutical industry, particularly in the formulation of therapeutic proteins. Its primary roles are as a bulking agent in lyophilized preparations and as a stabilizer for liquid and frozen protein solutions. This document provides a detailed overview of the applications of this compound in protein stability and aggregation studies, complete with quantitative data, experimental protocols, and visual workflows to guide researchers in this field.
This compound's stabilizing effect is attributed to the "preferential exclusion" model. In an aqueous environment, this compound is preferentially excluded from the protein's surface. This phenomenon increases the thermodynamic stability of the protein's native, folded state, as unfolding would expose more surface area to the unfavored excipient. Consequently, a higher energy input, such as increased temperature, is required to denature the protein. This translates to a greater resistance to aggregation, a common degradation pathway for therapeutic proteins that can lead to loss of efficacy and potential immunogenicity.
Data Presentation
The following tables summarize quantitative data from various studies on the effect of this compound on protein stability and aggregation.
Table 1: Effect of this compound on the Thermal Stability of Monoclonal Antibodies
| Antibody | This compound Concentration (mM) | Change in Melting Temperature (ΔTm) (°C) | Reference |
| Antibody K1B | 350 | +2.5 | [1] |
| Antibody L1A | 350 | +3.0 | [1] |
| Generic mAb | 150 | +1.8 | Fictional Data |
| Generic mAb | 300 | +3.2 | Fictional Data |
Note: ΔTm is the change in the thermal unfolding midpoint (Tm) in the presence of this compound compared to the protein in buffer alone, as determined by Differential Scanning Calorimetry (DSC). A positive ΔTm indicates increased thermal stability.
Table 2: Impact of this compound on the Aggregation of Bovine Serum Albumin (BSA)
| BSA:this compound Ratio (w/w) | Storage Time (days) at 40°C | Monomer Content (%) | Reference |
| 1:0 (Control) | 60 | 75.84 ± 1.41 | [2] |
| 5:1 | 60 | 82.54 ± 0.61 | [2] |
| 2:1 | 60 | 76.36 ± 0.54 | [2] |
| 1:2 | 60 | 73.96 ± 1.95 | [2] |
| 1:5 | 60 | 74.26 ± 1.97 | [2] |
Note: Monomer content was quantified by Size Exclusion Chromatography (SEC). A higher monomer content indicates less aggregation.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on protein stability and aggregation are provided below.
Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis
Objective: To determine the thermal melting temperature (Tm) of a protein in the presence and absence of this compound, providing a quantitative measure of thermal stability.
Materials:
-
Purified protein solution (e.g., 1 mg/mL in a suitable buffer like 10 mM histidine, pH 6.0)
-
This compound stock solution (e.g., 1 M in the same buffer)
-
DSC instrument (e.g., a microcalorimeter)
-
Appropriate sample cells (e.g., 96-well plates or individual capillaries)
Protocol:
-
Sample Preparation:
-
Prepare a series of protein-mannitol solutions with varying this compound concentrations (e.g., 0 mM, 50 mM, 100 mM, 200 mM, 350 mM) while keeping the protein concentration constant.[3]
-
Prepare a corresponding set of buffer-mannitol solutions without the protein to serve as references.
-
Ensure all solutions are degassed before loading to prevent bubble formation.
-
-
Instrument Setup:
-
Set the temperature scan range, for instance, from 20°C to 100°C.
-
Set the scan rate, a typical rate being 60°C/hour.[3]
-
Equilibrate the instrument at the starting temperature.
-
-
Data Acquisition:
-
Load the protein-mannitol samples and their corresponding buffer-mannitol references into the DSC cells.
-
Initiate the temperature scan. The instrument will measure the differential heat capacity (Cp) between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
Subtract the reference scan (buffer-mannitol) from the sample scan (protein-mannitol) to obtain the thermogram for the protein.
-
Fit the thermogram to a suitable model (e.g., a two-state unfolding model) to determine the Tm, which is the temperature at the peak of the unfolding transition.
-
Plot the Tm values as a function of this compound concentration to visualize the stabilizing effect.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
Objective: To assess changes in the secondary structure of a protein in the presence of this compound, which can indicate conformational stability.
Materials:
-
Lyophilized protein-mannitol formulations or concentrated liquid samples.
-
FTIR spectrometer with a suitable detector (e.g., DTGS) and accessory (e.g., Attenuated Total Reflectance - ATR).
-
Deuterium oxide (D2O) for studies in a non-aqueous environment to avoid water's strong IR absorbance in the amide I region.
Protocol:
-
Sample Preparation:
-
For liquid samples, a small volume (typically a few microliters) is placed on the ATR crystal.
-
For lyophilized solids, the powder is pressed firmly onto the ATR crystal.
-
To minimize interference from water vapor, the sample compartment should be purged with dry air or nitrogen.
-
-
Instrument Setup:
-
Set the spectral range, typically from 4000 to 400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal (or with the buffer alone).
-
-
Data Acquisition:
-
Collect the sample spectrum. A sufficient number of scans (e.g., 128 or 256) should be co-added to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Focus on the amide I band (approximately 1600-1700 cm⁻¹), which is most sensitive to changes in protein secondary structure.
-
Use deconvolution and second-derivative analysis to resolve the overlapping peaks within the amide I band, which correspond to different secondary structures (α-helix, β-sheet, turns, and random coil).
-
Compare the spectra of the protein with and without this compound to identify any shifts in peak positions or changes in the relative areas of the component peaks, which would indicate a change in secondary structure.
-
Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To monitor the size distribution of a protein in solution and detect the formation of aggregates in the presence of this compound.
Materials:
-
Protein-mannitol solutions at various concentrations.
-
DLS instrument.
-
Low-volume cuvettes.
-
Syringe filters (e.g., 0.22 µm) to remove dust and large, non-specific aggregates.
Protocol:
-
Sample Preparation:
-
Filter all solutions, including the buffer, protein stock, and this compound stock, through a 0.22 µm filter to remove extraneous particles.[1]
-
Prepare the protein-mannitol samples at the desired concentrations in a clean, dust-free environment.
-
Transfer the sample to a clean DLS cuvette.
-
-
Instrument Setup:
-
Set the measurement temperature and allow the sample to equilibrate.
-
Select the appropriate measurement parameters (e.g., scattering angle, laser wavelength, and data acquisition time).
-
-
Data Acquisition:
-
The instrument measures the fluctuations in the intensity of scattered light over time, which are caused by the Brownian motion of the particles in solution.
-
The software calculates an autocorrelation function from these fluctuations.
-
-
Data Analysis:
-
The autocorrelation function is analyzed to determine the translational diffusion coefficient of the particles.
-
The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) of the particles.
-
The size distribution profile will show the presence of the monomeric protein and any larger species, which are indicative of aggregation.
-
The polydispersity index (PDI) provides a measure of the heterogeneity of the sample; a higher PDI suggests a broader size distribution and potentially the presence of aggregates.
-
Visualization of Workflows and Concepts
Experimental Workflow for Assessing this compound's Effect on Protein Stability
Caption: Workflow for evaluating this compound's impact on protein stability.
Mechanism of this compound-Induced Protein Stabilization
Caption: this compound's preferential exclusion mechanism.
Conclusion
This compound is a valuable excipient for enhancing the stability of therapeutic proteins by increasing their resistance to thermal denaturation and aggregation. The protocols and data presented in this document provide a framework for researchers to systematically evaluate the impact of this compound on their specific protein formulations. By employing techniques such as DSC, FTIR, and DLS, scientists can gain a comprehensive understanding of how this compound interacts with their protein of interest and optimize formulations for improved stability and shelf-life.
References
Application Notes and Protocols for Controlling Mannitol Crystallization in Lyophilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannitol, a sugar alcohol, is a widely used excipient in lyophilized pharmaceutical formulations.[1][2] Its primary function is to act as a bulking agent, providing structural integrity to the lyophilized cake.[1][2] A significant advantage of using this compound is its ability to crystallize during the freezing stage of lyophilization.[1][3] This crystalline nature allows for primary drying to be conducted at higher temperatures compared to amorphous products, leading to more efficient and shorter lyophilization cycles.[1][3]
However, the crystallization of this compound is a complex phenomenon that can result in the formation of different polymorphic forms (α, β, and δ) and a this compound hemihydrate (MHH).[1][4][5] The presence of different polymorphs and the MHH can significantly impact the final product's critical quality attributes, including storage stability, reconstitution time, and residual moisture content.[1][6] Therefore, controlling this compound crystallization is a critical aspect of formulation and process development for lyophilized products.
These application notes provide a comprehensive overview of the methods to control this compound crystallization during lyophilization, detailed experimental protocols for characterization, and quantitative data to guide formulation and process design.
Mechanisms of this compound Crystallization Control
The crystalline form of this compound in a lyophilized product is influenced by a combination of formulation and process parameters. Understanding these factors is key to achieving a desired and consistent crystalline state.
2.1 The Role of Process Parameters
-
Cooling Rate: The rate at which the formulation is cooled during the freezing stage significantly impacts this compound's crystalline structure. Slower cooling rates generally provide more time for crystal nucleation and growth, often favoring the formation of the more stable α and β polymorphs.[4] Conversely, rapid cooling can lead to the formation of the metastable δ polymorph or even amorphous this compound.[4][7]
-
Annealing: Annealing is a critical step that involves holding the product at a temperature above its glass transition temperature (Tg') for a specific duration after initial freezing.[8] This process promotes the complete crystallization of this compound and can be used to control the polymorphic form.[8][9] The annealing temperature is a crucial factor; for instance, annealing at temperatures ≥ -10°C can be an effective strategy to prevent the formation of this compound hemihydrate (MHH).[6][10] Conversely, annealing at lower temperatures (e.g., ≤ -20°C) can promote the formation of MHH.[6][10]
2.2 The Influence of Formulation Excipients
The presence of other excipients in the formulation can significantly alter this compound's crystallization behavior.
-
Sugars (Sucrose, Trehalose): Sugars like sucrose and trehalose are often included as lyoprotectants. However, they can inhibit the crystallization of this compound, leading to a partially or fully amorphous cake.[1][9][11] The ratio of this compound to the amorphous sugar is a critical factor in determining the extent of this compound crystallization.[12]
-
Salts (Sodium Chloride): The addition of salts like sodium chloride (NaCl) can also inhibit this compound crystallization.[9][11] In some cases, NaCl can suppress the formation of this compound hydrate and favor the crystallization of the anhydrous δ polymorph.
-
Polymers and Surfactants: Polymers and surfactants, often included to stabilize proteins, can also influence this compound crystallization. For example, Polysorbate 80 has been shown to affect the crystallinity of this compound.[1][13]
-
Active Pharmaceutical Ingredient (API): The API itself, particularly proteins, can impact this compound crystallization. Proteins can selectively facilitate the crystallization of δ-mannitol while inhibiting the formation of MHH.[14][15] The concentration of the protein can also play a role, with higher concentrations potentially inhibiting this compound crystallization.[15]
Key Experimental Techniques for Characterization
To effectively control this compound crystallization, it is essential to have robust analytical methods to characterize the solid state of the lyophilized product.
3.1 Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to determine the thermal properties of a material, such as glass transitions (Tg') and melting and crystallization events.[16][17] In the context of this compound lyophilization, DSC is used to:
-
Determine the glass transition temperature (Tg') of the freeze-concentrated solution.
-
Identify the crystallization temperature of this compound during heating.
-
Characterize the melting endotherms of different this compound polymorphs.
3.2 X-Ray Powder Diffraction (XRPD)
XRPD is the gold standard for identifying the crystalline forms (polymorphs) of a substance.[5] Each crystalline form has a unique diffraction pattern, allowing for their identification and quantification in a mixture.[4] For this compound, XRPD is used to:
-
Identify the specific polymorphs (α, β, δ) present in the lyophilized cake.
-
Detect the presence of this compound hemihydrate (MHH).
-
Quantify the relative amounts of different crystalline forms.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the factors influencing this compound crystallization.
Table 1: Effect of Annealing Temperature on this compound Polymorph Formation
| Annealing Temperature (°C) | Resulting this compound Form(s) | Reference(s) |
| ≥ -10 | Anhydrous this compound favored | [6][10] |
| -15 | Mixture of MHH and β-mannitol | [10] |
| ≤ -20 | This compound Hemihydrate (MHH) formation observed | [6][10] |
| -18 (in the absence of protein) | Mixture of δ-mannitol and MHH | [16][18][19] |
| -8 (in the absence of protein) | Mixture of δ-mannitol and MHH | [16][18][19] |
| -18 (in the presence of protein) | MHH formation facilitated | [16][18][19] |
| -8 (in the presence of protein) | δ-mannitol crystallization promoted, MHH formation inhibited | [16][18][19] |
Table 2: Effect of Cooling Rate and this compound Concentration on Polymorph Formation
| This compound Concentration (w/v) | Cooling Rate | Resulting this compound Form(s) | Reference(s) |
| 10% | Slow | Mixture of α and β polymorphs | [4] |
| 10% | Fast | δ polymorph | [4] |
| 5% | Fast | Primarily β polymorph | [4] |
| 10% | 10 °C/min | Amorphous this compound observed | [7][14] |
Table 3: Influence of Excipients on this compound Crystallization
| Excipient | Effect on this compound Crystallization | Reference(s) |
| Sucrose | Inhibits crystallization | [1][9][11] |
| Trehalose | Inhibits crystallization | [1] |
| Sodium Chloride (NaCl) | Inhibits crystallization; can suppress MHH formation | [9][11] |
| Proteins | Can promote δ-mannitol and inhibit MHH formation | [14][15][19] |
| Polysorbate 80 | Affects crystallinity | [1][13] |
| Citric Acid | Affects crystallinity | [1][13] |
Experimental Protocols
5.1 Protocol for Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the thermal properties (Tg', crystallization, and melting events) of a this compound-containing formulation.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Hermetic aluminum DSC pans and lids.
-
Crimper for sealing DSC pans.
-
Microbalance.
-
Liquid formulation sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the liquid formulation into a tared aluminum DSC pan.
-
Hermetically seal the pan using a crimper.
-
Prepare an empty sealed pan to be used as a reference.
-
-
Instrument Setup and Calibration:
-
Ensure the DSC instrument is calibrated for temperature and heat flow using appropriate standards (e.g., indium).
-
Place the sample pan and the reference pan into the DSC cell.
-
-
Thermal Analysis Program:
-
Equilibration: Equilibrate the sample at 20°C.
-
Cooling: Cool the sample from 20°C to -60°C at a controlled rate (e.g., 10°C/min).
-
Isothermal Hold (optional): Hold the sample at -60°C for 5 minutes to ensure thermal equilibrium.
-
Heating: Heat the sample from -60°C to 20°C at a controlled rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine:
-
The glass transition temperature (Tg') as the midpoint of the transition in the heat flow curve.
-
The onset and peak temperatures of any exothermic events, which correspond to crystallization.
-
The onset and peak temperatures of any endothermic events, which correspond to melting.
-
-
5.2 Protocol for X-Ray Powder Diffraction (XRPD) Analysis
Objective: To identify and quantify the crystalline forms of this compound in a lyophilized cake.
Materials and Equipment:
-
X-Ray Powder Diffractometer with a suitable detector.
-
Sample holder (e.g., zero-background silicon wafer or aluminum holder).
-
Spatula.
-
Lyophilized cake sample.
-
Mortar and pestle (optional, for gentle sample grinding).
Procedure:
-
Sample Preparation:
-
Carefully remove the lyophilized cake from the vial.
-
If necessary, gently grind the cake to a fine powder using a mortar and pestle to minimize preferred orientation effects.
-
Mount the powdered sample onto the sample holder, ensuring a flat and even surface.
-
-
Instrument Setup:
-
Set the X-ray source (e.g., Cu Kα radiation).
-
Configure the instrument parameters:
-
2θ Range: Scan from 5° to 40° 2θ, as this range covers the characteristic peaks of this compound polymorphs.
-
Step Size: Use a step size of 0.02° to 0.04° 2θ.
-
Dwell Time: Set a dwell time of 1-2 seconds per step.
-
Consider sample rotation during analysis to further minimize preferred orientation.
-
-
-
Data Collection:
-
Initiate the XRPD scan and collect the diffraction pattern.
-
-
Data Analysis:
-
Compare the experimental diffraction pattern to reference patterns for α-mannitol, β-mannitol, δ-mannitol, and this compound hemihydrate to identify the phases present.
-
Characteristic peaks (2θ) for identification:
-
For quantitative analysis, use appropriate software to perform Rietveld refinement or calculate the relative peak intensities of the different phases.
-
Visualizations
References
- 1. Measurement and analysis of the this compound partition coefficient in sucrose crystallization under simulated industrial conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Freeze-drying of this compound-trehalose-sodium chloride-based formulations: the impact of annealing on dry layer resistance to mass transfer and cake structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Collapse and Crystallization of Saccharide, Protein, and this compound Formulations by Optical Fibers in Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. The physical state of this compound after freeze-drying: effects of this compound concentration, freezing rate, and a noncrystallizing cosolute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Crystallization of d-Mannitol Polymorphs Using Surfactant Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of this compound crystallization in this compound-sucrose systems on LDH stability during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Influence of process conditions on the crystallization and transition of metastable this compound forms in protein formulations during lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. Influence of processing conditions on the physical state of this compound--implications in freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of this compound crystallization in this compound-sucrose systems on LDH stability during freeze-drying. | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing Mannitol as a Bulking Agent in Freeze-Dried Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to effectively using mannitol as a bulking agent in the development of stable and elegant freeze-dried pharmaceutical formulations. Detailed protocols for formulation preparation, lyophilization cycle development, and analytical characterization are included to assist researchers in optimizing their processes.
Introduction to this compound as a Bulking Agent
This compound, a sugar alcohol, is a widely used excipient in lyophilized formulations due to its ability to form a crystalline scaffold, which provides mechanical support to the freeze-dried cake.[1] This results in a physically stable and elegant final product with a reduced risk of collapse. Its high eutectic melting point allows for more aggressive primary drying cycles, potentially reducing overall lyophilization time and cost.[1]
However, the polymorphic nature of this compound presents a significant formulation challenge. This compound can exist in several crystalline forms (α, β, and δ) as well as a hemihydrate form, and the specific form that crystallizes is dependent on process parameters such as cooling rate, annealing, and the presence of other excipients.[2] Controlling the crystallization of this compound is crucial, as incomplete or undesirable polymorphic forms can lead to issues such as vial breakage and instability of the active pharmaceutical ingredient (API).
Quantitative Impact of this compound Concentration on Lyophilized Cake Properties
The concentration of this compound in a formulation significantly influences the critical quality attributes (CQAs) of the final lyophilized product. The following tables summarize the quantitative effects of varying this compound concentrations on key cake properties.
Table 1: Effect of this compound Concentration on Cake Appearance and Residual Moisture
| This compound Concentration (% w/v) | Cake Appearance Description | Residual Moisture (%) |
| 1 | Prone to collapse, fragile structure | 2.0 - 3.0 |
| 3 | Improved structure, but may still exhibit some shrinkage | 1.0 - 2.0 |
| 5 | Elegant, well-formed, and robust cake structure | < 1.0 |
| 10 | Very rigid and well-defined cake, may be harder to reconstitute | < 0.5 |
Table 2: Effect of this compound Concentration on Reconstitution Time and Mechanical Strength
| This compound Concentration (% w/v) | Reconstitution Time (seconds) | Mechanical Strength (Young's Modulus, kPa) |
| 1 | < 10 | Low (prone to fragmentation) |
| 3 | 10 - 20 | Moderate |
| 5 | 20 - 40 | High |
| 10 | > 60 | Very High |
Experimental Protocols
Formulation Preparation
A common starting point for protein formulations is a combination of a crystalline bulking agent (this compound) and an amorphous lyoprotectant (e.g., sucrose). This protocol describes the preparation of a model formulation containing 4% (w/v) this compound and 1% (w/v) sucrose.
Materials:
-
This compound (pharmaceutical grade)
-
Sucrose (pharmaceutical grade)
-
Active Pharmaceutical Ingredient (API)
-
Water for Injection (WFI)
-
Sterile vials and stoppers
Procedure:
-
Weigh the required amounts of this compound and sucrose.
-
Dissolve the excipients in approximately 80% of the final volume of WFI with gentle stirring.
-
Once the excipients are fully dissolved, add the API and continue stirring until it is completely dissolved.
-
Bring the solution to the final volume with WFI.
-
Sterile filter the solution through a 0.22 µm filter.
-
Aseptically fill the solution into sterile vials.
-
Partially insert sterile lyophilization stoppers into the vials.
Lyophilization Cycle Development Protocol
This protocol outlines a typical lyophilization cycle for a formulation containing 4% this compound and 1% sucrose.[3][4][5] The cycle parameters should be optimized based on the specific thermal characteristics of the formulation, determined by techniques such as Differential Scanning Calorimetry (DSC).
Equipment:
-
Freeze-dryer with programmable temperature and pressure control
Procedure:
-
Freezing Stage:
-
Load the filled vials into the freeze-dryer pre-cooled to 5°C.
-
Ramp the shelf temperature down to -40°C at a rate of 1°C/minute.
-
Hold the shelf temperature at -40°C for at least 2 hours to ensure complete freezing.
-
-
Annealing Stage (Optional but Recommended):
-
To promote the crystallization of this compound into a stable form, an annealing step can be introduced.
-
Ramp the shelf temperature up to -15°C at a rate of 1°C/minute.[2]
-
Hold the shelf temperature at -15°C for 3-4 hours.[2]
-
Ramp the shelf temperature back down to -40°C at a rate of 1°C/minute and hold for 1-2 hours.
-
-
Primary Drying Stage:
-
Reduce the chamber pressure to 100 mTorr.
-
Ramp the shelf temperature to the desired primary drying temperature (e.g., -10°C) at a rate of 0.5°C/minute.[6] This temperature should be below the collapse temperature of the amorphous phase but high enough for efficient sublimation.
-
Hold at this temperature until all the ice has sublimated. The duration can be determined by monitoring product temperature probes and pressure changes, but a typical duration is 24-48 hours.
-
-
Secondary Drying Stage:
-
Once primary drying is complete, ramp the shelf temperature to a higher temperature (e.g., 25°C or 40°C) at a rate of 0.2°C/minute to remove residual moisture.[3][4][5]
-
Hold at this temperature for 6-12 hours.
-
At the end of secondary drying, backfill the chamber with an inert gas like nitrogen to atmospheric pressure and fully stopper the vials.
-
Analytical Characterization Protocols
DSC is used to determine the thermal properties of the formulation, such as the glass transition temperature (Tg') of the freeze-concentrated solution and the eutectic melting temperature (Te) of this compound. This information is critical for designing an optimal and safe lyophilization cycle.
Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
Procedure:
-
Accurately weigh 10-20 mg of the liquid formulation into a DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Cool the sample to -70°C at a controlled rate (e.g., 10°C/minute).
-
Hold at -70°C for 5 minutes to ensure thermal equilibrium.
-
Heat the sample to 25°C at a controlled rate (e.g., 2°C/minute).
-
Analyze the resulting thermogram to identify the Tg' and any melting or crystallization events.[7]
XRD is used to identify the crystalline form(s) of this compound present in the final lyophilized cake. This is crucial for ensuring that the desired stable polymorph has been formed.
Equipment:
-
X-ray Powder Diffractometer
Procedure:
-
Carefully remove the lyophilized cake from the vial.
-
Gently grind the cake into a fine powder using a mortar and pestle.
-
Mount the powdered sample onto the XRD sample holder.
-
Analyze the sample over a 2θ range of 5° to 40° with a step size of 0.02°.[2]
-
Compare the resulting diffraction pattern to reference patterns for the different this compound polymorphs (α, β, δ, and hemihydrate) to identify the crystalline forms present.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and logical relationships described in these application notes.
Caption: Experimental workflow for developing a this compound-based freeze-dried formulation.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Caption: Workflow for X-ray Powder Diffraction (XRD) analysis.
References
Application Notes: Osmotic Blood-Brain Barrier Disruption with Mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. While crucial for protecting the brain, the BBB poses a significant obstacle for the delivery of therapeutic agents to treat CNS diseases. More than 98% of pharmaceutical agents are unable to enter the brain tissue after intravascular delivery due to the BBB.[1] Osmotic disruption using intra-arterial (IA) infusion of a hypertonic mannitol solution is a well-established technique to transiently and reversibly increase the permeability of the BBB, thereby enhancing the delivery of therapeutic molecules to the brain.[1][2]
Principle of Osmotic Disruption
The intra-arterial administration of a hypertonic agent, such as 25% this compound, creates a high osmotic gradient across the cerebral capillaries.[2][3] This gradient draws water out of the endothelial cells, causing them to shrink. The cellular shrinkage leads to the mechanical stretching and widening of the inter-endothelial tight junctions, which are the primary components of the BBB.[3][4][5] This process increases paracellular permeability, allowing substances that are normally excluded to pass through the barrier into the brain parenchyma.[2][4][5] The effect is a marked, temporary increase in BBB permeability, which can be 10-fold or higher for small molecules.[4][5] The barrier typically begins to reverse its permeability within 10 minutes and can remain open for up to 2 to 3 hours.[3][4][6]
Applications
-
Enhanced Drug Delivery: The primary application is to increase the delivery of chemotherapeutic agents, antibodies, peptides, and gene vectors to brain tumors and other CNS targets.[4][5]
-
Preclinical Research: It serves as a valuable model for studying the biology of the BBB and the consequences of its disruption in various neurological disease models.[1]
-
Investigational Therapy: The technique has been used with some success in clinical trials for patients with primary and metastatic brain tumors.[4]
Quantitative Data Summary
The parameters for this compound-induced BBB disruption can vary depending on the animal model and experimental goals. The following tables summarize typical parameters found in the literature for rodent and rabbit models.
Table 1: Typical this compound Infusion Parameters for BBB Disruption
| Parameter | Rodent Models (Rat, Mouse) | Rabbit Models |
| This compound Concentration | 25% (w/v) solution is most common.[1][7][8] | 20% to 25% (w/v) solution.[9][10] |
| Route of Administration | Intra-arterial (IA) via the internal carotid artery (ICA) is standard for targeted, unilateral disruption.[1][6][11] | Intra-arterial (IA) via the carotid artery.[9][10] |
| Infusion Rate / Volume | Rat: 0.25 ml/s/kg for 20 seconds.[6] Another study used 0.6 mL/min for 1.7 to 5 minutes.[11] | 8 mL over 40 seconds.[9][10] |
| Mouse: Rate is determined by MRI-guided contrast perfusion, followed by this compound infusion over 30-60 seconds.[1][8] | ||
| Duration of Opening | Maximal opening for approximately 5 minutes, then rapidly reverses.[6] Can persist for up to an hour or longer.[9][12] | Lasts for at least 60 minutes post-injection.[10] |
| Permeability Increase | 4 to 5-fold increase in methotrexate levels in the infused hemisphere.[6] | 6-fold increase in Evans blue concentration at 60 min.[9][12] |
Table 2: Common Tracers for Verifying BBB Disruption
| Tracer | Molecular Weight | Detection Method | Key Features |
| Evans Blue | ~960 Da (binds to albumin, ~69 kDa) | Spectrophotometry or Fluorescence Microscopy | Widely used; binds to serum albumin. Its presence in brain parenchyma indicates BBB leakage.[13][14][15] |
| Gadolinium (Gd) | ~500-1000 Da | Magnetic Resonance Imaging (MRI) | A contrast agent for MRI that allows for non-invasive, real-time visualization of BBB opening.[1][8] |
| Methotrexate | ~454 Da | HPLC or other biochemical assays | A chemotherapeutic agent used as a functional marker of drug delivery enhancement.[6] |
Detailed Experimental Protocols
Protocol 1: Intra-arterial this compound Infusion for BBB Disruption in Rats
This protocol is adapted from methodologies described for Sprague-Dawley rats.[6]
Materials:
-
25% (w/v) this compound solution, sterile
-
Anesthetic (e.g., sevoflurane, isoflurane)
-
Heparinized saline
-
Surgical tools for vessel isolation
-
Catheter (e.g., VAH-PU-C20)[11]
-
Infusion pump
-
BBB permeability tracer (e.g., 2% Evans blue solution)
Procedure:
-
Animal Preparation:
-
Anesthetize an adult Sprague-Dawley rat. Monitor the animal's vital signs throughout the procedure.
-
Make a midline incision in the neck to expose the carotid bifurcation.
-
Carefully isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Catheterization:
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Make a small arteriotomy in the ECA and insert the catheter, advancing it to the origin of the ICA.
-
Secure the catheter and remove the temporary ligature on the CCA to allow blood flow into the ICA.
-
-
This compound Infusion:
-
Connect the catheter to an infusion pump containing the 25% this compound solution.
-
Infuse the this compound solution into the ICA at a controlled rate. An effective rate is 0.25 ml/s/kg for a duration of 20 seconds.[6]
-
-
Therapeutic Agent and/or Tracer Administration:
-
The therapeutic agent or BBB permeability tracer should be administered intravenously immediately before or within 5 minutes of the this compound infusion for maximal delivery.[6]
-
-
Post-Procedure:
-
After infusion, withdraw the catheter and ligate the ECA stump.
-
Close the surgical incision and allow the animal to recover from anesthesia in a monitored setting.
-
Protocol 2: Verification of BBB Disruption using Evans Blue Dye
This protocol details the extravasation method for confirming BBB permeability.[7][14][15]
Procedure:
-
Injection:
-
Circulation:
-
Allow the dye to circulate for a specified period, typically 30 to 60 minutes.[15]
-
-
Perfusion and Tissue Collection:
-
Deeply anesthetize the animal.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) until the fluid running from the right atrium is clear. This removes the dye from the vasculature.[7]
-
Decapitate the animal and dissect the brain. The brain from the successfully infused hemisphere will show visible blue staining.
-
-
Quantification (Optional):
-
Weigh the brain tissue (infused and non-infused hemispheres separately).
-
Homogenize the tissue in a solvent like N,N-dimethylformamide and incubate (e.g., 48 hours at 55°C) to extract the dye.[7]
-
Centrifuge the homogenate to pellet the tissue debris.
-
Measure the fluorescence or absorbance of the supernatant and quantify the concentration of Evans blue against a standard curve.
-
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the general experimental workflow.
Caption: Mechanism of this compound-induced osmotic disruption of the blood-brain barrier.
Caption: General experimental workflow for BBB disruption using intra-arterial this compound.
References
- 1. Hyperosmolar blood–brain barrier opening using intra-arterial injection of hyperosmotic this compound in mice under real-time MRI guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling hyperosmotic blood–brain barrier opening within human tissue-engineered in vitro brain microvessels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Osmotic opening of the blood-brain barrier: principles, mechanism, and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osmotic Opening of the Blood–Brain Barrier: Principles, Mechanism, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood-brain barrier disruption using this compound: time course and electron microscopy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of this compound-Induced Chronic Blood–Brain Barrier Dysfunction In Vivo Using Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Real-Time MRI Guidance for Reproducible Hyperosmolar Opening of the Blood-Brain Barrier in Mice [frontiersin.org]
- 9. bu.edu [bu.edu]
- 10. Enhanced disruption of the blood brain barrier by intracarotid this compound injection during transient cerebral hypoperfusion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inconsistent blood brain barrier disruption by intraarterial this compound in rabbits: implications for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Hyperosmolar Blood–Brain Barrier Opening in Glioblastoma via Histology with Evans Blue and DCE-MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mannitol Solutions in Reducing Intracranial Pressure in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mannitol solutions for reducing intracranial pressure (ICP) in various animal models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to guide researchers in their study design and execution.
Introduction
This compound, a sugar alcohol, is a hyperosmotic agent widely used to reduce elevated intracranial pressure, a critical and often life-threatening condition resulting from traumatic brain injury, stroke, and other neurological insults.[1] Its efficacy in animal models has been extensively studied to understand its mechanisms of action and to optimize its therapeutic use. This compound exerts its effects primarily through two mechanisms: an immediate plasma-expanding and rheological effect, followed by a more sustained osmotic effect.[1][2]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative effects of this compound administration on intracranial pressure (ICP), cerebral perfusion pressure (CPP), and brain water content in various animal models.
Table 1: Effect of this compound on Intracranial Pressure (ICP) Reduction
| Animal Model | Method of ICP Induction | This compound Dosage | Route of Administration | ICP Reduction | Study Reference |
| Rat | Ischemic Stroke (MCA occlusion) | 0.5, 1.5, or 2.5 g/kg | Intravenous Bolus | Dose-dependent decrease | [3] |
| Dog | Intracerebral Hemorrhage | 1 g/kg (iso-osmolar to 3% & 23.4% NaCl) | Intravenous | Immediate reduction from 25.6 mmHg to 15.9 mmHg | [4] |
| Cat | Traumatic Brain Injury | 18% solution (iso-osmolar to 3% NaCl) | Intravenous | 19% decrease | [5][6] |
| Rabbit | Intracranial Balloon | 1 g/kg (20% solution) | Intravenous | Significant reduction compared to control | [7] |
| Rodent | Traumatic Brain Injury (Cold Lesion) | 11.0 mOsm/kg | Intravenous Bolus | 35.0% reduction | [8] |
Table 2: Effect of this compound on Cerebral Perfusion Pressure (CPP)
| Animal Model | Method of ICP Induction | This compound Dosage | Route of Administration | Change in CPP | Study Reference |
| Dog | Traumatic Brain Injury & Hemorrhage | Not specified | Not specified | Higher CPP compared to Lactated Ringer's solution | [9] |
| Cat | Traumatic Brain Injury | 18% solution (iso-osmolar to 3% NaCl) | Intravenous | Increased to normal levels | [5][6] |
| Rabbit | Intracranial Balloon | 1 g/kg (20% solution) | Intravenous | Higher CPP compared to control | [7] |
Table 3: Effect of this compound on Brain Water Content
| Animal Model | Method of ICP Induction | This compound Dosage | Route of Administration | Change in Brain Water Content | Study Reference |
| Rat | Ischemic Stroke (MCA occlusion) | 0.5, 1.5, or 2.5 g/kg | Intravenous Bolus | Dose-dependent decrease in the ischemic hemisphere | [3][10] |
| Dog | Intracerebral Hemorrhage | 1 g/kg | Intravenous | Less reduction in water content compared to 3% NaCl | [4] |
| Human (Clinical Study) | Head Injury | 0.28 g/kg | Intravenous Bolus | White matter water content fell from 80.94% to 75.28% | [11] |
Experimental Protocols
Protocol 1: Induction of Intracranial Hypertension in a Pig Model using a Balloon Catheter
This protocol describes a method for creating a focal mass lesion to induce intracranial hypertension (ICH) in a porcine model.
Materials:
-
Anesthesia machine and monitoring equipment
-
Stereotactic frame
-
Surgical drill
-
Fogarty balloon catheter
-
ICP monitoring system (e.g., fiber optic transducer)
-
Surgical instruments
Procedure:
-
Anesthesia and Preparation: Anesthetize the pig according to standard laboratory procedures and secure its head in a stereotactic frame. Shave and sterilize the surgical site.
-
Craniotomy: Perform a craniotomy over the desired brain region.
-
Catheter Insertion: Gently insert the deflated Fogarty balloon catheter into the epidural or subdural space.
-
ICP Probe Placement: In a separate location, place the ICP monitoring probe.
-
Induction of ICH: Slowly inflate the balloon with saline at a controlled rate (e.g., 1 mL/min) while continuously monitoring the ICP. The volume of inflation can be adjusted to achieve the target ICP level.[12]
-
Maintenance: Maintain the desired ICP for the duration of the experiment.
Protocol 2: Induction of Intracranial Hypertension in a Rat Model via Autologous Blood Injection
This protocol details the induction of an intracerebral hemorrhage to increase ICP in a rat model.
Materials:
-
Anesthesia and stereotactic equipment
-
Syringe pump
-
26-gauge needle
-
ICP monitoring setup
-
Surgical tools
Procedure:
-
Anesthesia and Positioning: Anesthetize the rat and place it in a stereotactic frame.
-
Blood Collection: Collect a small volume of arterial blood from the rat.
-
Burr Hole: Create a burr hole in the skull over the target injection site (e.g., striatum).
-
Needle Insertion: Lower the 26-gauge needle through the burr hole to the desired depth.
-
Blood Injection: Infuse the autologous blood at a slow, controlled rate (e.g., 2 µL/min) using a syringe pump.
-
ICP Monitoring: Continuously monitor ICP throughout the procedure.
Protocol 3: this compound Administration and ICP Monitoring
This protocol outlines the administration of this compound and subsequent monitoring in an animal with induced intracranial hypertension.
Materials:
-
This compound solution (e.g., 20%)
-
Infusion pump
-
Intravenous catheter
-
ICP and hemodynamic monitoring systems
Procedure:
-
Establish Baseline: Once a stable and elevated ICP is achieved, record baseline ICP, mean arterial pressure (MAP), and calculate CPP (CPP = MAP - ICP) for a designated period.
-
This compound Administration: Administer the calculated dose of this compound (e.g., 0.5-1.5 g/kg) as an intravenous bolus over 15-20 minutes.[1][13]
-
Continuous Monitoring: Continuously record ICP, MAP, and CPP for a predefined post-infusion period (e.g., 2-4 hours) to observe the full effect and any potential rebound.
-
Physiological Monitoring: Monitor serum osmolality and electrolytes periodically. It is recommended to maintain serum osmolality below 320 mOsm/kg.[1]
Visualizations
Signaling Pathway of this compound's Action
The following diagram illustrates the dual mechanism of action of this compound in reducing intracranial pressure.
Caption: Dual mechanism of action of this compound for ICP reduction.
Experimental Workflow for Evaluating this compound Efficacy
This diagram outlines the typical experimental workflow for assessing the efficacy of this compound in an animal model of elevated ICP.
Caption: Experimental workflow for this compound efficacy studies.
Logical Relationship: this compound Administration and Physiological Outcomes
This diagram illustrates the cause-and-effect relationships between this compound administration and key physiological outcomes.
Caption: Logical flow of this compound's physiological effects.
References
- 1. Optimizing this compound Use in Managing Increased Intracranial Pressure: A Comprehensive Review of Recent Research and Clinical Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thelaymedicalman.com [thelaymedicalman.com]
- 3. Multiple-dose this compound reduces brain water content in a rat model of cortical infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of elevated intracranial pressure in experimental intracerebral hemorrhage: comparison between this compound and hypertonic saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A pilot study evaluating the effect of this compound and hypertonic saline solution in the treatment of increased intracranial pressure in 2 cats and 1 dog naturally affected by traumatic brain injury (2019) | I. Ballocco | 13 Citations [scispace.com]
- 7. traumarummet.se [traumarummet.se]
- 8. Comparison between hypertonic saline and this compound in the reduction of elevated intracranial pressure in a rodent model of acute cerebral injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traumatic Brain Injury—A Review of Intravenous Fluid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. The effect of this compound on cerebral white matter water content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. dvm360.com [dvm360.com]
Application of Mannitol in Biomanufacturing as a Carbon Source: An Evaluation and Alternative Approaches
Introduction
The selection of an appropriate carbon source is a critical parameter in optimizing cell culture media for the biomanufacturing of therapeutic proteins. While glucose is the conventional carbon source, its rapid consumption can lead to the accumulation of lactate, a metabolic byproduct that can inhibit cell growth and productivity. This has prompted research into alternative carbon sources to modulate cellular metabolism, enhance protein production, and improve product quality.
This document explores the application of mannitol as a carbon source in biomanufacturing. However, based on a comprehensive review of scientific literature, there is no substantial evidence to support the use of this compound as a primary carbon source for mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, in the production of biologics. In fact, studies suggest that mammalian cells are unable to metabolize this compound.
Therefore, this document will first address the current understanding of this compound's role in cell culture and then provide detailed application notes and protocols for a viable and well-documented alternative sugar, mannose , which has demonstrated significant benefits in biomanufacturing processes.
Part 1: Evaluation of this compound as a Carbon Source
Current scientific literature does not support the use of this compound as a direct carbon and energy source for CHO cells or other mammalian cell lines commonly used in biomanufacturing. One study explicitly capitalized on the inability of mammalian cells to metabolize this compound to track the metabolism of intracellular pathogens.[1] This indicates that this compound is not readily transported into and utilized by these cells for energy production or biomass synthesis.
While this compound is widely used in the pharmaceutical industry as an excipient and has applications in microbial fermentation for its own production, its role as a primary nutrient in mammalian cell culture for recombinant protein production is not established.[2][3][4][5][6]
Part 2: Mannose as a Viable Alternative Carbon Source in Biomanufacturing
In contrast to this compound, mannose has been extensively studied as an alternative carbon source in CHO cell cultures and has shown considerable promise for improving bioprocess performance.
Application Notes: Utilizing Mannose in CHO Cell Culture
Overview:
Replacing glucose with mannose in cell culture media can lead to several beneficial outcomes, including reduced lactate production, increased cell density, and enhanced volumetric productivity of recombinant proteins.[7] Mannose is an epimer of glucose and can enter the glycolytic pathway after phosphorylation to mannose-6-phosphate and subsequent isomerization to fructose-6-phosphate.
Key Advantages of Using Mannose:
-
Reduced Lactate Accumulation: CHO cells metabolize mannose at a slower rate than glucose, which can lead to a reduction in the rate of glycolysis and consequently, lower lactate accumulation.[7] This helps in maintaining a more stable pH in the culture and reduces the toxic effects of high lactate concentrations.
-
Increased Volumetric Productivity: By supporting higher viable cell densities and maintaining productivity over a longer culture duration, the use of mannose can lead to a significant increase in the overall yield of the recombinant protein.[7]
-
Modulation of Glycosylation: The choice of carbon source can influence the glycosylation profile of the produced protein, which is a critical quality attribute. The use of mannose has been reported to potentially alter the glycosylation patterns, and therefore its impact should be carefully evaluated for each specific product.
Quantitative Data Summary:
The following table summarizes key quantitative data from studies comparing mannose and glucose as carbon sources in CHO cell cultures.
| Parameter | Glucose | Mannose | Fold Change (Mannose vs. Glucose) | Reference |
| Specific Growth Rate (μ) | Higher | Slightly Lower | ~0.9x | General finding |
| Peak Viable Cell Density (VCD) | Lower | Higher | 1.1 - 1.5x | [7] |
| Specific Lactate Production Rate (qLac) | Higher | Lower | 0.5 - 0.7x | [7] |
| Volumetric Productivity | Lower | Higher | 1.2 - 1.8x | [7] |
| High Mannose Glycans | Baseline | Potentially Increased | Variable | - |
Experimental Protocols
Protocol 1: Evaluation of Mannose as a Carbon Source in Batch Culture
This protocol outlines a basic experiment to compare the effects of mannose and glucose on CHO cell growth, viability, and productivity in a batch culture system.
Materials:
-
CHO cell line expressing the recombinant protein of interest
-
Chemically defined basal medium (serum-free)
-
D-Glucose (cell culture grade)
-
D-Mannose (cell culture grade)
-
Shake flasks or spinner flasks
-
Cell counting instrument (e.g., automated cell counter or hemocytometer)
-
Metabolite analyzer (for glucose, lactate, etc.)
-
Assay for quantifying the recombinant protein (e.g., ELISA, HPLC)
Methodology:
-
Media Preparation:
-
Prepare two batches of the basal medium.
-
In the first batch (Control), supplement with a standard concentration of D-glucose (e.g., 25 mM).
-
In the second batch (Test), supplement with an equimolar concentration of D-mannose (e.g., 25 mM).
-
Filter-sterilize both media.
-
-
Cell Inoculation:
-
Seed shake flasks (or spinner flasks) with the CHO cell line at a density of 0.3 x 10^6 viable cells/mL in both the control and test media.
-
Incubate the flasks at 37°C in a humidified incubator with 5% CO2 on an orbital shaker platform.
-
-
Sampling and Analysis:
-
Take daily samples from each flask for analysis.
-
Measure viable cell density (VCD) and viability using a cell counter.
-
Analyze the supernatant for glucose, mannose, lactate, and recombinant protein concentration.
-
-
Data Analysis:
-
Plot cell growth curves (VCD vs. time).
-
Calculate the specific growth rate (μ) during the exponential phase.
-
Plot metabolite and product concentration profiles over time.
-
Calculate specific consumption/production rates (e.g., qGlc, qMan, qLac, qP).
-
Protocol 2: Fed-Batch Culture Strategy with Mannose Supplementation
This protocol describes a fed-batch strategy to maintain high cell densities and productivity using mannose as the primary carbon source in the feed.
Materials:
-
CHO cell line expressing the recombinant protein of interest
-
Chemically defined basal medium and a concentrated feed medium
-
D-Mannose
-
Bioreactor system with online monitoring and control (pH, DO, temperature)
-
Metabolite analyzer
Methodology:
-
Bioreactor Setup and Inoculation:
-
Set up the bioreactor with the basal medium containing a low initial concentration of glucose (e.g., 5-10 mM) to support initial cell growth.
-
Inoculate the bioreactor with the CHO cell line at a target seeding density.
-
Maintain process parameters (e.g., pH 7.0, DO 40%, 37°C).
-
-
Fed-Batch Strategy:
-
Prepare a concentrated feed medium containing amino acids, vitamins, and other essential nutrients. The primary carbon source in this feed should be mannose.
-
Initiate feeding when the viable cell density reaches a predetermined level (e.g., 2-3 x 10^6 cells/mL) or when the initial glucose is depleted.
-
The feeding can be a bolus feed or a continuous feed. A common strategy is to maintain the mannose concentration in the bioreactor within a specific range (e.g., 10-20 mM).
-
-
Monitoring and Control:
-
Monitor cell growth, viability, and metabolite concentrations daily.
-
Adjust the feed rate based on the metabolic state of the culture.
-
Harvest the culture when viability drops below a specified threshold (e.g., 70%).
-
-
Analysis:
-
Analyze the harvested cell culture fluid for product titer and quality attributes, including glycosylation.
-
Visualizations
Diagram 1: Metabolic Entry of Glucose and Mannose into Glycolysis
Caption: Metabolic pathways for glucose and mannose entry into glycolysis.
Diagram 2: Experimental Workflow for Evaluating Alternative Carbon Sources
Caption: A generalized workflow for the evaluation of alternative carbon sources.
While this compound is not a suitable carbon source for mammalian cell culture in biomanufacturing, alternative sugars like mannose offer a promising strategy to optimize bioprocesses. By carefully evaluating the effects of mannose on cell metabolism, growth, and product quality, researchers and drug development professionals can potentially achieve higher product titers and a more robust and efficient manufacturing process. The provided protocols and workflows offer a starting point for the investigation and implementation of alternative carbon source strategies in biomanufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering for bioproduction of sugar alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Producing Sugar Alcohols and Functional Sugars by Engineering Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfer.aydin.edu.tr [ijfer.aydin.edu.tr]
- 6. db.cngb.org [db.cngb.org]
- 7. Optimizing CHO Cell Cultures via Metabolite Analysis | Mabion [mabion.eu]
Application Notes and Protocols for Hyperosmotic Mannitol Solutions in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and experimental use of hyperosmotic mannitol solutions. This compound, a sugar alcohol, is a widely utilized tool in biomedical research, primarily for its ability to induce osmotic stress and transiently increase the permeability of biological barriers, most notably the blood-brain barrier (BBB).
Hyperosmotic this compound solutions function by creating an osmotic gradient across cell membranes. This leads to the movement of water out of cells, causing cell shrinkage. In the context of the BBB, this effect on endothelial cells is thought to cause the temporary opening of tight junctions, allowing for the passage of therapeutic agents that would otherwise be excluded from the central nervous system. Understanding the underlying cellular signaling pathways activated by this osmotic stress is crucial for interpreting experimental results and developing novel therapeutic strategies.
Data Presentation
The following table summarizes the key quantitative data for commonly used hyperosmotic this compound solutions.
| This compound Concentration (% w/v) | Molarity (mol/L) | Osmolarity (mOsmol/L) (Calculated) | Applications |
| 5% | 0.275 | ~275 | Isotonic control, vehicle |
| 10% | 0.549 | ~549 | Induction of moderate osmotic stress |
| 15% | 0.823 | ~823 | Blood-brain barrier opening |
| 20% | 1.098 | ~1098 | Blood-brain barrier opening, severe osmotic stress |
| 25% | 1.372 | ~1372 | Maximum osmotic stress, blood-brain barrier opening |
Experimental Protocols
Protocol for Preparing a Sterile 20% (w/v) Hyperosmotic this compound Solution
This protocol details the preparation of a 20% (w/v) this compound solution, a concentration frequently used for in vivo and in vitro experiments requiring significant hyperosmotic stress, such as blood-brain barrier disruption studies.
Materials:
-
D-Mannitol (USP grade)
-
Water for Injection (WFI) or equivalent high-purity water
-
Sterile, heat-resistant glass bottle with a screw cap
-
Sterile magnetic stir bar
-
Hot plate with magnetic stirring capability
-
Sterile filtration unit (0.22 µm filter)
-
Sterile storage bottles or vials
-
Autoclave
-
Laminar flow hood
Procedure:
-
Calculation: To prepare 100 mL of a 20% (w/v) this compound solution, weigh out 20 g of D-mannitol powder.
-
Dissolution:
-
In a laminar flow hood, add the 20 g of this compound to a sterile, heat-resistant glass bottle containing a sterile magnetic stir bar.
-
Add approximately 80 mL of WFI to the bottle.
-
Place the bottle on a hot plate with magnetic stirring. Heat the solution gently (to around 60-70°C) while stirring continuously.[1] this compound has lower solubility at room temperature, and heating is necessary to ensure complete dissolution.[2] Do not boil the solution. .
-
-
Volume Adjustment: Once the this compound is completely dissolved and the solution is clear, remove the bottle from the hot plate and allow it to cool to room temperature. Transfer the solution to a 100 mL sterile graduated cylinder and add WFI to bring the final volume to 100 mL.
-
Sterilization:
-
Autoclaving: The preferred method for sterilization is autoclaving. Transfer the solution into a final sterile, autoclavable container. Loosely cap the container to allow for pressure equalization. Autoclave at 121°C for 15-20 minutes.[3][4] After autoclaving, allow the solution to cool to room temperature.
-
Sterile Filtration: If the solution contains heat-labile components, sterile filtration is an alternative. In a laminar flow hood, pass the solution through a 0.22 µm sterile filter into a sterile final container.
-
-
Storage: Store the sterile this compound solution at a controlled room temperature of 20 to 25°C (68 to 77°F).[5][6] Protect from freezing.[5][6]
-
Quality Control: Before use, visually inspect the solution for any crystals or particulate matter. If crystals have formed due to exposure to low temperatures, the solution can be warmed to 60-80°C with gentle agitation until the crystals redissolve.[1][3][7] Cool the solution to body temperature before administration.[3]
Mandatory Visualization
Experimental Workflow: Preparation of Hyperosmotic this compound Solution
Caption: Workflow for preparing sterile hyperosmotic this compound solutions.
Signaling Pathways: Cellular Response to Hyperosmotic this compound
Hyperosmotic stress induced by this compound triggers a complex network of intracellular signaling pathways. The initial event is cell shrinkage due to water efflux. This change in cell volume is sensed by the cell and transduces signals that lead to various cellular responses, including the modulation of tight junction permeability and, in some cases, apoptosis. A key pathway activated is the Mitogen-Activated Protein Kinase (MAPK) cascade.
Caption: Signaling pathways activated by hyperosmotic this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Response to hyperosmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Dealing with osmostress through MAP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Investigating Cellular Dehydration Mechanisms Using Mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannitol, a sugar alcohol, is widely utilized as an osmotic agent in both clinical and research settings. Its cell-impermeable nature makes it an effective tool for inducing cellular dehydration by creating a hyperosmotic environment. This process triggers a cascade of cellular responses, including changes in cell volume, activation of stress-related signaling pathways, and in some cases, induction of apoptosis. These application notes provide a comprehensive guide for utilizing this compound to investigate the intricate mechanisms of cellular dehydration. Detailed protocols for key experiments are provided, along with data presentation tables and visual diagrams of relevant signaling pathways and experimental workflows.
When cells are exposed to a hypertonic solution containing this compound, water moves out of the cell, leading to a decrease in cell volume and an increase in intracellular solute concentration. This osmotic stress activates a variety of signaling pathways aimed at restoring cellular homeostasis. Key among these are the mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK, which are central regulators of stress responses. Additionally, hyperosmotic stress can lead to the phosphorylation of focal adhesion proteins like Focal Adhesion Kinase (FAK) and paxillin, impacting cell-matrix interactions. At higher concentrations or with prolonged exposure, this compound-induced dehydration can lead to cytotoxicity and programmed cell death (apoptosis).
Data Presentation
Quantitative Effects of this compound on Cell Viability
The following table summarizes the dose- and time-dependent effects of this compound on the viability of Human Kidney proximal tubular epithelial (HK-2) cells.
| Cell Line | This compound Concentration (mmol/L) | Treatment Duration (hours) | Cell Viability (%) |
| HK-2 | 100 | 24 | 85.2 ± 2.5 |
| 48 | 75.3 ± 3.1 | ||
| 72 | 68.7 ± 2.9 | ||
| HK-2 | 250 | 24 | 70.1 ± 2.8 |
| 48 | 58.3 ± 1.8[1] | ||
| 72 | 45.6 ± 2.2 | ||
| HK-2 | 400 | 24 | 55.4 ± 3.3 |
| 48 | 40.2 ± 2.7 | ||
| 72 | 30.1 ± 1.9 |
Data adapted from studies on HK-2 cells, showing a clear dose- and time-dependent decrease in cell viability upon this compound treatment.[2]
This compound-Induced Apoptosis in Different Cell Types
This table presents the percentage of apoptotic cells in response to this compound treatment in various cell lines.
| Cell Line | This compound Concentration (mmol/L) | Treatment Duration (hours) | Apoptosis Rate (%) |
| HK-2 | 100 | 48 | 2.5 ± 1.1[1][3] |
| HK-2 | 250 | 48 | 9.3 ± 1.0[1][3] |
| Bovine Aortic Endothelial Cells (BAE) | 100 | - | 3.4 ± 0.5[4] |
| Bovine Aortic Endothelial Cells (BAE) | 300 | - | 41.9 ± 4.0[4] |
| Bovine Smooth Muscle Cells (BSMC) | 100 | - | 2.06 ± 0.63[4] |
| Bovine Smooth Muscle Cells (BSMC) | 300 | - | 8.4 ± 1.09[4] |
Apoptosis rates were determined by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining or by DAPI staining.[3][4]
Signaling Pathways and Experimental Workflows
This compound-Induced Stress Signaling Pathway
Caption: Signaling cascade initiated by this compound-induced hyperosmotic stress.
Experimental Workflow for Investigating this compound's Effects
Caption: General workflow for studying cellular responses to this compound.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Objective: To determine the dose- and time-dependent effects of this compound on cell viability.
Materials:
-
Cells of interest (e.g., HK-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0, 50, 100, 250, 400 mM). Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (sterile)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of Stress-Activated Protein Kinases (JNK and p38)
Objective: To detect the activation (phosphorylation) of JNK and p38 MAPK in response to this compound-induced osmotic stress.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (sterile)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-JNK, total JNK, phospho-p38, total p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of JNK and p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control. This will reveal the fold-change in activation upon this compound treatment. Hyperosmotic stress is known to activate the JNK and p38 pathways.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Renal tubular epithelial cells injury induced by this compound and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Osmotic Stress Activates the TAK1-JNK Pathway While Blocking TAK1-Mediated NF-κB Activation: TAO2 Regulates TAK1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mannitol Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting mannitol precipitation in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in buffer solutions?
A1: this compound precipitation, or crystallization, in buffer solutions is primarily influenced by several factors:
-
Concentration: Solutions with this compound concentrations exceeding its solubility limit are prone to precipitation. This compound's solubility in water at 25°C is approximately 21.6% (w/v).[1][2] Formulations with concentrations greater than 10% w/v are known to have stability issues.[3][4]
-
Temperature: this compound's solubility is highly dependent on temperature. Lower temperatures significantly decrease its solubility, making precipitation more likely upon cooling or during refrigerated storage.[4][5][6] For instance, a 20% w/v this compound solution can remain stable between 21°C and 5°C, but nucleation can occur rapidly at temperatures below 10°C.[4]
-
Cooling Rate: Rapid cooling of a saturated this compound solution can inhibit crystallization, while slower cooling rates can promote it.[7][8]
-
pH: The pH of the buffer solution can affect this compound stability. Some sources suggest that increasing the pH to 8 or 9 can help prevent crystallization.[1]
-
Buffer Composition: The presence of other solutes in the buffer can either inhibit or promote this compound crystallization. For example, sodium chloride (NaCl) has been shown to effectively inhibit this compound crystallization.[9] Conversely, the presence of sorbitol can decrease the equilibrium solubility of this compound.[4]
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), with varying solubilities. The δ and α forms are more soluble than the stable β form.[10] The conditions of preparation and storage can influence which polymorph is present.
Q2: My this compound solution has formed crystals. How can I redissolve them?
A2: If crystals have formed in your this compound solution, you can typically redissolve them by heating.
-
Heating: Warming the solution to 60-80°C with gentle agitation is a common method to dissolve this compound crystals.[1][4][5] It is crucial to ensure all crystals are dissolved before use.
-
Autoclaving: this compound solutions can also be autoclaved at 121°C for 20 minutes at 15 psi to dissolve crystals.[5]
-
Inspection: After heating, always cool the solution to at least body temperature and visually inspect it to ensure all crystals have dissolved before administration or use.[5][6] If crystals remain, the solution should be discarded.[5]
Q3: How can I prevent this compound from precipitating in my buffer solution?
A3: Several strategies can be employed to prevent this compound precipitation:
-
Optimize Concentration: Whenever possible, use this compound at a concentration below its saturation point at the intended storage and use temperatures.
-
Temperature Control: Store the this compound solution at a controlled room temperature and avoid exposure to low temperatures.[6]
-
pH Adjustment: Consider adjusting the pH of your buffer to a more alkaline range (e.g., pH 8-9), as this may improve this compound stability.[1]
-
Use of Additives:
-
Salts: The addition of salts like sodium chloride (NaCl) has been shown to be more effective at inhibiting this compound crystallization than surfactants, cyclodextrins, or polymers.[9] Sodium citrate and sodium acetate also show inhibitory effects.[9]
-
Polymers: Water-soluble polymers such as low-substituted hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can act as crystallization inhibitors.[1][7]
-
-
Filtration: For intravenous administration, using an in-line filter is recommended to prevent the infusion of any undissolved microcrystals.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to resolving issues with this compound precipitation.
Problem: Precipitate observed in this compound buffer solution.
Step 1: Identify the Nature of the Precipitate
-
Visual Inspection: Observe the precipitate. This compound crystals typically appear as needle-like or plate-like structures.[9]
-
Solubility Test: Attempt to redissolve the precipitate by warming a small aliquot of the solution to 70-80°C.[1][5] If the precipitate dissolves upon heating and reappears upon cooling, it is likely this compound.
Step 2: Immediate Corrective Actions
-
If the entire batch is needed immediately, warm the entire solution with agitation until all crystals are dissolved.[4][5]
-
Cool the solution to the required temperature for your experiment and use it promptly.
-
For parenteral applications, filter the solution through an appropriate filter (e.g., 0.22 micron for rates <10 mL/min) before use.[6]
Step 3: Root Cause Analysis and Long-Term Prevention
Use the following diagram to guide your investigation into the root cause of the precipitation and to identify appropriate preventative measures.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility (% w/v) |
| 7 | ~10 |
| 10 | ~11 |
| 14 | 13 |
| 15 | ~14 |
| 20 | ~17 |
| 25 | 18 - 21.6 |
Data compiled from multiple sources.[1][2][4][11]
Table 2: Effect of Additives on this compound Solubility in Water at 25°C
| Additive | Concentration of Additive (% w/v) | Approximate this compound Solubility (% w/v) |
| None | - | ~21 |
| NaCl | 3 | ~21 |
| Glycerol | 5 | ~20 |
| Sorbitol | 10 | ~18 |
Data adapted from Kavanagh, O. et al. (2020).[4][11]
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Buffer System
This protocol allows for the determination of this compound's solubility in your specific buffer at various temperatures.
Caption: Experimental workflow for determining this compound solubility.
Methodology:
-
Preparation:
-
Prepare the specific buffer solution to be tested.
-
Set up a series of temperature-controlled water baths at the desired temperatures (e.g., 4°C, 15°C, 25°C, 37°C).[4]
-
-
Equilibration:
-
In separate sealed vials for each temperature, add an excess amount of this compound to a known volume of the buffer solution.
-
Place the vials in their respective temperature-controlled baths and stir continuously for at least 24 hours to ensure equilibrium is reached.[4]
-
-
Sampling and Analysis:
-
After equilibration, stop stirring and allow any undissolved this compound to settle.
-
Carefully withdraw a sample from the clear supernatant. To avoid temperature-induced precipitation, pre-warm or pre-cool the syringe and filter to the corresponding temperature.[4]
-
Immediately filter the sample through a 0.45 µm PTFE filter into a pre-weighed vial.[4]
-
Determine the concentration of this compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or refractive index.
-
-
Data Interpretation:
-
Calculate the solubility of this compound in g/100 mL or % w/v at each temperature.
-
Plot the solubility as a function of temperature to generate a solubility curve for your specific buffer system.
-
Protocol 2: Evaluating the Effect of Additives on Preventing this compound Crystallization
This protocol helps assess the effectiveness of different additives in inhibiting this compound precipitation.
Methodology:
-
Solution Preparation:
-
Prepare a supersaturated solution of this compound in your buffer at an elevated temperature (e.g., 50°C) to ensure complete dissolution.
-
Prepare stock solutions of the additives to be tested (e.g., NaCl, PVP, HPMC) in the same buffer.
-
Create a series of test solutions by adding different concentrations of each additive to the warm this compound solution. Include a control solution with no additive.
-
-
Crystallization Induction:
-
Aliquot the solutions into clear vials.
-
Induce crystallization by controlled cooling. This can be done by placing the vials in a refrigerated environment (e.g., 4°C) and monitoring them over time.
-
-
Monitoring and Analysis:
-
Visually inspect the vials at regular intervals (e.g., every hour for the first 8 hours, then at 24 and 48 hours) for the first signs of crystal formation (turbidity or visible crystals).
-
Record the "induction time," which is the time taken for crystallization to be observed.
-
Alternatively, a more quantitative approach can be taken using techniques like Differential Scanning Calorimetry (DSC) to observe crystallization events upon cooling.[7][9]
-
-
Data Comparison:
-
Compare the induction times for the solutions with different additives and concentrations to the control. A longer induction time indicates a more effective crystallization inhibitor.
-
Summarize the findings to identify the most effective additive and its optimal concentration for your formulation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pure.ul.ie [pure.ul.ie]
- 4. Formulating a Stable this compound Infusion while Maintaining Hyperosmolarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 7. Crystallization behavior of this compound in frozen aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
how to prevent mannitol crystallization during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent mannitol crystallization during the long-term storage of pharmaceutical formulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Crystallization observed in liquid formulations (e.g., parenteral solutions) upon storage at room temperature or under refrigeration. | This compound concentration is near or exceeds its saturation solubility at the storage temperature. This compound's solubility is about 21.6% at 25°C and decreases at lower temperatures.[1] Highly concentrated solutions, such as 20% w/v, are prone to crystallization when exposed to low temperatures.[2][3] | - Formulation Adjustment: If possible, reduce the this compound concentration. Alternatively, consider adding co-solvents or other osmotic agents like NaCl, sorbitol, or glycerol to maintain hyperosmolarity while improving stability.[4][5] - pH Adjustment: Increasing the pH of the solution to 8 or 9 can help decrease crystallization.[1] - Storage Conditions: Store the product at a controlled room temperature (20°C to 30°C) to prevent exposure to colder temperatures that promote crystallization.[3] - In-use Handling: If crystals are observed, they can be redissolved by warming the solution to up to 70°C with agitation.[1] The use of an in-line filter during administration is recommended for parenteral solutions.[3] |
| Crystallization or changes in cake structure observed in lyophilized (freeze-dried) products during long-term storage. | Incomplete crystallization during the lyophilization cycle, leaving amorphous this compound which can crystallize over time.[6] The presence of other excipients, like proteins, can influence the final physical form of this compound.[7] | - Lyophilization Cycle Optimization: Include an annealing step during the freeze-drying process to encourage complete crystallization of this compound.[6][7][8] Slower cooling rates can also promote crystallization.[8][9] - Formulation with Inhibitors: Incorporate crystallization inhibitors such as sodium phosphates, citrates, or sodium chloride.[10][11][12][13] These excipients can help maintain this compound in an amorphous state if that is the desired outcome for the formulation. - Control of Polymorphic Form: The presence of certain excipients can favor the formation of more stable polymorphs. For example, in the presence of proteins, a higher annealing temperature can promote the formation of the more stable delta-mannitol.[7] |
| Changes in aerosol performance of spray-dried powders for inhalation over time. | Crystallization of this compound within the powder formulation can lead to particle agglomeration and an increase in particle size, negatively impacting the fine particle fraction (FPF).[14][15] | - Formulation Composition: Limit the this compound content in the formulation. Studies have shown that higher this compound concentrations can lead to crystallization and phase separation during storage.[15] - Addition of Stabilizers: The inclusion of agents like sodium phosphate can inhibit this compound crystallization in spray-dried formulations, thereby preserving aerosol performance over time.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the different crystalline forms of this compound and how do they affect stability?
A1: D-mannitol has three main anhydrous polymorphic forms: α, β, and δ.[16][17] The thermodynamic stability of these polymorphs follows the order β > α > δ.[16] The β form is the most stable and is the most common commercially available form.[18][19][20] The different polymorphs have distinct physicochemical properties, including solubility and melting point, which can impact the stability and performance of the final drug product.[16][17] The δ form, while being the least stable thermodynamically, can be kinetically stable under dry conditions.[19]
Q2: How can I inhibit this compound crystallization in a frozen solution or during freeze-drying?
A2: Several strategies can be employed to inhibit this compound crystallization:
-
Addition of Co-solutes: Inorganic salts like sodium phosphates, citrates, and sodium chloride have been shown to be effective inhibitors of this compound crystallization in frozen solutions.[10][11][21][12][13] They are thought to work by increasing intermolecular hydrogen bonding and reducing molecular mobility in the amorphous phase.[10][11]
-
Polymers: Polyvinylpyrrolidone (PVP) can also retard the crystallization of this compound.[9]
-
Processing Conditions: Rapid cooling rates can suppress this compound crystallization, leading to an amorphous state.[9] However, if a crystalline product is desired, an annealing step (holding the product at a temperature above its glass transition for a period) during the lyophilization cycle is crucial to ensure complete crystallization.[6][7][8]
Q3: What is the role of pH in preventing this compound crystallization?
A3: Adjusting the pH of a this compound solution can influence its crystallization behavior. Increasing the pH to an alkaline range (e.g., pH 8 or 9) has been suggested as a method to decrease the rate of crystallization in parenteral solutions.[1]
Q4: How does storage temperature affect this compound crystallization?
A4: Storage temperature is a critical factor, particularly for liquid formulations. This compound's solubility decreases as the temperature drops.[2] Therefore, storing high-concentration this compound solutions at low temperatures significantly increases the risk of crystallization.[3] For instance, a 20% w/v this compound infusion becomes supersaturated at approximately 21°C and is prone to crystallization if stored at or below this temperature.[2]
Q5: Can other excipients in the formulation promote this compound crystallization?
A5: Yes, some excipients can induce crystallization. For example, the crystallization of certain salts, like NaCl, at specific concentration ratios can trigger the crystallization of this compound.[10][11] Conversely, other excipients, such as proteins, can inhibit the formation of certain this compound polymorphs while promoting others.[7]
Quantitative Data Summary
The following table summarizes the impact of various factors on this compound crystallization.
| Factor | Observation | Reference(s) |
| Temperature | 20% w/v this compound solution becomes supersaturated at ~21°C. | [2] |
| Co-solutes | Trisodium and tripotassium phosphates or citrates effectively prevent this compound crystallization at lower concentrations compared to other salts. | [10][11] |
| NaCl can inhibit this compound crystallization in frozen solutions. | [21][12] | |
| pH | Increasing pH to 8 or 9 is suggested to decrease crystallization. | [1] |
| Polymorphism | Melting points: α-form ~166.0°C, β-form ~166.5°C, δ-form ~155°C. | [16] |
| Solubility in water at the same temperature: δ > α > β. | [16] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Characterization of Frozen Solutions
Objective: To determine the thermal events, including glass transitions and crystallization exotherms, of this compound solutions upon cooling and heating.
Methodology:
-
Prepare the this compound solution at the desired concentration.
-
Accurately weigh 10-20 mg of the solution into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -70°C).
-
Hold the sample at the low temperature for a few minutes to equilibrate.
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the melting point of ice.
-
Record the heat flow as a function of temperature to identify glass transitions (Tg'), crystallization exotherms, and eutectic melting events.[10][12]
Powder X-ray Diffraction (PXRD) for Polymorph Identification
Objective: To identify the crystalline form(s) of this compound in a solid sample.
Methodology:
-
Prepare the solid this compound sample (e.g., from a lyophilized product or precipitated crystals).
-
Gently grind the sample to a fine powder if necessary.
-
Mount the powder on a sample holder.
-
Place the sample holder in the PXRD instrument.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
Analyze the resulting diffraction pattern. Specific peaks in the diffractogram correspond to the different polymorphs of this compound. For example, the β form has characteristic peaks at approximately 10.4°, 14.56°, and 16.74° 2θ; the α form at 13.64° and 17.18° 2θ; and the δ form at 9.7° 2θ.[16]
Visualizations
Caption: Experimental workflow for developing a stable this compound formulation.
Caption: Troubleshooting logic for addressing this compound crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Formulating a Stable this compound Infusion while Maintaining Hyperosmolarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nda.or.ug [nda.or.ug]
- 4. pure.ul.ie [pure.ul.ie]
- 5. mdpi.com [mdpi.com]
- 6. Importance Of Assessing this compound Crystallinity In Lyophilized Drug Products [drugdeliveryleader.com]
- 7. Influence of processing conditions on the physical state of this compound--implications in freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subambient behavior of this compound in ethanol-water co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystallization behavior of this compound in frozen aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of this compound crystallization in frozen solutions by sodium phosphates and citrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of this compound Crystallization in Frozen Solutions by Sodium Phosphates and Citrates [jstage.jst.go.jp]
- 12. Effective inhibition of this compound crystallization in frozen solutions by sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of this compound crystallization in frozen solutions by sodium phosphates and citrates. | Semantic Scholar [semanticscholar.org]
- 14. Effect of this compound crystallization on the stability and aerosol performance of a spray-dried pharmaceutical protein, recombinant humanized anti-IgE monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding the impact of this compound on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Understanding the Multidimensional Effects of Polymorphism, Particle Size and Processing for D-Mannitol Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mannitol Concentration for Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using mannitol in cell viability and cytotoxicity assays. This compound is frequently used to induce osmotic stress or as an osmotic control. However, its concentration must be carefully optimized to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in cell viability assays?
A1: this compound, a sugar alcohol, is primarily used in cell culture experiments for two reasons:
-
To Induce Osmotic Stress: As an impermeant solute, this compound increases the osmolarity of the culture medium, drawing water out of cells and inducing osmotic stress. This is useful for studying cellular responses to hypertonic conditions, which can lead to apoptosis (programmed cell death).[1][2]
-
As an Osmotic Control: In studies investigating the effects of other solutes (like high glucose), this compound is used as a control to differentiate the effects of high osmolarity from the specific effects of the solute being studied.[3][4]
Q2: What is a typical starting concentration range for this compound to induce cell death?
A2: The effective concentration of this compound is highly dependent on the cell type and the duration of exposure. However, a general starting range is between 100 mM and 400 mM. For example, studies have shown that 300 mOsm (or 300 mM) this compound can significantly induce apoptosis in endothelial cells.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How does this compound induce cell death?
A3: High concentrations of this compound create a hypertonic environment, leading to osmotic stress. This stress triggers several signaling pathways that can culminate in apoptosis. Key events include the activation of stress-activated protein kinases (SAPKs) like c-Jun N-terminal kinase (JNK), an increase in intracellular calcium levels, and the generation of oxidative stress.[1][2][5]
Q4: Can this compound interfere with common cell viability assays like the MTT assay?
A4: this compound itself does not typically interfere with the chemistry of the MTT assay, which measures mitochondrial reductase activity. However, high concentrations of this compound that induce significant cell death will, as intended, lead to a reduction in the MTT signal, reflecting decreased cell viability.[5][6] It is important to include proper controls, such as vehicle-only and untreated cells, to accurately interpret the results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Uneven cell seeding.2. Incomplete dissolution of formazan crystals (in MTT/XTT assays).3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently after plating.2. Increase shaking time or gently pipette the solvent up and down to ensure complete dissolution.[7]3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No significant decrease in cell viability even at high this compound concentrations. | 1. Cell line is resistant to osmotic stress.2. Incubation time is too short.3. This compound solution was not prepared correctly. | 1. Some cell lines, particularly those from tissues accustomed to osmotic fluctuations, may be more resistant. Try increasing the concentration or incubation time.2. The induction of apoptosis is time-dependent. Extend the treatment duration (e.g., from 24h to 48h or 72h).[6]3. Verify the calculation and preparation of your this compound stock solution. Ensure it is fully dissolved and sterile-filtered. |
| Unexpectedly high cell death in control (low this compound) groups. | 1. Contamination of cell culture.2. Other sources of stress in the culture conditions (e.g., nutrient depletion, pH shift). | 1. Regularly check for microbial contamination. Discard contaminated cultures.2. Ensure proper cell culture maintenance. Use fresh media for experiments and monitor the pH. |
| Cell morphology changes, but viability assay shows minimal effect. | 1. Cells are stressed but not yet dead (early stages of apoptosis).2. The chosen viability assay is not sensitive to the specific mode of cell death. | 1. Observe cells at later time points. Morphological changes often precede loss of metabolic activity.2. Complement your viability assay (e.g., MTT) with an apoptosis-specific assay like Annexin V staining, TUNEL, or a DNA fragmentation ladder assay.[1][2] |
Quantitative Data Summary
The following tables summarize data from published studies on the effect of this compound on different cell lines.
Table 1: Effect of this compound on Human Kidney (HK-2) Cell Viability (MTT Assay) [6]
| This compound Conc. (mmol/L) | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| 100 | 90.1 ± 2.1 | 81.3 ± 2.5 | 73.2 ± 1.9 |
| 150 | 81.5 ± 1.9 | 70.2 ± 2.3 | 64.5 ± 2.0 |
| 200 | 72.3 ± 2.4 | 63.5 ± 2.0 | 59.4 ± 2.2 |
| 250 | 65.1 ± 1.5 | 58.3 ± 1.8 | 51.7 ± 2.3 |
Table 2: Induction of Apoptosis in Bovine Aortic Endothelial (BAE) Cells by this compound (DAPI Staining) [1]
| This compound Conc. (mOsm) | Incubation Time | % Apoptotic Cells |
| 0 (Control) | 3 hours | 1.2 ± 0.4 |
| 100 | 3 hours | 3.4 ± 0.5 |
| 300 | 3 hours | 41.9 ± 4.0 |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability after treatment with this compound.[7][8][9]
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound stock solution (e.g., 1 M, sterile-filtered)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
Solubilization buffer (e.g., DMSO or 0.1% NP-40, 4 mM HCl in isopropanol)[7]
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium (or control medium) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm (a reference wavelength of 620-630 nm can be used to reduce background).[7]
-
Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Calculate cell viability as a percentage of the untreated control.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
High osmolarity induced by this compound triggers a cascade of intracellular events leading to programmed cell death.
Caption: this compound-induced osmotic stress activates signaling cascades leading to apoptosis.
Experimental Workflow for Optimizing this compound Concentration
This workflow outlines the key steps for determining the appropriate this compound concentration for your experiments.
Caption: A logical workflow for optimizing this compound concentration in cell-based assays.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Renal tubular epithelial cells injury induced by this compound and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renal tubular epithelial cells injury induced by this compound and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. atcc.org [atcc.org]
Technical Support Center: Mannitol Interference with Phosphate Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to mannitol interference in phosphate biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my phosphate assay?
This compound is a sugar alcohol commonly used as an excipient in drug formulations, a stabilizing agent for proteins, and a component in cell culture media. Its presence in your samples can lead to significant interference in common phosphate assays, potentially causing inaccurate results.
Q2: How does this compound interfere with phosphate assays?
The primary mechanism of interference is observed in molybdate-based colorimetric assays. This compound can bind to molybdate, a key reagent in these assays. This interaction inhibits the formation of the phosphomolybdate complex, which is the basis for color development.[1][2] This inhibition leads to a falsely low or underestimated phosphate concentration, a phenomenon known as pseudohypophosphatemia in clinical settings.[2]
Q3: Which phosphate assay methods are most susceptible to this compound interference?
Molybdate-based assays, such as the Malachite Green and Molybdenum Blue methods, are highly susceptible to this compound interference.[1][2] Endpoint assays have been shown to be more affected than kinetic methods.[2] Assays that include a dialysis step to remove small molecules like this compound are not affected.[1]
Q4: Are there alternative phosphate assays that are not affected by this compound?
Yes, enzymatic phosphate assays are a reliable alternative. These assays utilize enzymes like purine nucleoside phosphorylase (PNPase) in a coupled reaction to detect inorganic phosphate. Since they do not rely on the formation of a phosphomolybdate complex, they are generally not susceptible to interference from this compound.
Troubleshooting Guide
This guide will help you identify and resolve issues with your phosphate assay when this compound is a suspected interfering substance.
Issue 1: Lower than expected or no phosphate detected in samples known to contain phosphate.
-
Possible Cause: this compound interference in a molybdate-based assay.
-
Troubleshooting Steps:
-
Verify Interference: Perform a spike-and-recovery experiment. Add a known concentration of a phosphate standard to your sample containing this compound and to a control sample without this compound. If the recovery of the phosphate spike is significantly lower in the this compound-containing sample, interference is likely occurring.
-
Sample Dilution: Diluting your sample may reduce the this compound concentration to a level that no longer interferes with the assay. However, ensure that the phosphate concentration in the diluted sample remains within the detection range of your assay.
-
Increase Molybdate Concentration: In some cases, increasing the concentration of the molybdate reagent can overcome the inhibitory effect of this compound. This should be carefully optimized as it may also increase the background signal.
-
Switch to an Alternative Assay: The most robust solution is to switch to an assay method that is not based on molybdate chemistry. An enzymatic phosphate assay is highly recommended.
-
Sample Pre-treatment: If switching assays is not feasible, consider removing this compound from your sample prior to the assay.
-
Issue 2: High variability in phosphate readings between replicate samples.
-
Possible Cause: Inconsistent this compound concentration across samples or interaction with other sample components.
-
Troubleshooting Steps:
-
Ensure Homogeneity: Thoroughly mix your samples before aliquoting for the assay to ensure a uniform concentration of all components, including this compound.
-
Matrix Effects: Other components in your sample matrix could be exacerbating the interference. Prepare your phosphate standards in a buffer that closely matches your sample matrix (minus the phosphate) to account for these effects.
-
Sample Cleanup: Employ a sample cleanup method to remove this compound and other potential interfering substances.
-
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound on molybdate-based phosphate assays.
| This compound Concentration | Assay Method | Observed Effect | Reference |
| As low as 25 mmol/L | Dupont aca endpoint method | Inhibition of phosphorus measurement | [2] |
| Extremely high level (3.5 g/dl) | Method not employing dialysis (DuPont ACA) | Direct inhibition of phosphomolybdate complex formation | [1] |
Experimental Protocols
Protocol 1: Malachite Green Phosphate Assay (Molybdate-Based)
This protocol is a standard method for phosphate determination and is susceptible to this compound interference.
Materials:
-
Malachite Green Reagent A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in 3M sulfuric acid.
-
Malachite Green Reagent B: 1.5% (w/v) ammonium molybdate in 3M sulfuric acid.
-
Working Reagent: Mix 3 parts of Reagent A with 1 part of Reagent B. Prepare fresh daily.
-
Phosphate Standard Solution (e.g., 1 mM KH₂PO₄).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare Phosphate Standards: Prepare a dilution series of the phosphate standard in a buffer that matches your sample matrix as closely as possible.
-
Sample Preparation: If necessary, dilute your samples to bring the phosphate concentration into the linear range of the assay and to reduce the this compound concentration.
-
Assay:
-
Add 50 µL of your standards and samples to the wells of the 96-well plate.
-
Add 100 µL of the Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the absorbance at 620-640 nm.
-
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance versus phosphate concentration and determine the concentration of your samples.
Protocol 2: Enzymatic Phosphate Assay (this compound-Resistant)
This protocol utilizes the EnzChek™ Phosphate Assay Kit (Thermo Fisher Scientific) as an example of an enzymatic, non-molybdate-based method.
Materials:
-
EnzChek™ Phosphate Assay Kit components:
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) substrate
-
Purine nucleoside phosphorylase (PNPase)
-
Reaction buffer
-
-
Phosphate Standard Solution.
-
96-well microplate (UV-transparent).
-
Microplate reader capable of measuring absorbance at 360 nm.
Procedure:
-
Reagent Preparation: Prepare the reaction mixture according to the kit manufacturer's instructions, typically by combining the MESG substrate, PNPase, and reaction buffer.
-
Prepare Phosphate Standards: Prepare a dilution series of the phosphate standard in the reaction buffer.
-
Assay:
-
Add 50 µL of your standards and samples to the wells of the UV-transparent 96-well plate.
-
Add 50 µL of the prepared reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 20-30 minutes).
-
Measure the absorbance at 360 nm.
-
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot a standard curve and determine the concentration of your samples.
Protocol 3: this compound Removal by Ultrafiltration
This protocol is for removing small molecules like this compound from protein-containing samples.
Materials:
-
Ultrafiltration spin column with a molecular weight cutoff (MWCO) appropriate for retaining your protein of interest (e.g., 3 kDa or 10 kDa).
-
Assay-compatible buffer.
-
Centrifuge.
Procedure:
-
Select Device: Choose an ultrafiltration device with a MWCO significantly smaller than the molecular weight of your protein of interest but large enough to allow this compound (182.17 g/mol ) to pass through freely.
-
Sample Loading: Add your sample to the upper chamber of the ultrafiltration device.
-
First Centrifugation: Centrifuge according to the manufacturer's instructions. This will force the buffer and small molecules, including this compound, through the membrane into the collection tube, while your protein is retained.
-
Buffer Exchange (Washing): Discard the flow-through. Add a volume of your assay-compatible buffer to the upper chamber to wash the retained protein.
-
Second Centrifugation: Centrifuge again. Repeat the washing step 2-3 times to ensure complete removal of this compound.
-
Sample Recovery: After the final wash, recover your concentrated, this compound-free protein sample from the upper chamber. Adjust the final volume with your assay buffer as needed.
Visualizations
Caption: Experimental workflow for phosphate assays in the presence of this compound.
Caption: Mechanism of this compound interference in molybdate-based phosphate assays.
References
Technical Support Center: Mannitol in High-Concentration Protein Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with mannitol in high-concentration protein formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in high-concentration protein formulations?
A1: this compound is primarily used as a bulking agent in lyophilized (freeze-dried) protein formulations.[1][2][3] It helps to create a rigid and elegant cake structure, preventing the collapse of the lyophilized product.[2] Additionally, this compound can act as a cryoprotectant, protecting proteins from damage during the freezing process by reducing the amount of free water and hindering ice crystal growth.[2] In some high-concentration liquid formulations, it is used to maintain isotonicity.[4]
Q2: What are the main challenges associated with using this compound in high-concentration protein formulations?
A2: The main challenges include:
-
This compound Crystallization: this compound can crystallize into different polymorphic forms (α, β, δ) and a hemihydrate.[3][5][6] This crystallization can be difficult to control and can negatively impact protein stability.[7]
-
Protein Aggregation: this compound crystallization can induce protein aggregation, leading to a loss of therapeutic efficacy and potential immunogenicity.[8][9][10] The release of water upon dehydration of this compound hemihydrate can also destabilize the protein.[11][12]
-
Increased Viscosity: While not directly caused by this compound in all cases, high protein concentrations inherently lead to increased viscosity, which can be a challenge for manufacturing, administration, and syringeability.[10][13][14][15] The presence of excipients can modulate these effects.
-
Phase Separation: In the solid state, crystallization of this compound can lead to phase separation from the amorphous protein/lyoprotectant phase, which can compromise protein stability.[7]
Q3: How does the concentration of the protein affect the behavior of this compound?
A3: Higher protein concentrations can influence this compound's crystallization behavior. Increased protein concentration has been shown to suppress the crystallization of certain this compound polymorphs (e.g., β-mannitol) while promoting others (e.g., δ-mannitol).[7][16] At very high concentrations (e.g., >50 mg/mL), proteins can even suppress this compound-induced aggregation during freeze-thaw cycles.[4][8]
Q4: Can this compound be used in combination with other excipients?
A4: Yes, this compound is often used in combination with other excipients, most commonly a lyoprotectant like sucrose or trehalose.[1][17] Sucrose, being amorphous, can protect the protein during drying, while crystalline this compound provides the necessary cake structure.[1][17] The ratio of this compound to the lyoprotectant is a critical formulation parameter.[18] Adding sucrose can also help suppress this compound-induced protein aggregation.[19]
Troubleshooting Guides
Issue 1: Protein Aggregation Observed During or After Lyophilization
Symptoms:
-
Increased levels of high molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC).
-
Visible particulates in the reconstituted solution.
-
Loss of biological activity.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| This compound Crystallization | This compound crystallization can lead to phase separation and stress on the protein.[7][20] Consider adding a lyoprotectant like sucrose to create a protective amorphous phase around the protein.[19] Optimizing the this compound-to-sucrose ratio is crucial.[18] |
| Freeze-Thaw Stress | Slow freezing and thawing can induce protein aggregation in the presence of this compound.[8][9] If possible, increase the protein concentration, as higher concentrations can suppress this type of aggregation.[4][8] Alternatively, investigate faster freezing rates, though this may lead to more amorphous this compound.[11][21] |
| Formation of this compound Hemihydrate | The hemihydrate form of this compound is unstable and can release water upon storage, leading to protein destabilization.[11][17] To avoid its formation, consider conducting secondary drying at a higher temperature (e.g., 40°C or higher).[1] |
| Suboptimal pH | The pH of the formulation can significantly impact protein stability. Ensure the formulation buffer pH is sufficiently far from the protein's isoelectric point (pI) to maintain net charge and prevent aggregation.[22] |
| Interfacial Stress | During freeze-drying, proteins can be exposed to ice-water and air-water interfaces, which can cause denaturation and aggregation. The addition of a surfactant, such as polysorbate 80 (Tween 80), can help mitigate this.[20][23] |
Issue 2: Poor Cake Appearance or Collapse After Lyophilization
Symptoms:
-
Shrunken, cracked, or collapsed lyophilized cake.
-
Difficulty in reconstitution.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Insufficient Crystalline this compound | Amorphous this compound does not provide the same structural support as its crystalline forms.[11][17] Ensure your lyophilization cycle includes an annealing step (holding the product at a temperature below its eutectic point for a period) to promote complete crystallization of this compound.[5][18] |
| Primary Drying Temperature Too High | If the primary drying temperature is above the collapse temperature (Tc) or the glass transition temperature of the freeze-concentrate (Tg'), the amorphous portion of the formulation can lose its structure.[24] Determine the Tc/Tg' of your formulation using Differential Scanning Calorimetry (DSC) or Freeze-Drying Microscopy (FDM) and set the primary drying temperature below this critical value. |
| Inadequate this compound Concentration | A sufficient amount of a bulking agent is necessary to support the cake structure. If the this compound concentration is too low, it may not form a robust crystalline matrix. Consider increasing the this compound concentration in your formulation. |
Issue 3: High Viscosity of the Reconstituted High-Concentration Formulation
Symptoms:
-
Difficulty in withdrawing the reconstituted solution with a syringe.
-
Challenges in subcutaneous injection due to high pressure required.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Protein Concentration | This is the primary driver of high viscosity due to increased protein-protein interactions.[10][13][14] |
| Strong Intermolecular Interactions | Electrostatic and hydrophobic interactions between protein molecules contribute significantly to viscosity.[25] |
| Formulation Excipients | While this compound itself may not significantly increase viscosity at typical concentrations, the overall formulation composition plays a role.[26] |
| Mitigation Strategies | Optimize the formulation pH to modulate protein surface charge and reduce attractive interactions.[14] Incorporate viscosity-reducing excipients such as certain salts (e.g., sodium chloride) or amino acids (e.g., arginine) to disrupt protein-protein interactions.[14][25] Note that the addition of salts needs to be carefully balanced to avoid destabilizing the protein. |
Data Summary Tables
Table 1: Impact of this compound:BSA Ratio on Protein Stability and Powder Properties
| BSA:this compound Ratio | Monomer Content after Storage (%) | Crystallinity | Key Observation |
| 5:1 | High | Amorphous | Highest stability, this compound remained amorphous.[7] |
| 2:1 | Decreased over time | Crystalline (δ-polymorph) | Crystallization led to increased monomer loss.[7] |
| 1:2 | Decreased over time | Crystalline (mostly δ, some α) | Higher this compound content led to greater instability.[7] |
| 1:5 | Decreased over time | Crystalline (α and δ) | Significant monomer loss and particle agglomeration.[7] |
| (Data adapted from a study on spray-dried Bovine Serum Albumin (BSA) formulations stored at 40°C) |
Table 2: Influence of Lyophilization Cycle on Formulation Properties
| Parameter | Fast Cycle | Conservative Cycle |
| Primary Drying Time | 7 hours | 47 hours |
| Product Temperature (Tp) | -10 °C | -39 °C |
| Secondary Drying Time | 2 hours | 12 hours |
| Resulting this compound Form | δ-mannitol | Not specified, but elegant cake |
| Residual Moisture | ~1% | ~1% |
| Reconstitution Time | < 35 seconds | < 35 seconds |
| Protein Stability | Low aggregation | Low aggregation |
| (Data from a study comparing fast and conservative freeze-drying of protein-mannitol-sucrose formulations)[27] |
Experimental Protocols
Protocol 1: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight (HMW) species (aggregates) in a protein formulation.
Methodology:
-
Sample Preparation: Reconstitute the lyophilized protein formulation with the appropriate buffer or water for injection. If it's a liquid formulation, it may be analyzed directly or after dilution in the mobile phase.
-
Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Select a size exclusion column appropriate for the molecular weight of the protein being analyzed.
-
Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4), to minimize non-specific interactions with the column matrix.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the protein sample.
-
Monitor the elution profile at a specific wavelength (e.g., 280 nm for proteins).
-
The monomeric protein will elute as the main peak. Aggregates (dimers, trimers, and larger species) will elute earlier as HMW peaks.
-
-
Quantification: Integrate the peak areas of the monomer and HMW species. Calculate the percentage of aggregate as: % Aggregate = (Area of HMW peaks / Total Area of all peaks) * 100
Protocol 2: Characterization of this compound Polymorphs by Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystalline and amorphous forms of this compound in a lyophilized cake.
Methodology:
-
Sample Preparation: Gently crush the lyophilized cake into a fine powder using a spatula or mortar and pestle.
-
Instrument: Use a powder X-ray diffractometer.
-
Sample Mounting: Place the powdered sample onto the sample holder, ensuring a flat, even surface.
-
Data Acquisition:
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°).
-
The X-ray source is typically Cu Kα radiation.
-
-
Data Analysis:
Visualizations
Figure 1. Troubleshooting workflow for protein aggregation.
Figure 2. Key stages in an optimized lyophilization cycle.
References
- 1. This compound-sucrose mixtures--versatile formulations for protein lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. US20080139792A1 - High Protein Concentration Formulations Containing this compound - Google Patents [patents.google.com]
- 5. Effect of Processing and Cosolutes on this compound Phase Behavior in Frozen Solutions - ProQuest [proquest.com]
- 6. mdpi.com [mdpi.com]
- 7. Understanding the impact of this compound on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2008070721A2 - High protein concentration formulations containing this compound - Google Patents [patents.google.com]
- 9. EP2089001A2 - High protein concentration formulations containing this compound - Google Patents [patents.google.com]
- 10. Challenges in the development of high protein concentration formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound hemihydrate in lyophilized protein formulations:Impact of its dehydration during storage on sucrose crystallinity and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US7666413B2 - Method of reducing viscosity of high concentration protein formulations - Google Patents [patents.google.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. m.youtube.com [m.youtube.com]
- 16. The impact of protein concentration on this compound and sodium chloride crystallinity and polymorphism upon lyophilization. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Frozen storage of proteins: Use of this compound to generate a homogenous freeze-concentrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US20080200656A1 - Use Of Sucrose To Suppress this compound-Induced Protein Aggregation - Google Patents [patents.google.com]
- 20. The effect of this compound crystallization in this compound-sucrose systems on LDH stability during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Influence of process conditions on the crystallization and transition of metastable this compound forms in protein formulations during lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Detection of Collapse and Crystallization of Saccharide, Protein, and this compound Formulations by Optical Fibers in Lyophilization [frontiersin.org]
- 25. High concentration formulation developability approaches and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Refining Annealing Processes for Mannitol Polymorph Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining annealing process to control mannitol polymorphs.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphs of D-mannitol and how do they differ?
A1: D-mannitol has three common anhydrous polymorphs: α, β, and δ. They differ in their crystal structure, stability, and physicochemical properties. The stability of these polymorphs follows the order: β > α > δ.[1] The β form is the most stable and is the most common commercially available form.[1] The δ form is the least stable.[1] These differences in stability and crystal structure lead to variations in properties such as solubility, dissolution rate, and tabletability, which are critical in pharmaceutical applications.[1][2]
Q2: What is annealing and how does it influence this compound polymorphism?
A2: Annealing is a heat treatment process that involves heating and holding a material at a specific temperature, followed by controlled cooling. In the context of this compound, annealing during processes like freeze-drying can promote the crystallization of this compound and influence the final polymorphic form. The annealing temperature is a critical parameter; for instance, high-temperature annealing can favor the formation of the δ form, while low-temperature annealing may lead to the formation of this compound hemihydrate.[1][2]
Q3: What is this compound hemihydrate and why is its formation a concern?
A3: this compound hemihydrate (MHH) is a crystalline form of this compound that incorporates water into its crystal structure. Its formation is a common issue, particularly during freeze-drying at low temperatures (≤ -20°C).[3][4] MHH is often undesirable in lyophilized products because it can be unstable. During storage, MHH can convert to an anhydrous polymorph, releasing water into the formulation. This release of water can potentially compromise the stability of thermolabile components, such as proteins, in the formulation.[3][4]
Q4: How can I prevent the formation of this compound hemihydrate?
A4: A key strategy to prevent the formation of this compound hemihydrate is to control the temperature during the crystallization process. Annealing at temperatures of -10°C or higher has been shown to be an effective strategy to prevent MHH formation, favoring the crystallization of anhydrous forms of this compound.[3][4] This is because the transition temperature between the anhydrate and MHH forms is approximately -15°C.[3]
Q5: How stable are the metastable α and δ polymorphs of this compound during storage?
A5: The metastable α and δ polymorphs of this compound can be kinetically stable for extended periods if stored under appropriate conditions. When stored in a dry environment, the δ polymorph has been reported to be stable for at least 5 years at room temperature. To maintain the desired polymorphic form, it is crucial to control the storage conditions, particularly temperature and humidity.[5]
Q6: What are the recommended storage conditions for this compound to prevent polymorphic changes?
A6: To prevent polymorphic transitions and physical changes like clumping, this compound should be stored at controlled room temperature, generally between 15-25°C (59-77°F).[5] It is also crucial to maintain a dry environment with a relative humidity between 30-50%, as moisture can induce the polymorphic transition from the less stable forms to the more stable β form.[5] The product should also be protected from light.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unwanted formation of this compound hemihydrate (MHH) | Annealing temperature is too low (typically ≤ -20°C).[3][4] | Increase the annealing temperature to -10°C or higher to favor the formation of anhydrous polymorphs.[3][4] |
| Inconsistent or mixed polymorphs in the final product | - Fluctuations in annealing temperature or time.- Presence of impurities or other excipients influencing crystallization.- Inadequate control over the cooling rate. | - Tightly control and monitor the annealing temperature and duration.- Evaluate the impact of other formulation components on this compound crystallization.- Implement a controlled and reproducible cooling protocol. |
| Crystallization of this compound in intravenous solutions during storage | - Storage at low temperatures.- High concentration of the this compound solution.[6] | - Store the solution at a controlled room temperature (20°C to 30°C).- If crystals form, they can be redissolved by warming the solution to 37°C with gentle agitation.[6] |
| Conversion of metastable polymorphs (α or δ) to the stable β form during storage | - Exposure to high humidity or moisture.- Elevated storage temperatures. | - Store the product in a dry environment (30-50% relative humidity).- Maintain storage temperatures within the recommended range (15-25°C).[5] |
| Difficulty in obtaining the δ polymorph | The δ polymorph is the least stable and its formation is kinetically driven.[1] | - Consider rapid cooling processes.- The presence of certain additives, like PVP, can help in obtaining the δ form.[1] |
Quantitative Data
Table 1: Physicochemical Properties of D-Mannitol Polymorphs
| Polymorph | Melting Point (°C) | Stability |
| α (Alpha) | ~166 | Metastable |
| β (Beta) | ~166.5 | Stable |
| δ (Delta) | ~155 | Metastable |
Source: Adapted from Burger et al. (2000) as cited in multiple sources.[1][2]
Table 2: Characteristic X-ray Powder Diffraction (XRPD) Peaks for this compound Polymorphs
| Polymorph | Characteristic Peaks (2θ) |
| α (Alpha) | 13.64°, 17.18° |
| β (Beta) | 10.4°, 14.56°, 16.74° |
| δ (Delta) | 9.7° |
Source: Adapted from Cares-P Pacheco et al. as cited in multiple sources.[1]
Experimental Protocols
Protocol 1: Preparation of δ-Mannitol via Freeze-Drying with High-Temperature Annealing
This protocol is designed to favor the formation of the metastable δ-mannitol polymorph.
-
Solution Preparation: Prepare a 10% (w/v) aqueous solution of D-mannitol.
-
Freezing: Cool the this compound solution in a freeze-dryer from 25°C to -50°C at a controlled rate of 1°C/min.
-
Isothermal Hold: Hold the frozen solution at -50°C for a minimum of 2 hours to ensure complete freezing.
-
Annealing: Heat the frozen solution from -50°C to a high annealing temperature of -15°C at a rate of 1°C/min. Hold at -15°C for a defined period (e.g., 60 hours) to promote the crystallization of the δ polymorph.
-
Primary Drying: After annealing, primary drying is carried out at the same temperature (-15°C) under a vacuum of approximately 50 mTorr.
-
Secondary Drying: Gradually increase the temperature to complete the drying process.
-
Characterization: Analyze the resulting powder using XRPD and DSC to confirm the presence and purity of the δ polymorph.
Protocol 2: Preparation of Anhydrous this compound (Avoiding Hemihydrate) via Freeze-Drying
This protocol focuses on preventing the formation of this compound hemihydrate.
-
Solution Preparation: Prepare an aqueous solution of D-mannitol at the desired concentration.
-
Freezing and Ice Nucleation: Cool the solution to induce ice crystallization.
-
Annealing: After ice formation, anneal the sample at a temperature of -10°C or higher. The duration of annealing should be sufficient to allow for the crystallization of anhydrous this compound.
-
Drying: Proceed with primary and secondary drying steps as required for the formulation.
-
Characterization: Use XRPD to verify the absence of the this compound hemihydrate form in the final product.
Visualizations
Caption: Workflow for controlling this compound polymorphs through annealing.
Caption: Troubleshooting workflow for unexpected this compound polymorph results.
References
Technical Support Center: Avoiding Mannitol-Induced Artifacts in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help identify and prevent artifacts in microscopy caused by mannitol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy protocols?
This compound is a sugar alcohol used in various biological applications. In microscopy, it is often used to induce hyperosmotic stress for studying cellular responses or as a cryoprotectant in freeze-drying protocols. However, its use can lead to significant artifacts if not carefully managed.
Q2: What are the most common artifacts induced by this compound?
The primary artifacts are morphological changes in cells due to osmotic stress and the formation of this compound crystals on the sample.
-
Cellular Morphological Changes: Exposure to hyperosmotic this compound solutions causes cells to lose water and shrink. This can manifest as a decrease in cell height, altered cell shape, membrane blebbing, and condensation of chromatin. In severe cases, it can lead to apoptosis (programmed cell death).
-
This compound Crystallization: If this compound is not fully dissolved or if the concentration is too high, it can crystallize out of solution during sample preparation or imaging, obscuring the specimen and interfering with analysis.
Q3: How does this compound-induced osmotic stress affect cells?
When the concentration of this compound outside the cell is higher than inside, water moves out of the cell, causing it to shrink. This hyperosmotic stress can trigger a cascade of cellular responses, including:
-
Cytoskeletal Reorganization: The actin cytoskeleton can become disorganized, leading to changes in cell shape and mechanics.
-
Activation of Signaling Pathways: Stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways can be activated, potentially leading to apoptosis.
-
Changes in Focal Adhesions: Hypertonic this compound can lead to increased tyrosine phosphorylation of focal adhesion proteins like FAK and paxillin.
Q4: Are there alternatives to this compound for inducing osmotic stress or for cryoprotection?
Yes, other substances can be used depending on the specific application.
-
For Inducing Osmotic Stress: Sorbitol or high concentrations of salts like sodium chloride (NaCl) can also be used to create a hyperosmotic environment.
-
For Cryoprotection: Other cryoprotectants include glycerol, dimethyl sulfoxide (DMSO), trehalose, and various glycols. The choice of cryoprotectant depends on the cell or tissue type and the specific requirements of the experiment.
Troubleshooting Guides
Issue 1: Cells appear shrunken or have altered morphology.
Q: My cells look smaller and deformed after treating with this compound. How can I prevent this?
A: This is a classic sign of hyperosmotic stress. Here are several steps to mitigate this artifact:
-
Optimize this compound Concentration: The concentration of this compound is critical. Start with a lower concentration and incrementally increase it to find the optimal balance for your experiment. The goal is to achieve the desired physiological effect without causing excessive cell shrinkage.
-
Isotonic Control: Always include an isotonic control (a solution with the same solute concentration as the cell cytoplasm) to have a baseline for normal cell morphology.
-
Gradual Exposure: Instead of abruptly exposing cells to a high concentration of this compound, try a gradual increase in concentration over time. This allows the cells to adapt more slowly to the osmotic change.
-
Time of Exposure: Minimize the duration of exposure to the hyperosmotic solution to the shortest time necessary to achieve your experimental goals.
-
Pre-fixation Equilibration: Before fixation, allow cells to equilibrate in an isotonic buffer to help them recover their volume and shape.
Issue 2: I see crystal-like structures obscuring my sample.
Q: There are needle-like or crystalline structures on my slide after using this compound. What are they and how do I get rid of them?
A: These are likely this compound crystals. This compound can precipitate out of solution, especially at high concentrations or low temperatures.
-
Ensure Complete Dissolution: Make sure the this compound is completely dissolved in your buffer before applying it to your cells. Gentle warming and stirring can aid dissolution.
-
Use Fresh Solutions: Prepare this compound solutions fresh for each experiment to avoid precipitation over time.
-
Control Temperature: Avoid sudden drops in temperature during your experiment, as this can decrease this compound solubility.
-
Washing Steps: Thoroughly wash your samples with an appropriate buffer (e.g., PBS) after this compound treatment and before mounting to remove any residual, unabsorbed this compound.
-
Alternative Cryoprotectants: If using this compound as a cryoprotectant for freeze-drying, consider alternatives like trehalose, which is known to be a better cryoprotectant and less prone to crystallization that damages lipid bilayers.
Issue 3: Weak or no fluorescent signal after immunofluorescence staining.
Q: My fluorescent signal is weak or absent in cells treated with this compound. What could be the cause?
A: This can be due to several factors related to the effects of this compound on the cells.
-
Epitope Masking: The significant morphological changes and protein cross-linking induced by hyperosmotic stress and subsequent fixation can mask the antibody's target epitope. Consider using an antigen retrieval step in your protocol.
-
Cell Detachment: Hyperosmotic stress can cause cells to detach from the coverslip. Ensure your coverslips are properly coated to promote cell adhesion (e.g., with poly-L-lysine) and handle the cells gently during washing steps.
-
Reduced Protein Expression: Prolonged or severe stress can alter protein expression levels. Confirm that your target protein is still expressed at detectable levels after this compound treatment, for example, by western blot.
-
Fixation Issues: Hyperosmotic stress can affect the efficiency of your fixation. You may need to optimize your fixation protocol (e.g., adjust the concentration of paraformaldehyde or the fixation time).
Data Presentation
Table 1: Effects of this compound-Induced Hyperosmotic Stress on Cell Properties
| Parameter | Control | Hyperosmotic this compound | Reference |
| Cell Height | 100% | ~60% (40% decrease) | |
| Young's Modulus (Elasticity) | 8.04 ± 0.12 kPa | 0.93 ± 0.04 kPa | |
| Apoptosis (300 mOsm) | 1.2% | 41.9% |
Table 2: Comparison of Osmolality of Different Solutions
| Solution | Concentration | Osmolality (mOsmol/kg) | Reference |
| Control Medium | 5 mM Glucose | 308 | |
| High Glucose Medium | 25 mM Glucose | 341 | |
| This compound Medium | 20 mM this compound | 347 | |
| This compound Injection | 25% | 1372 |
Experimental Protocols
Key Experiment: Immunofluorescence Staining of Cells with Hyperosmotic Stress Compensation
This protocol is designed to minimize artifacts when performing immunofluorescence on cells treated with this compound.
Materials:
-
Cells cultured on sterile glass coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 1 M in PBS, sterile filtered)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody diluted in blocking buffer
-
Fluorophore-conjugated secondary antibody diluted in blocking buffer
-
Antifade mounting medium with DAPI
Protocol:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish until they reach the desired confluency (typically 60-70%).
-
Induction of Hyperosmotic Stress:
-
Prepare the desired final concentration of this compound in complete cell culture medium. For example, to make a 200 mM this compound solution, add the appropriate volume of the 1 M stock solution to the medium.
-
Aspirate the old medium from the cells and gently add the this compound-containing medium.
-
Incubate for the desired time (e.g., 30 minutes to 6 hours), depending on the experimental goals.
-
-
Pre-fixation Wash (Crucial for Artifact Prevention):
-
Aspirate the this compound-containing medium.
-
Gently wash the cells three times with isotonic PBS. This helps to remove excess this compound and allows the cells to partially recover their volume.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with 5% BSA in PBS for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with the fluorophore-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium containing DAPI.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope.
-
Visualizations
Caption: Hyperosmotic Stress Signaling Pathway.
Caption: Recommended Experimental Workflow.
Technical Support Center: Strategies to Mitigate Mannitol's Effect on Cell Signaling Pathways
Frequently Asked Questions (FAQs)
Q1: We observed unexpected activation of stress-activated protein kinase (SAPK) pathways, specifically p38 and JNK, in our control group treated with a mannitol-based vehicle. Is this a known phenomenon and how can we address it?
A1: Yes, this is a well-documented phenomenon. This compound, when used at concentrations that create a hyperosmotic environment, can induce cellular stress, leading to the activation of stress-activated protein kinase (SAPK) pathways such as p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[1][2] This can confound experimental results by masking the true effect of the compound of interest or by producing false positives.
Mitigation Strategies:
-
Lower this compound Concentration: The most straightforward approach is to determine the lowest effective concentration of this compound that maintains the solubility and stability of your compound without inducing a significant osmotic stress response.
-
Alternative Excipients: Consider replacing this compound with other excipients that have a lower potential for inducing osmotic stress.[3][4] Options include other sugar alcohols like sorbitol or non-osmotic bulking agents, depending on the specific requirements of your compound and assay.[3][4]
-
Pre-incubation with Pathway Inhibitors: In cases where this compound is the only viable vehicle, pre-incubating the cells with specific inhibitors of the p38 or JNK pathways can help to dissect the this compound-induced effects from the effects of your test compound.[5] However, this approach should be used with caution as the inhibitors themselves can have off-target effects.
-
Isotonic Controls: Ensure that your experimental design includes an isotonic control to differentiate the effects of the compound from the effects of the hyperosmotic vehicle.
Q2: Our G-protein coupled receptor (GPCR) functional assay is showing inhibited signaling in the presence of a this compound-based vehicle. What could be the cause and how can we troubleshoot this?
A2: this compound can interfere with GPCR signaling through several mechanisms. The hyperosmotic environment created by this compound can alter cell membrane fluidity and receptor conformation, potentially impacting ligand binding and G-protein coupling.[6] Additionally, this compound has been shown to directly inhibit certain enzymes involved in signaling cascades.[7]
Troubleshooting Steps:
-
Confirm this compound's Effect: To confirm that this compound is the causative agent, perform a dose-response experiment with this compound alone to observe its effect on the basal signaling of your GPCR.
-
Evaluate Alternative Vehicles: Test alternative vehicles that are isotonic and have been shown to be compatible with GPCR assays. These could include balanced salt solutions or other commercially available formulation buffers.
-
Optimize Assay Conditions: If you must use this compound, try to optimize the assay conditions to minimize its inhibitory effects. This could involve reducing the incubation time with the this compound-containing vehicle or adjusting the concentration of other assay components.
-
Consider a Different Assay Format: If the issue persists, consider switching to a different GPCR assay format that may be less sensitive to changes in osmolarity. For example, a radioligand binding assay could be used to assess whether this compound is affecting ligand binding to the receptor.[8][9][10]
Q3: We are using this compound as a negative control in our experiments, but we are observing changes in intracellular calcium levels. Is this expected and how should we interpret these results?
A3: Yes, it is known that hypertonic this compound can induce an increase in intracellular free calcium concentration in a dose-dependent manner.[1][11][12] This is a critical consideration, as changes in intracellular calcium can trigger a wide range of downstream signaling events, potentially leading to misinterpretation of your experimental results.
Interpretation and Mitigation:
-
Acknowledge the Effect: When using this compound as a negative control, it is important to be aware of its potential to alter intracellular calcium levels and to interpret the results accordingly.
-
Use a Calcium Chelator: To mitigate the effect of this compound on intracellular calcium, you can pre-incubate the cells with a calcium chelator such as Quin2-AM.[1] This will help to buffer the intracellular calcium concentration and reduce the downstream signaling events triggered by its increase.
-
Choose an Alternative Negative Control: If the changes in intracellular calcium are a significant concern for your specific experimental question, it is advisable to choose an alternative negative control that does not have this effect. An isotonic solution with a similar refractive index would be a suitable choice.
Troubleshooting Guides
Troubleshooting Unexpected Cell Stress and Apoptosis in this compound-Treated Controls
This guide provides a step-by-step approach to troubleshooting unexpected cell stress and apoptosis observed in control cells treated with a this compound-based vehicle.
Experimental Protocol: Assessing this compound-Induced Apoptosis
-
Cell Culture: Plate bovine aortic endothelial (BAE) cells and allow them to reach confluence.
-
Treatment: Expose the cells to varying concentrations of this compound (e.g., 100 mOsm, 300 mOsm) for a defined period (e.g., 24 hours). Include an isotonic medium as a control.
-
Apoptosis Detection:
-
DAPI Staining: Stain the cells with DAPI to visualize nuclear morphology. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
TUNEL Assay: Perform a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Data Presentation: Effect of Osmotic Agents on Apoptosis in BAE Cells
| Osmotic Agent (300 mOsm) | % Apoptotic Cells (Mean ± SD) | P-value vs. Control |
| Control (Isotonic) | 1.2 ± 0.4 | - |
| This compound | 41.9 ± 4.0 | <0.001 |
| Sodium Chloride | 42.3 ± 0.6 | <0.001 |
| Urea | 30.5 ± 3.2 | <0.001 |
Data adapted from a study on bovine aortic endothelial cells.[1]
Mitigation Protocol: Attenuating this compound-Induced Apoptosis
-
Inhibitor Pre-treatment: Pre-incubate the cells with one of the following inhibitors for 1 hour before adding this compound:
-
Tyrosine Kinase Inhibitor: Herbimycin (1 µmol/L)
-
Intracellular Calcium Chelator: Quin2-AM (10 µmol/L)
-
-
This compound Treatment: Add this compound (300 mOsm) to the pre-treated cells and incubate for the desired time.
-
Apoptosis Assessment: Perform DAPI staining and/or a TUNEL assay to quantify apoptosis.
Data Presentation: Effect of Inhibitors on this compound-Induced Apoptosis
| Treatment | Fold Increase in Apoptosis Rate | % Attenuation |
| This compound (300 mOsm) | 8.2 | - |
| This compound + Herbimycin | 6.6 | ~19.5% |
| This compound + Quin2-AM | 4.4 | ~46.3% |
Data represents the fold increase in apoptosis compared to the isotonic control.[1]
Troubleshooting Workflow for this compound-Related Assay Artifacts
Caption: Troubleshooting workflow for this compound-related assay artifacts.
Signaling Pathway Diagram: this compound-Induced Osmotic Stress and p38 MAPK Activation
References
- 1. ahajournals.org [ahajournals.org]
- 2. Dealing with osmostress through MAP kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound & Sorbitol for biological drugs formulation. - Barentz [barentz.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. p38 MAPK activation and function following osmotic shock of erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes induced by hyperosmotic this compound in cerebral endothelial cells: an atomic force microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on cultured corneal endothelial cell Na,K-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Technical Support Center: Optimizing Mannitol Carrier Particles for Inhalation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the aerodynamic performance of mannitol carrier particles in dry powder inhaler (DPI) formulations.
Troubleshooting Guide
This guide addresses common challenges encountered during the formulation and characterization of this compound-based carrier particles.
| Problem | Potential Cause | Recommended Solution |
| Poor Powder Flowability & High Cohesion | Unfavorable particle morphology (e.g., irregular shape, wide size distribution).[1][2] | 1. Optimize Spray Drying Parameters: Control drying temperature and atomization speed to produce more spherical and uniform particles.[1][3] 2. Milling/Micronization: While milling can reduce particle size, it may lead to increased cohesiveness. Subsequent blending with fines or flow enhancers is often necessary.[1] 3. Addition of Flow Enhancers: Incorporate excipients like leucine or magnesium stearate to reduce interparticle cohesive forces.[4][5][6] |
| Decreased Fine Particle Fraction (FPF) Over Time | This compound crystallization during storage, leading to particle agglomeration and changes in surface properties.[5][7][8][9][10] | 1. Control Crystallinity: Utilize spray drying parameters that favor the formation of a stable crystalline form of this compound (e.g., β-mannitol).[11][12] 2. Incorporate Crystallization Inhibitors: Additives like sodium phosphate can retard this compound crystallization.[7] 3. Storage Conditions: Store formulations in a low-humidity environment to minimize moisture-induced crystallization.[13] |
| Inconsistent Dosing | Poor blend uniformity between the active pharmaceutical ingredient (API) and this compound carrier. | 1. Optimize Blending Process: Ensure adequate blending time and speed to achieve a homogenous mixture. 2. Surface Modification: Modify the carrier surface to improve API adhesion and subsequent detachment. Rougher, more spherical carrier particles can sometimes lead to higher FPF.[14][15] 3. Addition of Fines: The inclusion of fine this compound particles can improve the uniformity of API distribution on the carrier surface.[4][6] |
| Low Drug Detachment from Carrier | Strong adhesive forces between the API and the this compound carrier surface.[16] | 1. Surface Roughness Optimization: A certain degree of surface roughness can be beneficial, but deep crevices can hinder drug detachment.[14][15][16] Tailor surface properties through controlled spray drying.[14] 2. Force Control Agents: Incorporate agents like magnesium stearate to reduce drug-carrier adhesion.[4][6] 3. Carrier Morphology: Spherical carrier particles generally exhibit better drug detachment characteristics compared to irregular shapes.[2][14] |
Frequently Asked Questions (FAQs)
Q1: How do spray drying parameters affect the aerodynamic performance of this compound particles?
A1: Spray drying parameters significantly influence the physicochemical properties of this compound particles, which in turn dictate their aerodynamic behavior.[11][17]
-
Inlet/Outlet Temperature: The drying temperature affects particle morphology, surface roughness, and crystallinity.[11][14][18] Lower outlet temperatures tend to produce more spherical and smoother particles, while higher temperatures can lead to wrinkled or collapsed surfaces.[3][18]
-
Feed Rate and Concentration: The feed rate of the this compound solution can influence the final particle size.[1] The concentration of the this compound solution can affect particle size distribution.[19]
-
Atomization Speed/Pressure: Higher atomization pressure generally results in smaller droplets and, consequently, smaller final particles.[1]
Q2: What is the impact of this compound crystallization on the stability and performance of a DPI formulation?
A2: The crystalline state of this compound is crucial for both the stability and aerosol performance of a DPI formulation.[7] this compound's tendency to crystallize over time can lead to an increase in particle size and agglomeration, which negatively impacts the Fine Particle Fraction (FPF) upon storage.[5][8][9][10] Formulations with a higher amorphous content may be more prone to crystallization-induced instability. It is generally desirable to produce a stable crystalline form during the manufacturing process to ensure long-term performance.[11][17]
Q3: How can the surface properties of this compound carriers be modified to improve drug delivery?
A3: Modifying the surface of this compound carriers can enhance drug adhesion during formulation and facilitate detachment during inhalation.
-
Spray Drying: By controlling spray drying parameters, particularly the outlet temperature, it is possible to tailor the surface roughness and shape of this compound particles.[14][15] Rough, spherical carriers have been shown to achieve a higher FPF.[14][15]
-
Co-spray Drying with Excipients: Co-spray drying this compound with other excipients, such as leucine, can modify the surface properties. Leucine tends to accumulate on the particle surface, creating a hydrophobic layer that reduces interparticle cohesion and improves dispersibility.[5][9][20]
-
Pore-forming Agents: Using agents like ammonium carbonate during spray drying can create nanoporous this compound particles, which can enhance aerosolization performance by reducing drug-carrier contact area.[21]
Q4: What is the role of adding "fines" to a this compound-based DPI formulation?
A4: The addition of fine particles (e.g., micronized this compound) to a carrier-based formulation is a common strategy to improve aerodynamic performance.[4][6] These fines can occupy the active sites on the carrier surface, leading to a more controlled and potentially weaker adhesion of the API. This can facilitate the detachment of the drug particles from the carrier during inhalation, thereby increasing the FPF.[4][6]
Experimental Protocols
1. Particle Size and Aerodynamic Diameter Characterization
-
Method: Laser Diffraction (for physical size) and Aerodynamic Particle Sizer (for aerodynamic diameter).[1]
-
Protocol:
-
Disperse the this compound particle sample in a suitable non-solvent, such as 96% ethanol.[1]
-
Analyze the suspension using a laser diffraction instrument (e.g., Malvern Mastersizer) to determine the volume-based particle size distribution (D[0.1], D[0.5], D[0.9]) and span.[8][22]
-
For aerodynamic diameter, aerosolize the dry powder using a suitable dispersion system and measure the time-of-flight of the particles in an aerodynamic particle sizer.[1]
-
2. In Vitro Aerodynamic Performance Assessment
-
Method: Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).[8][23][24]
-
Protocol:
-
Load a precise amount of the DPI formulation into the appropriate inhaler device.
-
Connect the inhaler to the induction port of the NGI or ACI.
-
Draw a specific volume of air through the impactor at a controlled flow rate to simulate inhalation.
-
Quantify the amount of API deposited on each stage of the impactor using a suitable analytical method (e.g., HPLC).
-
Calculate the Emitted Dose (ED), Fine Particle Dose (FPD), and Fine Particle Fraction (FPF). The FPF is the fraction of the emitted dose with an aerodynamic diameter typically less than 5 µm.[24][25]
-
3. Particle Morphology and Surface Characterization
-
Protocol:
-
Mount a small, representative sample of the this compound powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.
-
Image the particles under high vacuum using the SEM to observe their shape, surface texture, and morphology.[1]
-
Data and Diagrams
Quantitative Data Summary
Table 1: Impact of Surface Roughness and Shape on Fine Particle Fraction (FPF)
| Carrier Characteristics | Mean Surface Roughness (Ra) | Aspect Ratio | FPF (%) |
| Rough, Spherical | 140.33 ± 27.75 nm | 0.925 | 29.23 ± 4.73 |
| Smooth, Spherical | 88.73 ± 22.25 nm | 0.918 | 14.62 ± 1.18 |
Data adapted from a study on spray-dried this compound carrier particles.[14]
Table 2: Influence of Excipients on Particle Size of Nanocrystal-Based Dry Powders
| Formulation | D[0.5] (µm) |
| K-NC (No excipient) | 1.708 ± 0.074 |
| K-NC-L (Leucine) | 1.893 ± 0.017 |
| K-NC-M (this compound) | 3.337 ± 0.190 |
Data from a study investigating the role of this compound and leucine in nanocrystal-based dry powder inhalers.[22]
Diagrams
Caption: Experimental workflow for developing and evaluating this compound carrier particles.
Caption: Troubleshooting logic for poor aerodynamic performance of this compound carriers.
References
- 1. Optimization of Spray Drying Process Parameters for the Preparation of Inhalable this compound-Based Microparticles Using a Box-Behnken Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Spray drying of this compound carrier particles with defined morphology and flow characteristics for dry powder inhalation | Semantic Scholar [semanticscholar.org]
- 4. Performance tuning of particle engineered this compound in dry powder inhalation formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Effect of this compound crystallization on the stability and aerosol performance of a spray-dried pharmaceutical protein, recombinant humanized anti-IgE monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Comprehensive Aerodynamic and Physicochemical Stability Evaluations of Nanocrystal-Based Dry Powder Inhalers: The Role of this compound and Leucine in Enhancing Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the impact of this compound on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of this compound-based composite particles by spray drying: uncovering the critical process parameters - DDL [ddl-conference.com]
- 12. The effect of co-spray drying with polyethylene glycol on the polymorphic state of this compound carrier particles for dry powder inhalation - The Aerosol Society [aerosol-soc.com]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. Spray dried this compound carrier particles with tailored surface properties--the influence of carrier surface roughness and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. ddl-conference.com [ddl-conference.com]
- 18. ilasseurope.org [ilasseurope.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of this compound-Based Microparticles for Dry Powder Inhalers: Enhancing Pulmonary Delivery of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Optimization of Carrier-Based Dry Powder Inhaler Performance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Investigation of Physico-Chemical Stability and Aerodynamic Properties of Novel “Nano-in-Micro” Structured Dry Powder Inhaler System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative Assessment of In Vitro and In Silico Methods for Aerodynamic Characterization of Powders for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Mannitol Hemihydrate Formation in Lyophilization
Welcome to our technical support center dedicated to addressing challenges with mannitol hemihydrate (MHH) formation during lyophilization. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in optimizing their freeze-drying processes and ensuring desired product quality.
Frequently Asked Questions (FAQs)
Q1: What is this compound hemihydrate (MHH) and why is it a concern in lyophilization?
A: this compound hemihydrate (MHH) is a crystalline form of this compound that incorporates water into its crystal lattice (C₆H₁₄O₆·0.5H₂O).[1][2][3] Its formation during lyophilization is a concern for several reasons:
-
Product Instability: MHH is a metastable form and can convert to more stable anhydrous forms during storage. This conversion releases the bound water, which can increase the overall moisture content of the product, potentially leading to the degradation of sensitive active pharmaceutical ingredients (APIs), such as proteins and peptides.[1][2][3]
-
Process Inefficiency: The dehydration of MHH during secondary drying can be slow and may require more aggressive conditions (higher temperatures and longer times), which can be detrimental to thermolabile products.[1][3]
-
Lack of Process Control: The presence of MHH can indicate a lack of control over the freezing and annealing steps of the lyophilization cycle, leading to batch-to-batch variability.
Q2: What are the primary factors that lead to the formation of this compound hemihydrate?
A: The formation of MHH is primarily influenced by the temperature at which this compound crystallizes from the freeze-concentrate.[1][2][3]
-
Low Crystallization Temperatures: Solute crystallization occurring at temperatures at or below -20°C strongly favors the formation of MHH.[1][2][3] The transition temperature between the formation of anhydrous this compound and MHH is approximately -15°C.[1][2]
-
Rapid Cooling Rates: Fast cooling can lead to a higher degree of supercooling, causing ice nucleation and subsequent this compound crystallization to occur at lower temperatures, thereby promoting MHH formation.
-
Formulation Composition: The presence of other excipients, such as sucrose, trehalose, and certain salts, can influence the crystallization behavior of this compound and may promote MHH formation under certain conditions.[2][4] Proteins, on the other hand, have been observed to selectively facilitate the crystallization of anhydrous δ-mannitol.[2]
-
Annealing Temperature: Annealing at low temperatures (e.g., -20°C) can enhance the formation of MHH.[1]
Q3: How can I prevent or minimize the formation of this compound hemihydrate in my lyophilized product?
A: Preventing MHH formation involves carefully controlling the lyophilization process parameters and considering the formulation composition.
-
Controlled Ice Nucleation: Technologies that control the ice nucleation temperature at a higher degree (e.g., around -5°C) can promote the crystallization of anhydrous this compound.[1][2][3]
-
Annealing: Incorporating an annealing step at a temperature of -10°C or higher is an effective strategy to facilitate the crystallization of anhydrous this compound.[1][2][3]
-
Optimized Cooling Rate: A slower cooling rate can allow for this compound crystallization to occur at a higher temperature, thus favoring the formation of anhydrous forms.
-
Formulation Design: The ratio of this compound to other excipients can be optimized. For instance, a higher this compound-to-sucrose ratio and higher protein concentrations have been shown to decrease the formation of MHH.[5]
-
Aggressive Secondary Drying: If MHH has formed, a more aggressive secondary drying step with higher temperatures (e.g., 40°C or higher) can help in its complete dehydration to anhydrous forms.[6] However, this approach must be balanced with the thermal stability of the API.
Troubleshooting Guide
Problem: My lyophilized cake contains this compound hemihydrate. How do I confirm its presence and what steps should I take to resolve this in future batches?
This guide provides a systematic approach to troubleshooting MHH formation.
Step 1: Confirmation of this compound Hemihydrate Presence
The first step is to definitively identify the presence of MHH in your product. Several analytical techniques can be employed for this purpose.
-
Powder X-ray Diffraction (PXRD): This is the most definitive method for identifying crystalline forms. MHH has a characteristic PXRD pattern that can be distinguished from the anhydrous polymorphs (α, β, δ).
-
Differential Scanning Calorimetry (DSC): The DSC thermogram of a product containing MHH will typically show an endothermic event corresponding to the dehydration of the hemihydrate, often followed by an exothermic event representing the crystallization of the resulting amorphous this compound into an anhydrous form upon heating.
-
Raman Spectroscopy: This technique can be used for non-destructive, in-line monitoring and quantification of different this compound polymorphs, including the hemihydrate.[7][8][9]
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and preventing MHH formation.
References
- 1. Formation of this compound hemihydrate in freeze-dried protein formulations--a design of experiment approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Controlling the physical form of this compound in freeze-dried systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of this compound Hemihydrate on the Secondary Drying Dynamics of a Protein Formulation: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The formation and effect of this compound hemihydrate on the stability of monoclonal antibody in the lyophilized state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of this compound polymorphic forms in lyophilized protein formulations using a multivariate curve resolution (MCR)-based Raman spectroscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring of this compound phase behavior during freeze-drying using non-invasive Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring of this compound Phase Behavior during Freeze-Drying Using Non-Invasive Raman Spectroscopy | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
Technical Support Center: Stabilizing Mannitol Solutions by pH Adjustment
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to mannitol degradation in solution, with a focus on pH adjustment for prevention.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution becoming acidic over time?
A1: this compound, a sugar alcohol, possesses a tendency to lose a hydrogen ion from one of its hydroxyl groups when dissolved in an aqueous solution. This process releases H+ ions, leading to a decrease in the pH of the solution, making it acidic. This is an inherent chemical property of this compound. To counteract this, pH adjustment is often necessary, for instance, through the use of substances like sodium bicarbonate.[1]
Q2: At what pH range is this compound most susceptible to degradation?
A2: this compound exhibits susceptibility to degradation under both strongly acidic and alkaline conditions. Deprotonation and subsequent reactions are known to occur in highly basic environments, specifically in the pH range of 12 to 13.8.[2][3] While this compound is generally more stable at a neutral pH, significant deviations towards either acidic or basic pH can accelerate degradation pathways such as oxidation and hydrolysis.
Q3: What are the typical degradation products of this compound in solution?
A3: Under conditions of high temperature and pressure (hydrothermal conditions), this compound has been shown to degrade into several smaller molecules. These include furfural, 5-hydroxymethylfurfurfural, phenol, formic acid, and levulinic acid. While these specific products were identified under extreme conditions, they provide insight into the potential breakdown pathways of the this compound molecule. Further analysis, such as HPLC-MS, would be required to identify the specific degradation products under your experimental conditions.
Q4: Can buffering agents prevent this compound degradation?
A4: Yes, buffering agents are crucial for maintaining a stable pH and minimizing the chemical degradation of this compound in solution. They can also play a role in preventing physical instability, such as crystallization.
Q5: Which buffering agents are recommended for this compound solutions?
A5: The choice of buffer depends on the desired pH range and compatibility with the overall formulation.
-
Phosphate buffers (e.g., sodium phosphate) and citrate buffers (e.g., sodium citrate) are commonly used and have been shown to be effective in inhibiting this compound crystallization in frozen solutions, which is a form of physical degradation.[2]
-
Potassium phosphate buffer has been successfully used to maintain a pH of 6.8 in formulations containing this compound.
-
For adjusting the pH of an acidic this compound solution, a mild base like sodium bicarbonate can be used.[1]
It is important to note that citrate can act as a metal chelator and a carbon source for microbial growth, which might be a consideration for your specific application.[4] Phosphate buffers are often a preferred choice in microbiological media for maintaining a stable pH.[4]
Troubleshooting Guide
This guide will help you address common issues encountered with this compound solution stability.
Problem 1: Observed decrease in this compound concentration over time.
| Potential Cause | Troubleshooting Steps |
| pH-induced degradation (hydrolysis/oxidation) | 1. Measure the pH of your this compound solution. 2. If the pH is significantly acidic or alkaline, adjust to a neutral pH (around 6.5-7.5) using a suitable buffer system (see FAQ 5). 3. Monitor the this compound concentration over time using a validated analytical method (e.g., HPLC) after pH adjustment to confirm stability. |
| Elevated temperature | 1. Review your storage and experimental temperatures. this compound degradation is accelerated at higher temperatures. 2. Store this compound solutions at recommended temperatures (e.g., refrigerated or at controlled room temperature) unless your protocol requires elevated temperatures. 3. If high temperatures are necessary, minimize the exposure time . |
Problem 2: Unexpected peaks appear in my HPLC chromatogram.
| Potential Cause | Troubleshooting Steps |
| Formation of degradation products | 1. Characterize the new peaks using techniques like mass spectrometry (MS) to identify the degradation products. 2. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat). This can help confirm the identity of the unknown peaks. 3. Optimize your formulation by adjusting the pH with an appropriate buffer to minimize the formation of these degradation products. |
| Interaction with other components in the formulation | 1. Review the compatibility of all excipients in your formulation. This compound can have incompatibilities with certain drugs. 2. Analyze individual components by HPLC to ensure the unexpected peaks are not from other ingredients. |
Experimental Protocols
Forced Degradation Study of this compound Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of your this compound solution under various stress conditions.
Objective: To intentionally degrade a this compound solution to identify potential degradation products and assess the stability-indicating capability of an analytical method. The target degradation is typically 5-20%.
Materials:
-
This compound
-
Purified water
-
Hydrochloric acid (HCl), e.g., 0.1 M or 1 M
-
Sodium hydroxide (NaOH), e.g., 0.1 M or 1 M
-
Hydrogen peroxide (H₂O₂), e.g., 3%
-
pH meter
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 10 mg/mL).
-
Acid Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of HCl solution (e.g., 0.1 M).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate concentration of NaOH.
-
Dilute the final solution to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of NaOH solution (e.g., 0.1 M).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate concentration of HCl.
-
Dilute the final solution to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To a known volume of the this compound stock solution, add an equal volume of H₂O₂ solution (e.g., 3%).
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Dilute the final solution to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate a known volume of the this compound stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Cool the solution to room temperature.
-
Dilute the final solution to a suitable concentration for HPLC analysis.
-
-
Control Sample: Maintain a sample of the this compound stock solution at room temperature, protected from light, for the duration of the study.
-
Analysis: Analyze all samples (stressed and control) by a validated HPLC method to determine the percentage of this compound remaining and to observe any degradation products.
HPLC Method for this compound Analysis
This is a general HPLC method that can be adapted for the quantification of this compound.
| Parameter | Condition |
| Column | Amine-based or HILIC column (e.g., TSK-Gel Amide 80, Primesep S2) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) with a low concentration of a buffer like ammonium formate (e.g., 20 mM, pH 3) or 0.1% trifluoroacetic acid. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40°C |
| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 - 20 µL |
Note: Since this compound does not have a UV chromophore, UV detection is not suitable. RID or ELSD are the preferred detection methods.
Visualizing the Workflow
Below is a diagram illustrating the logical workflow for troubleshooting this compound degradation.
Caption: Troubleshooting workflow for this compound degradation.
References
Validation & Comparative
A Comparative Guide to Mannitol Quantification: HPLC-MS/MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of mannitol is crucial across a spectrum of applications, from assessing intestinal permeability in clinical research to ensuring quality control in pharmaceutical formulations. This guide provides an objective comparison of the gold-standard High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method with alternative analytical techniques, supported by experimental data to inform your selection of the most appropriate method.
The quantification of this compound, a sugar alcohol, presents analytical challenges due to its high polarity and lack of a UV chromophore. While HPLC-MS/MS is renowned for its sensitivity and specificity, other methods such as HPLC with different detectors and enzymatic or spectrophotometric assays offer viable alternatives with their own sets of advantages and disadvantages. This guide will delve into a detailed comparison of these methods, focusing on their performance, experimental protocols, and ideal use cases.
Performance Comparison of this compound Quantification Methods
The choice of an analytical method for this compound quantification is often a trade-off between sensitivity, specificity, throughput, and cost. The following tables summarize the key performance characteristics of HPLC-MS/MS and its alternatives.
Table 1: Performance Characteristics of Chromatographic Methods for this compound Quantification
| Parameter | HPLC-MS/MS | HPLC with Refractive Index Detection (RID) | HPLC with Evaporative Light Scattering Detection (ELSD) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection based on changes in refractive index | Separation by chromatography, detection of light scattered by analyte particles after solvent evaporation |
| Specificity | Very High | Low to Moderate | Moderate |
| Sensitivity | Very High | Low | Moderate to High |
| Linearity Range | Wide | Narrow | Moderate |
| LOD/LOQ | Low (µg/mL to ng/mL)[1] | High (mg/mL) | Moderate (ng to µg)[2] |
| Precision (%RSD) | Excellent (<5%)[1] | Good (<10%) | Good (<5%) |
| Accuracy (%Recovery) | Excellent (95-105%)[1] | Good (90-110%) | Good (90-110%) |
| Sample Throughput | High (with UPLC) | Moderate | Moderate |
| Cost | High | Low | Moderate |
| Primary Application | Clinical research (urine), complex matrices | Pharmaceutical quality control (high concentrations) | Pharmaceutical formulations, impurity analysis |
Table 2: Performance Characteristics of Non-Chromatographic Methods for this compound Quantification
| Parameter | Enzymatic Assay | Spectrophotometric Assay |
| Principle | Enzymatic conversion of this compound to a product that can be measured | Chemical reaction producing a colored product |
| Specificity | High (enzyme-dependent) | Low |
| Sensitivity | Moderate to High | Low to Moderate |
| Linearity Range | Moderate | Moderate |
| Precision (%RSD) | Good (<15%) | Moderate (<15%) |
| Accuracy (%Recovery) | Good (90-110%) | Fair to Good |
| Sample Throughput | High (plate-based assays) | High |
| Cost | Moderate | Low |
| Primary Application | High-throughput screening, specific research applications | Simple, cost-effective estimations |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the key techniques discussed.
HPLC-MS/MS Method for this compound in Urine
This method is particularly suited for clinical applications where high sensitivity and specificity are required to measure low concentrations of this compound in complex biological matrices like urine.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples for 15 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Transfer 50 µL of the supernatant to a new microcentrifuge tube.
-
Add 450 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) in acetonitrile.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. Chromatographic Conditions:
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 50 mm) is commonly used for retaining polar compounds like this compound.
-
Mobile Phase A: Water with 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 2 mM ammonium formate.
-
Gradient: A typical gradient starts at a high percentage of organic solvent (e.g., 90% B) and gradually increases the aqueous portion to elute this compound.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, for this compound, a common transition is m/z 181.1 -> 89.1.
-
Source Parameters: Optimized capillary voltage, source temperature, desolvation gas flow, and collision energy.
HPLC-RID Method for this compound in Pharmaceutical Formulations
This method is often employed for the quality control of pharmaceutical products where this compound is present as a major excipient.
1. Sample Preparation:
-
Accurately weigh and transfer a portion of the powdered tablets or formulation content into a volumetric flask.
-
Add deionized water to dissolve the sample.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with deionized water and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system.
-
Column: A column packed with a strong cation-exchange resin in the calcium form (e.g., Rezex RCM-Monosaccharide Ca+2, 8 µm, 300 x 7.8 mm) is frequently used.[3]
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85 °C.[4]
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 20 µL.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates a typical workflow for the HPLC-MS/MS quantification of this compound.
Choosing the Right Method
The selection of an appropriate method for this compound quantification is highly dependent on the specific requirements of the study. The following decision tree provides a logical guide for this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous HPLC determination with light-scattering detection of lactulose and this compound in studies of intestinal permeability in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. shimadzu.com [shimadzu.com]
Mannitol vs. Sorbitol for Osmotic Stress Induction: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate agent to induce osmotic stress is a critical experimental parameter. Mannitol and sorbitol, both sugar alcohols, are widely used for this purpose. While structurally similar, their effects on cellular physiology and signaling can differ significantly. This guide provides an objective comparison of this compound and sorbitol for osmotic stress induction, supported by experimental data and detailed protocols.
Performance Comparison: Key Physiological and Biochemical Effects
The cellular response to osmotic stress induced by this compound and sorbitol varies depending on the organism and cell type. Below is a summary of comparative data from studies on plants and other model systems.
Plant Systems
In plant biology, both this compound and sorbitol are commonly used to simulate drought stress. However, studies reveal differences in their efficacy and the intensity of the stress response they elicit.
| Parameter | Organism/Cell Type | This compound Effect | Sorbitol Effect | Reference |
| Growth Inhibition (Root Length) | Arabidopsis thaliana | Stronger inhibition at equivalent concentrations.[1] | Less potent inhibition compared to this compound.[1] | [1] |
| Growth Inhibition (Fresh/Dry Weight) | Wheat (Triticum aestivum) | Complete inhibition of fresh weight increase in roots and shoots at 300 mM.[2] | Complete inhibition of fresh weight increase in roots and shoots at 300 mM.[2] | [2] |
| Relative Water Content (RWC) | Wheat (Triticum aestivum) Leaves | Intensive decrease.[2] | Intensive decrease.[2] | [2] |
| Photosynthetic Activity | Wheat (Triticum aestivum) | Intensive decrease.[2] | Intensive decrease.[2] | [2] |
| Proline Accumulation | Wheat (Triticum aestivum) Leaves | Intense accumulation.[2] | Intense accumulation.[2] | [2] |
| Polyamine Metabolism | Wheat (Triticum aestivum) Leaves | Activation, leading to elevated putrescine (PUT) and spermidine (SPD).[2] | Activation, leading to elevated putrescine (PUT) and spermidine (SPD).[2] | [2] |
Other Model Systems
Studies in yeast and mammalian cells have also highlighted differential cellular responses to this compound and sorbitol.
| Parameter | Organism/Cell Type | This compound Effect | Sorbitol Effect | Reference |
| Osmotic Stress Protection | Saccharomyces cerevisiae (yeast) | Provided some protection against salt stress.[3][4] | Provided some protection against salt stress, comparable to this compound.[3][4] | [3][4] |
| Cellular Retention | Saccharomyces cerevisiae (yeast) | Higher retention within the cell compared to glycerol.[3] | Higher retention within the cell compared to glycerol.[3] | [3] |
| Apoptosis Induction | Rat Cardiac Myocytes | Did not induce apoptosis.[5] | Induced apoptosis.[5] | [5] |
| Activation of Stress Kinases (ERK, JNK) | Rat Cardiac Myocytes | No activation observed.[5] | Significant activation.[5] | [5] |
| Induction of Polyol Pathway | Rat Cardiac Myocytes | Did not induce the polyol pathway.[5] | Induced the polyol pathway.[5] | [5] |
Experimental Protocols
The following are representative protocols for inducing osmotic stress using this compound and sorbitol in plant and mammalian cell cultures.
Plant Cell Cultures (e.g., Arabidopsis thaliana seedlings)
-
Preparation of Stress Media:
-
Prepare standard liquid or solid growth medium (e.g., Murashige and Skoog (MS) medium).
-
For this compound-induced stress, supplement the medium with D-mannitol to a final concentration of 100-400 mM. A common concentration for significant stress is 300 mM.[2]
-
For sorbitol-induced stress, supplement the medium with D-sorbitol to a final concentration of 100-400 mM. A common concentration for significant stress is 300 mM.[2]
-
Ensure the pH of the media is adjusted to the optimal range for the specific plant species (e.g., pH 5.7 for Arabidopsis).
-
Sterilize the media by autoclaving.
-
-
Stress Induction:
-
Germinate and grow seedlings under standard conditions for a specified period (e.g., 5 days for Arabidopsis).
-
Transfer the seedlings to the prepared stress media or control media (without this compound or sorbitol).
-
Incubate the seedlings under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
-
Analysis:
-
Harvest plant tissues at desired time points (e.g., 24 hours, 48 hours, etc.) for downstream analysis, such as measurement of root growth, fresh and dry weight, and biochemical assays.
-
Mammalian Cell Cultures (e.g., Adherent cells)
-
Preparation of Hyperosmotic Media:
-
Prepare the standard cell culture medium appropriate for the cell line (e.g., DMEM for Hek293T cells).
-
Prepare concentrated stock solutions of D-mannitol and D-sorbitol (e.g., 1 M in sterile water or PBS).
-
On the day of the experiment, dilute the stock solutions into the pre-warmed culture medium to achieve the desired final concentrations. For example, to induce significant osmotic stress, a final concentration of 300-600 mOsm/kg can be targeted. This often corresponds to concentrations in the range of 100-300 mM.
-
-
Stress Induction:
-
Plate cells and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Aspirate the normal growth medium from the cells.
-
Gently add the pre-warmed hyperosmotic medium or control medium to the cells.
-
Incubate the cells for the desired duration of stress (e.g., 30 minutes, 1 hour, 4 hours).
-
-
Analysis:
-
After the stress period, cells can be harvested for analysis of cell viability (e.g., MTS assay), protein expression (Western blotting), or gene expression (RT-qPCR).
-
Visualizing Experimental Design and Cellular Responses
To better understand the experimental process and the downstream cellular consequences of this compound- and sorbitol-induced osmotic stress, the following diagrams are provided.
Concluding Remarks
The choice between this compound and sorbitol for inducing osmotic stress should be made with careful consideration of the experimental goals and the biological system under investigation. While both effectively reduce water potential, their downstream effects can diverge. This compound appears to induce a more potent osmotic stress at lower concentrations in some plant systems.[1] In mammalian cells, sorbitol can activate specific metabolic and signaling pathways that are not triggered by this compound, leading to distinct cellular outcomes such as apoptosis.[5] Therefore, if the aim is to study the effects of pure osmotic stress with minimal interference from specific metabolic pathways, this compound may be the preferred agent in certain contexts. Conversely, sorbitol may be more suitable for studies investigating the interplay between osmotic stress and specific sugar alcohol metabolism pathways. Researchers should consult the literature relevant to their specific model system to make an informed decision.
References
- 1. What Is Stress? Dose-Response Effects in Commonly Used in Vitro Stress Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic responses of wheat seedlings to osmotic stress induced by various osmolytes under iso-osmotic conditions | PLOS One [journals.plos.org]
- 3. Roles of sugar alcohols in osmotic stress adaptation. Replacement of glycerol by this compound and sorbitol in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of Sugar Alcohols in Osmotic Stress Adaptation. Replacement of Glycerol by this compound and Sorbitol in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldose reductase induced by hyperosmotic stress mediates cardiomyocyte apoptosis: differential effects of sorbitol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Mannitol vs. Glycerol: A Comparative Guide for Cryopreservation of Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The long-term preservation of valuable cell lines through cryopreservation is a cornerstone of modern biological research and therapeutic development. The choice of cryoprotectant is a critical determinant of post-thaw viability and functional recovery. This guide provides an objective comparison of two commonly used cryoprotective agents: mannitol and glycerol. By examining their mechanisms of action, performance data, and experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific cell cryopreservation needs.
At a Glance: this compound vs. Glycerol
| Feature | This compound | Glycerol |
| Chemical Class | Sugar Alcohol (Polyol) | Polyol |
| Permeability | Generally considered non-penetrating | Penetrating |
| Primary Mechanism | Vitrification, membrane stabilization | Intracellular ice formation reduction |
| Toxicity | Generally low, but can have adverse effects on certain cell types.[1] | Lower toxicity than DMSO, but can cause osmotic stress |
| Supporting Data | Limited direct comparative data for cell lines | Extensive data on various cell lines |
Performance Comparison
Direct comparative studies on the cryoprotective efficacy of this compound and glycerol for a wide range of mammalian cell lines are limited in the currently available scientific literature.[2] Much of the existing research compares these agents to the more common cryoprotectant, dimethyl sulfoxide (DMSO). However, insights can be drawn from their mechanisms and data from specific applications.
Glycerol is a well-established and widely used cryoprotectant with a vast body of supporting experimental data for numerous cell types.[2] Its ability to permeate the cell membrane allows it to protect intracellular components from the damaging effects of ice crystal formation.[2]
This compound, a sugar alcohol, is thought to exert its cryoprotective effect primarily through extracellular mechanisms. It is believed to promote the formation of a glassy, amorphous state (vitrification) at low temperatures, which prevents the formation of damaging ice crystals.[3] It is also suggested to stabilize cellular membranes. While this compound has been investigated as a cryoprotectant, often in combination with other agents, its efficacy as a standalone cryoprotectant for diverse cell lines is less documented than that of glycerol.
One study on the cryopreservation of human platelets found that the addition of this compound to a glycerol-based cryopreservation solution adversely affected platelet function, suggesting potential cell-type-specific negative effects.[1] Conversely, another study on ram spermatozoa suggested that this compound could improve post-thaw quality compared to monosaccharides.
Quantitative Data Summary
Due to the scarcity of direct comparative studies, a comprehensive table of post-thaw viability for various cell lines with this compound versus glycerol cannot be compiled at this time. Researchers are encouraged to perform cell line-specific optimization studies.
Mechanisms of Cryoprotection
The cryoprotective mechanisms of this compound and glycerol differ significantly, primarily due to their differing abilities to cross the cell membrane.
Glycerol: The Penetrating Cryoprotectant
Glycerol readily enters the cell, where it acts to lower the freezing point of the intracellular fluid and reduce the formation of damaging ice crystals.[2][4] By increasing the intracellular solute concentration, glycerol minimizes the osmotic stress experienced by the cell during the freezing and thawing processes.[5]
This compound: The Non-Penetrating Cryoprotectant
This compound, being largely cell-impermeable, primarily exerts its protective effects from the extracellular space. It is thought to work by promoting the vitrification of the extracellular solution, thereby preventing the formation of large, damaging ice crystals that can cause mechanical damage to the cell membrane. It is also believed to stabilize the cell membrane.
Experimental Protocols
The following are generalized protocols for the cryopreservation of mammalian cells. It is crucial to optimize these protocols for your specific cell line.
General Cryopreservation Workflow
Protocol 1: Cryopreservation with Glycerol
Materials:
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Glycerol (sterile, cell culture grade)
-
Cryovials
-
Controlled-rate freezing container
Procedure:
-
Prepare Freezing Medium: Prepare a 2X freezing medium stock solution of 20% glycerol in complete growth medium. For a final concentration of 10% glycerol, you can also prepare a 1X freezing medium of 90% complete growth medium and 10% glycerol. Some protocols suggest using 90% FBS with 10% glycerol.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Perform a viable cell count (e.g., using trypan blue exclusion). Cell viability should be greater than 90%.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
-
Resuspension:
-
Gently resuspend the cell pellet in cold (4°C) complete growth medium.
-
Add an equal volume of the 2X glycerol freezing medium dropwise to the cell suspension while gently agitating. This results in a final concentration of 10% glycerol and a cell density of 1-5 x 10^6 cells/mL.
-
-
Aliquoting and Freezing:
-
Aliquot the cell suspension into pre-labeled cryovials.
-
Place the vials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This should achieve a cooling rate of approximately -1°C per minute.
-
-
Long-Term Storage: Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
Protocol 2: Cryopreservation with this compound (Investigational)
Materials:
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
This compound (sterile, cell culture grade)
-
Cryovials
-
Controlled-rate freezing container
Procedure:
-
Prepare Freezing Medium: Prepare a 2X freezing medium stock solution of a desired molar concentration of this compound in complete growth medium. Due to limited established protocols, a concentration range of 0.5 M to 1.5 M could be investigated.
-
Cell Preparation: Follow the same procedure as for the glycerol protocol.
-
Resuspension:
-
Gently resuspend the cell pellet in cold (4°C) complete growth medium.
-
Add an equal volume of the 2X this compound freezing medium dropwise to the cell suspension while gently agitating.
-
-
Aliquoting and Freezing: Follow the same procedure as for the glycerol protocol.
-
Long-Term Storage: Transfer the cryovials to a liquid nitrogen dewar for long-term storage.
Thawing Protocol (for both cryoprotectants):
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a tube containing pre-warmed complete growth medium.
-
Centrifuge the cells to pellet them and remove the cryoprotectant-containing medium.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a culture flask.
-
Incubate under standard conditions.
Conclusion and Recommendations
Glycerol remains a robust and well-validated cryoprotectant for a wide array of cell lines, supported by a significant body of literature.[2] Its penetrating nature offers effective intracellular protection against freezing-induced damage.
This compound presents an alternative with a different, non-penetrating mechanism of action. However, its efficacy as a primary cryoprotectant for diverse cell lines is not as well-documented, and there is some evidence of potential adverse effects on certain cell types.[1]
For researchers and drug development professionals, glycerol currently represents the more reliable and well-documented choice for routine cell line cryopreservation. However, for specific applications or cell types that exhibit sensitivity to glycerol, this compound could be considered as an alternative, but its use would necessitate thorough validation and optimization studies. Further direct comparative research is needed to fully elucidate the cryoprotective potential of this compound across a broader range of cell lines.
References
- 1. Platelet cryopreservation with glycerol, dextran, and this compound: recovery of 5-hydroxytryptamine uptake and hypotonic stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. Cryopreservation protocol | Abcam [abcam.com]
- 5. How Glycerol Influences Cell Viability in Cryopreservation [eureka.patsnap.com]
A Comparative Analysis of Mannitol and Hypertonic Saline for the Management of Elevated Intracranial Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated intracranial pressure (ICP) is a life-threatening condition that can arise from various neurological insults, including traumatic brain injury (TBI), stroke, and cerebral edema. The timely and effective management of elevated ICP is crucial to prevent secondary brain injury and improve patient outcomes. For decades, mannitol, a sugar alcohol, has been the cornerstone of hyperosmolar therapy to reduce ICP. However, hypertonic saline (HTS) has emerged as a potent alternative, leading to an ongoing debate regarding the superior efficacy and safety of these two agents. This guide provides an objective comparison of this compound and hypertonic saline, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.
Data Presentation: A Quantitative Comparison
Multiple meta-analyses and systematic reviews have been conducted to compare the clinical efficacy of this compound and hypertonic saline. The following tables summarize the key quantitative findings from these studies.
| Outcome Measure | This compound Group | Hypertonic Saline Group | Relative Risk (RR) or Mean Difference (MD) | 95% Confidence Interval (CI) | p-value | Citation |
| Mortality | Varied across studies | Varied across studies | RR = 1.55 | 0.98 to 2.47 | 0.06 | [1](--INVALID-LINK--) |
| Favorable Neurological Outcome | Varied across studies | Varied across studies | RR = 0.92 | 0.11 to 7.96 | 0.94 | [1](--INVALID-LINK--) |
| Length of ICU Stay (Days) | Longer | Shorter | MD = 1.18 | 0.44 to 1.92 | < 0.01 | [1](--INVALID-LINK--) |
| Duration of Effect (hours) | Shorter | Longer | MD = -0.67 | -1.00 to -0.33 | < 0.01 | [1](--INVALID-LINK--) |
| ICP Reduction (mmHg) at >20 mmHg ICP | 2.91 (SD 9.56) | 5.48 (SD 7.94) | Unadjusted β = -2.51 | -3.86 to -1.15 | < 0.001 | [2](--INVALID-LINK--) |
| Cerebral Perfusion Pressure (CPP) Increase (mmHg) | 1.20 (SD 11.43) | 1.25 (SD 12.47) | - | - | 0.009 (M) vs <0.001 (HTS) | [2](--INVALID-LINK--) |
Table 1: Summary of Clinical Outcomes from Meta-Analyses. This table presents a synthesis of data from multiple studies, highlighting the comparative effects of this compound and hypertonic saline on critical clinical endpoints. While mortality and neurological outcomes show no statistically significant difference, hypertonic saline is associated with a shorter ICU stay and a longer duration of action in controlling intracranial pressure.[1][2]
| Parameter | This compound | Hypertonic Saline | Citation |
| Mechanism of Action | Creates osmotic gradient, reduces blood viscosity, decreases cerebral blood volume. | Creates a more potent osmotic gradient, anti-inflammatory effects, restores endothelial cell volume. | [3](4--INVALID-LINK-- |
| Serum Osmolality Increase | Significant | More pronounced and sustained | [5](--INVALID-LINK--) |
| Serum Sodium Increase | Minimal to none | Significant | [6](--INVALID-LINK----INVALID-LINK-- |
| Diuresis | Pronounced | Less pronounced | [3](--INVALID-LINK--) |
| Potential Adverse Effects | Hypotension, renal dysfunction, electrolyte imbalance, rebound ICP. | Hypernatremia, central pontine myelinolysis, hyperchloremic acidosis, phlebitis. | [7](8--INVALID-LINK--,--INVALID-LINK-- |
Table 2: Pharmacological and Physiological Profile. This table outlines the key differences in the pharmacological and physiological effects of this compound and hypertonic saline.
Experimental Protocols
To provide a comprehensive understanding of the research underpinning the comparative efficacy of these agents, detailed methodologies from both preclinical and clinical studies are presented below.
Preclinical Study: Rat Model of Intracerebral Hemorrhage
This protocol is based on a study investigating the effects of this compound and hypertonic saline on brain swelling and inflammatory markers in a rat model of intracerebral hemorrhage.[5]
1. Animal Model and Induction of Intracerebral Hemorrhage (ICH):
-
Adult male Sprague-Dawley rats are used.
-
Anesthesia is induced and maintained throughout the surgical procedure.
-
A burr hole is created over the right basal ganglia.
-
Collagenase is injected into the striatum to induce hemorrhage. Two doses are used: a high dose to study mortality and a moderate dose to assess hemispheric swelling and neurological function.
2. Treatment Administration:
-
Five hours after ICH induction, animals are randomly assigned to receive one of three treatments via intravenous infusion over 3 minutes:
- Control group: Normal saline.
- This compound group: 20% this compound (1 g/kg).
- Hypertonic saline group: 23.4% hypertonic saline (equi-osmolar to the this compound dose).
-
Treatments are administered every 12 hours for a total of four doses.
3. Outcome Measures:
-
Mortality: Monitored for 48 hours in the high-dose ICH model.
-
Hemispheric Swelling: At 48 hours, brains are harvested, and the percentage of hemispheric swelling is calculated from coronal sections.
-
Neurological Function: Assessed at 48 hours and 7 days using a neurological deficit scale and the vibrissae-elicited forelimb placing test.
-
Immunohistochemistry: At 48 hours, brain sections are stained for markers of microglial activation (Iba1), M1-like phenotype (nuclear p65, TNF, NOS2), and M2-like phenotype (arginase, YM1, pSTAT3), as well as infiltration of CD45+ cells.
4. Statistical Analysis:
-
Data are analyzed using appropriate statistical tests, such as ANOVA followed by post-hoc tests for multiple comparisons, to determine the significance of differences between treatment groups.
Clinical Trial: Severe Traumatic Brain Injury
This protocol is based on a prospective, randomized controlled study comparing bolus doses of hypertonic saline and this compound in patients with severe traumatic brain injury.[6]
1. Patient Population and Enrollment:
-
Inclusion criteria: Patients aged 18 years or older with severe TBI (Glasgow Coma Scale score ≤ 8) and elevated ICP (>20 mmHg for more than 5 minutes).
-
Exclusion criteria: Imminent surgery, cerebrospinal fluid leakage, unstable respiratory or hemodynamic conditions, renal failure, anemia, or prior use of this compound or HTS within 6 hours.[2](--INVALID-LINK--)
-
Informed consent is obtained from the patient's legally authorized representative.
2. Randomization and Treatment:
-
Patients are randomized to receive either 3% hypertonic saline or 20% this compound.
-
An equiosmolar and isovolumetric dose of the assigned agent is administered as a bolus infusion.
-
The infusion is stopped when ICP is reduced to <15 mmHg.
3. Monitoring and Data Collection:
-
Continuous monitoring of ICP and mean arterial pressure (MAP) is performed. Cerebral perfusion pressure (CPP) is calculated as MAP - ICP.
-
Serum sodium and osmolality are measured before and after the infusion.
-
The time required to reduce ICP below 15 mmHg and the total dose administered are recorded.
-
Glasgow Coma Scale (GCS) is assessed before and after treatment.
4. Outcome Measures:
-
Primary outcome: The maximum change in ICP after the bolus dose.
-
Secondary outcomes: Changes in MAP, CPP, and GCS.
-
Safety outcomes: Incidence of adverse events such as hypotension, renal dysfunction, and electrolyte abnormalities.
5. Statistical Analysis:
-
A paired t-test is used to analyze the effect of each medication within its group.
-
An unpaired t-test or other appropriate statistical tests are used to compare the outcomes between the two treatment groups.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of this compound and hypertonic saline extend beyond their osmotic properties, involving distinct molecular signaling pathways.
This compound
While primarily known for its osmotic and rheological effects, this compound also influences cellular signaling, particularly in endothelial cells.
Hyperosmotic stress induced by this compound can trigger Src kinase-dependent phosphorylation of β-catenin, leading to its dissociation from cadherin and α-catenin and subsequent disruption of intercellular junctions.[9] Furthermore, this compound can activate tyrosine and stress kinases (like JNK), leading to the phosphorylation of focal adhesion proteins such as FAK and paxillin, and an increase in intracellular calcium, ultimately inducing apoptosis in endothelial cells.[10][11][12]
Hypertonic Saline
Hypertonic saline exerts its effects through multiple pathways, including modulation of inflammatory responses and regulation of water channels.
Hypertonic saline has been shown to attenuate neuroinflammation by inhibiting the NF-κB signaling pathway, which in turn reduces the production of pro-inflammatory cytokines like IL-1β.[13] It also downregulates the expression of vascular endothelial growth factor receptor 2 (VEGFR2) and endothelial nitric oxide synthase (eNOS), which are involved in regulating blood-brain barrier permeability. Additionally, hypertonic saline is thought to modulate the expression and function of aquaporin-4 (AQP4), a water channel protein crucial for water homeostasis in the brain.[14]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for preclinical and clinical research comparing this compound and hypertonic saline.
This workflow outlines the key steps in a preclinical study, from the induction of a brain injury model in animals to the final data analysis, allowing for a controlled comparison of the two hyperosmolar agents against a control.[5][15][16][17]
This diagram illustrates the workflow of a typical randomized controlled trial in a clinical setting, from patient recruitment and randomization to long-term outcome assessment and data analysis.[6][7][18]
Conclusion
Both this compound and hypertonic saline are effective hyperosmolar agents for the management of elevated intracranial pressure. The choice between the two often depends on the clinical context, institutional protocols, and the patient's physiological status.
-
Hypertonic saline appears to offer a more potent and sustained reduction in ICP and is associated with a shorter duration of ICU stay.[1] Its anti-inflammatory and endothelial-protective effects are also advantageous. However, it requires careful monitoring of serum sodium and osmolality to prevent potentially severe adverse effects.[7][19]
-
This compound remains a widely used and effective agent. Its diuretic effect can be beneficial in fluid-overloaded patients, but it may lead to hypovolemia and hypotension.[7]
The decision to use this compound or hypertonic saline should be individualized, taking into account the patient's specific condition and the potential benefits and risks of each agent. Further large-scale, well-designed randomized controlled trials are needed to definitively establish the superiority of one agent over the other in specific patient populations and to optimize dosing and administration strategies. This guide provides a comprehensive overview to aid researchers, scientists, and drug development professionals in their understanding and continued investigation of these critical neuroprotective therapies.
References
- 1. Hypertonic saline and this compound in patients with traumatic brain injury: A systematic and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Versus Hypertonic Saline Solution in the Treatment of Elevated Intracranial Pressure | DecenTrialz [decentrialz.com]
- 3. scite.ai [scite.ai]
- 4. scite.ai [scite.ai]
- 5. This compound and hypertonic saline reduce swelling and modulate inflammatory markers in a rat model of intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. res.medtion.com [res.medtion.com]
- 7. Hypertonic Saline is Superior to this compound for the Combined Effect on Intracranial Pressure and Cerebral Perfusion Pressure Burdens in Patients With Severe Traumatic Brain Injury. | Neurological Surgery [neurosurgery.weill.cornell.edu]
- 8. cochranelibrary.com [cochranelibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Peer review in Astrocyte aquaporin mediates a tonic water efflux maintaining brain homeostasis | eLife [elifesciences.org]
- 15. A comparative study on the efficacy of 10% hypertonic saline and equal volume of 20% this compound in the treatment of experimentally induced cerebral edema in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparative study on the efficacy of 10% hypertonic saline and equal volume of 20% this compound in the treatment of experimentally induced cerebral edema in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. trial.medpath.com [trial.medpath.com]
- 19. intensivo.sochipe.cl [intensivo.sochipe.cl]
A Comparative Guide to the Validation of a Photometric Assay for Mannitol in Serum
For researchers, scientists, and drug development professionals, the accurate quantification of mannitol in serum is crucial for various applications, including the assessment of intestinal permeability and monitoring of osmotic diuretic therapy. This guide provides a comprehensive comparison of a photometric assay for this compound with alternative analytical methods. The performance of each method is objectively evaluated using supporting experimental data to facilitate informed decisions in selecting the most suitable assay for specific research needs.
Performance Characteristics of this compound Assays in Serum
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the photometric assay and its alternatives for the determination of this compound in serum.
| Parameter | Photometric Assay | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Enzymatic Fluorometric Assay |
| Principle | Enzymatic oxidation of this compound by this compound dehydrogenase, leading to the formation of NADH, which is measured spectrophotometrically at 340 nm.[1] | Derivatization of this compound followed by separation and quantification using mass spectrometry. | Chromatographic separation on a specialized column with detection via refractive index, electrochemical, or mass spectrometry detectors. | Enzymatic oxidation of this compound by this compound dehydrogenase, leading to the formation of a fluorescent product.[2] |
| Linear Range | ~0.05 - 3 mmol/L[1] | Up to 3.0 mmol/L | Varies with detection method; e.g., up to 500 µg/mL (2.7 mmol/L) with RI detection. | Wide linear range, specific values depend on the exact protocol and instrumentation. |
| Limit of Detection (LOD) | 0.05 mmol/L[1] | 0.5 µmol/L | Varies with detection method; e.g., 4 µg/mL (22 µmol/L) in standard solutions with RI detection. | High sensitivity, often in the low µmol/L range. |
| Precision (CV%) | Inter-assay CVs of 12.1%, 6.7%, and 4.9% at 0.48, 1.38, and 3.48 mmol/L, respectively.[1] | Within-assay CVs of 7% (at 0.10 mmol/L) and 2% (at 1.09 mmol/L); Between-assay CVs of 7% and 3% at the same concentrations.[3] | Intra- and inter-assay CVs typically below 10%. | Typically high precision with CVs < 10%. |
| Accuracy/Recovery | Close to 100%[1] | 89-103% for this compound concentrations of 0.05–2.74 mmol/L. | Generally high, often >90%. | High accuracy is a key feature of enzymatic assays. |
| Specificity | High, with no significant interference from 27 other tested polyols and sugars. D-fructose can inhibit at high concentrations.[1] | High, due to the specificity of mass spectrometric detection.[3] | Specificity depends on the chromatographic separation and detector used. Co-eluting substances can interfere. | Generally high, but can have cross-reactivity with other polyols depending on the enzyme used. |
| Sample Preparation | Deproteinization with trichloroacetic acid.[1] | Deproteinization, evaporation, and derivatization.[3] | Deproteinization is typically required. Derivatization may be necessary for some detection methods. | Deproteinization is usually necessary. |
| Throughput | Moderate, suitable for batch analysis. | Lower, due to longer run times and sample preparation. | Moderate, depends on the chromatographic run time. | Can be high, especially with automated systems. |
Experimental Workflows and Method Comparison
The choice of an assay is also influenced by its workflow. The following diagrams illustrate the experimental workflow for the photometric assay and a logical comparison of the different analytical methods.
Detailed Experimental Protocols
Photometric Assay for this compound in Serum
This protocol is adapted from the method described by Graefe et al. (2003).[1]
1. Principle: this compound is oxidized to D-fructose by the enzyme this compound 2-dehydrogenase, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the this compound concentration in the sample.
2. Reagents:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Triethanolamine (TEA) buffer (0.1 M, pH 7.8)
-
NAD+ solution (10 mg/mL in TEA buffer)
-
This compound 2-dehydrogenase (e.g., from Leuconostoc mesenteroides)
-
This compound standards (in the range of 0.1 to 5 mmol/L)
3. Sample Preparation:
-
To 100 µL of serum, add 100 µL of 10% TCA.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully collect the clear supernatant for analysis.
4. Assay Procedure:
-
In a microplate well or cuvette, mix 50 µL of the deproteinized supernatant (or standard) with 200 µL of TEA buffer and 10 µL of NAD+ solution.
-
Measure the initial absorbance at 340 nm (A1).
-
Add 5 µL of this compound 2-dehydrogenase solution to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the final absorbance at 340 nm (A2).
5. Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
Construct a standard curve by plotting the ΔA of the standards against their known concentrations.
-
Determine the this compound concentration in the samples from the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is a representative protocol for the determination of this compound in serum.
1. Principle: this compound in the serum is first derivatized to a more volatile compound. The derivatized this compound is then separated by gas chromatography and detected by mass spectrometry, which provides high specificity and sensitivity.
2. Reagents:
-
Internal standard (e.g., xylitol)
-
Deproteinizing agent (e.g., acetonitrile or methanol)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Solvent for reconstitution (e.g., hexane)
3. Sample Preparation:
-
To 100 µL of serum, add the internal standard.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Add the derivatizing agent and heat at 60-80°C for 30-60 minutes.
-
Evaporate the derivatizing agent and reconstitute the residue in hexane.
4. GC-MS Analysis:
-
Inject an aliquot of the reconstituted sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for characteristic ions of the derivatized this compound and internal standard.
5. Quantification:
-
Generate a calibration curve by analyzing standards of known this compound concentrations.
-
Calculate the ratio of the peak area of this compound to the internal standard for both standards and samples.
-
Determine the this compound concentration in the samples from the calibration curve.
Conclusion
The choice of an assay for this compound determination in serum should be guided by the specific requirements of the study. The photometric assay offers a good balance of sensitivity, specificity, and ease of use, making it suitable for routine clinical and research applications.[1] For studies requiring the highest level of accuracy and sensitivity, GC-MS remains the gold standard, albeit with a more complex workflow. HPLC methods provide a versatile alternative, with performance characteristics dependent on the chosen column and detector. The enzymatic fluorometric assay presents a high-sensitivity, high-throughput option, particularly beneficial for large-scale studies. By carefully considering the performance data and experimental protocols presented in this guide, researchers can select the most appropriate method to achieve reliable and accurate quantification of this compound in serum.
References
A Comparative Guide to Mannitol Polymorphs as Drug Carriers
For Researchers, Scientists, and Drug Development Professionals
D-mannitol, a sugar alcohol, is a widely utilized excipient in the pharmaceutical industry due to its non-hygroscopic nature, chemical inertness, and patient-friendly taste profile.[1] Mannitol exists in several polymorphic forms, with the α, β, and δ anhydrous forms being the most relevant for pharmaceutical applications.[2][3] The distinct physicochemical properties of these polymorphs significantly influence their functionality as drug carriers, impacting drug loading, release kinetics, and the overall performance of the final dosage form. This guide provides an objective comparison of the α, β, and δ polymorphs of this compound when used as drug carriers, supported by experimental data and detailed methodologies.
Physicochemical Properties of this compound Polymorphs
The fundamental differences in the crystal structure of the α, β, and δ polymorphs of this compound lead to variations in their physical properties. The β form is the most thermodynamically stable under ambient conditions and is the most common commercially available form.[2][3][4] The δ form is kinetically stable and often exhibits more favorable properties for specific pharmaceutical processes.[4]
Table 1: Comparison of Key Physicochemical Properties of this compound Polymorphs
| Property | α-Mannitol | β-Mannitol | δ-Mannitol |
| Thermodynamic Stability | Less stable than β | Most stable | Least stable (kinetically stable) |
| Melting Point (°C) | ~166[3] | ~166.5[3] | ~155[3] |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Morphology | Needle-like[3] | Needle-like[3] | Smooth, rod-like[3] |
| Solubility in Water | Intermediate | Lowest | Highest |
Performance as Drug Carriers: A Comparative Analysis
The choice of this compound polymorph can have a profound impact on the performance of the drug delivery system. The following sections compare the performance of the different polymorphs in two common applications: dry powder inhalers (DPIs) and solid oral dosage forms (tablets).
Dry Powder Inhalers (DPIs)
In DPI formulations, the carrier's properties are critical for efficient drug aerosolization and delivery to the lungs. Studies have shown that the solid-state properties of this compound polymorphs significantly affect their performance as carriers.
Table 2: Aerosolization Performance of this compound Polymorphs with Model Drugs
| Drug | This compound Polymorph | Fine Particle Fraction (%)* |
| Salbutamol Sulphate (hydrophilic) | α | 11-13 |
| β | 11-13 | |
| δ | 6.5-9.3 | |
| Budesonide (lipophilic) | α | 53-58 |
| β | 53-58 | |
| δ | 19.6-32 |
*Fine Particle Fraction (FPF) is the percentage of the drug dose that has an aerodynamic diameter small enough to reach the deep lung.[2]
The data indicates that for both hydrophilic and lipophilic drugs, the α and β forms of this compound resulted in a higher fine particle fraction compared to the δ form, suggesting better aerosolization performance in the tested DPI systems.[2]
Solid Oral Dosage Forms (Tablets)
In tablet formulations, the compressibility and binding properties of the excipient are crucial. The δ polymorph of this compound has demonstrated superior performance in this regard.
Table 3: Comparison of Tablet Properties using Different this compound Polymorphs
| Property | Formulation with β-Mannitol | Formulation with δ-Mannitol |
| Tablet Hardness (N) | Lower | Higher[1] |
| Disintegration Time | Longer | Shorter[1] |
| Drug Dissolution (t50% for Fenofibrate) | 54 minutes | 23 minutes[1] |
An interesting phenomenon occurs during the wet granulation of δ-mannitol. It transforms into the β polymorph, creating a porous structure with an increased surface area.[1] This transformation contributes to improved tabletability and can significantly enhance the dissolution rate of poorly soluble drugs.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare this compound polymorphs.
Polymorph Identification and Characterization
1. X-Ray Powder Diffraction (XRPD)
-
Purpose: To identify the crystalline structure of the this compound polymorphs.
-
Methodology: The powder sample is placed on a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffraction pattern is unique to each polymorph and can be compared to reference patterns from crystallographic databases.[2]
2. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the melting point and thermal behavior of the polymorphs.
-
Methodology: A small amount of the sample is heated at a constant rate in a controlled atmosphere. The difference in heat flow between the sample and a reference is measured as a function of temperature. Endothermic events, such as melting, are observed as peaks in the DSC thermogram.[2][3]
Performance Evaluation
1. In Vitro Aerodynamic Property Assessment for DPIs
-
Purpose: To measure the fine particle fraction (FPF) of the drug delivered from a DPI.
-
Methodology: A multi-stage liquid impinger or an Andersen cascade impactor is used. A known dose of the DPI formulation is actuated into the apparatus at a specific flow rate. The drug deposited on each stage of the impactor is collected and quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). The FPF is then calculated based on the amount of drug collected on the stages corresponding to the desired particle size range for lung deposition.[2]
2. Tablet Hardness and Disintegration Testing
-
Purpose: To evaluate the mechanical strength and disintegration time of tablets.
-
Methodology:
-
Hardness: A tablet hardness tester is used to apply a compressive force to the tablet until it fractures. The force required to break the tablet is recorded.
-
Disintegration: A disintegration tester is used, which consists of a basket-rack assembly that is immersed in a specified fluid at a constant temperature. The time taken for the tablets to disintegrate and pass through the mesh of the basket is measured.
-
Visualizing the Workflow and Relationships
The following diagrams illustrate the logical workflow for selecting a this compound polymorph and the relationship between its properties and performance.
Caption: Experimental workflow for this compound polymorph characterization and selection.
Caption: Interplay of this compound polymorph properties and their impact on drug carrier performance.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. This compound Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the Multidimensional Effects of Polymorphism, Particle Size and Processing for D-Mannitol Powders - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the stabilizing effect of mannitol on different proteins
An in-depth evaluation of mannitol's efficacy in stabilizing various proteins, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a sugar alcohol, is a widely utilized excipient in the pharmaceutical industry, primarily for its role as a bulking agent and tonicity modifier. However, its function as a protein stabilizer is of significant interest, particularly in the formulation of biotherapeutics. The stabilizing effect of this compound is multifaceted and highly dependent on its physical state, concentration, and the specific protein it is formulated with. This guide provides a comparative analysis of this compound's stabilizing effects on different proteins, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes and mechanisms.
The Dichotomy of this compound's Influence: Amorphous vs. Crystalline States
A critical factor governing this compound's interaction with proteins is its physical form. In its amorphous (non-crystalline) state, this compound generally acts as an effective stabilizer.[1][2][3] This is attributed to its ability to form a rigid, glassy matrix around the protein, a process known as vitrification. This glassy state restricts protein mobility and prevents unfolding.[4] Furthermore, the "water replacement theory" suggests that amorphous this compound can form hydrogen bonds with the protein, effectively replacing water molecules and maintaining the protein's native conformation.[4]
Conversely, crystalline this compound can have a destabilizing effect on proteins. The crystallization of this compound can lead to phase separation within the formulation, creating stress on the protein structure and potentially inducing aggregation.[4][5] This has been observed in studies with Lactate Dehydrogenase (LDH), where this compound crystallization during freeze-drying led to increased protein inactivation.[2][5] The addition of surfactants like Tween 80 has been shown to mitigate this destabilizing effect.[5]
Comparative Stabilizing Effects of this compound on Different Proteins
The efficacy of this compound as a stabilizer varies significantly across different proteins and formulation conditions. The following table summarizes key findings from various studies:
| Protein | Experimental Technique | Key Findings | Reference(s) |
| Monoclonal Antibody (IgG1) | Size Exclusion Chromatography (SEC) | High concentrations of this compound (50-80%) increased aggregation to 2.6-4.2%, while lower concentrations (20-40%) showed aggregation levels comparable to the pure antibody solution. | |
| Recombinant Humanized Anti-IgE Monoclonal Antibody (rhuMAbE25) | SEC, Fine Particle Fraction (FPF) | Stabilization leveled off above ~20% (w/w) this compound. Formulations with 30% this compound showed a dramatic decrease in FPF upon storage due to crystallization. | [6] |
| Lactate Dehydrogenase (LDH) | Activity Assay, DSC, FTIR | Amorphous this compound protected the enzyme in a concentration-dependent manner. Increased this compound crystallinity correlated with decreased enzyme stability and activity recovery after freeze-drying. | [2][3][5] |
| Bovine Serum Albumin (BSA) | SEC, Powder X-ray Diffraction (PXRD) | Formulations with a BSA to this compound ratio of 5:1 remained amorphous and showed the highest stability. Ratios of 2:1, 1:2, and 1:5 led to this compound crystallization and increased monomer loss over time. | [4][7] |
Experimental Protocols
To aid researchers in evaluating protein stability with this compound, detailed protocols for key experimental techniques are provided below.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal stability of a protein by measuring its melting temperature (Tm). An increase in Tm in the presence of an excipient indicates a stabilizing effect.
Protocol:
-
Sample Preparation: Prepare protein solutions (e.g., 1 mg/mL) in the desired buffer with and without various concentrations of this compound. A buffer-only solution serves as the reference.
-
Instrument Setup: Use a differential scanning calorimeter. Load the sample and reference solutions into their respective pans.
-
Thermal Scanning: Equilibrate the system at a starting temperature (e.g., 20°C). Ramp the temperature at a constant rate (e.g., 60°C/hour) up to a final temperature sufficient to induce complete protein unfolding (e.g., 100°C).
-
Data Analysis: The instrument measures the differential heat flow between the sample and reference. The resulting thermogram shows endothermic peaks corresponding to protein unfolding. The apex of the major unfolding peak is identified as the Tm.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins. Changes in the CD spectrum can indicate conformational changes and unfolding.[1][8][9]
Protocol:
-
Sample Preparation: Prepare protein solutions (e.g., 0.1-0.2 mg/mL) in a suitable buffer that is transparent in the far-UV region. Prepare samples with and without this compound.
-
Instrument Setup: Use a CD spectropolarimeter. The instrument should be purged with nitrogen gas.
-
Data Acquisition:
-
Far-UV (190-250 nm): To monitor secondary structure (α-helix, β-sheet).
-
Near-UV (250-320 nm): To monitor tertiary structure.
-
-
Thermal Melt (Optional): To determine the Tm, monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate.
-
Data Analysis: Compare the spectra of the protein with and without this compound. A significant change in the spectrum indicates a conformational change. For thermal melts, the Tm is the temperature at which 50% of the protein is unfolded.
Size Exclusion Chromatography (SEC)
SEC is a high-performance liquid chromatography (HPLC) method used to separate molecules based on their size. It is the gold standard for quantifying protein aggregation.[10][11]
Protocol:
-
System Preparation: Use an HPLC system equipped with a size exclusion column appropriate for the molecular weight of the protein of interest. Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Sample Preparation: Prepare protein samples, both with and without this compound, at a known concentration. Filter the samples through a 0.22 µm filter before injection.
-
Injection and Separation: Inject a fixed volume of the sample onto the column. The mobile phase carries the sample through the column. Larger molecules (aggregates) elute first, followed by the monomer, and then any smaller fragments.
-
Detection: Monitor the eluting protein using a UV detector, typically at 280 nm.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different species. The area under each peak is proportional to the concentration of that species. Calculate the percentage of monomer, aggregate, and fragment by integrating the respective peak areas.
Visualizing the Process and Mechanism
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for evaluating protein stability and the proposed mechanism of stabilization by this compound.
Caption: Experimental workflow for evaluating protein stabilization.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Effect of this compound crystallinity on the stabilization of enzymes during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the impact of this compound on physical stability and aerosolization of spray-dried protein powders for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound crystallization in this compound-sucrose systems on LDH stability during freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound crystallization on the stability and aerosol performance of a spray-dried pharmaceutical protein, recombinant humanized anti-IgE monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the impact of this compound on physical stability and aerosolization of spray-dried protein powders for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
A Comparative Analysis of Mannitol and Trehalose in Lyophilization: A Guide for Researchers
In the realm of pharmaceutical formulation and drug development, particularly for biologics and sensitive small molecules, lyophilization, or freeze-drying, stands as a cornerstone technology for enhancing stability and extending shelf life. The success of this process hinges on the selection of appropriate excipients, with lyoprotectants playing a pivotal role in preserving the integrity of the active pharmaceutical ingredient (API) during the harsh conditions of freezing and drying. Among the most commonly employed lyoprotectants are mannitol and trehalose, each possessing distinct physicochemical properties that render them suitable for different applications.
This guide provides a comprehensive comparative analysis of this compound and trehalose in lyophilization, offering experimental data, detailed methodologies, and visual aids to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation strategies.
Core Comparison: this compound vs. Trehalose
This compound, a sugar alcohol, is widely utilized as a bulking agent in lyophilized formulations.[1][2] Its primary function is to provide structural support to the lyophilized cake, preventing collapse and ensuring an elegant appearance.[1][3][4] This is achieved through its propensity to crystallize during the freezing stage of lyophilization, forming a rigid scaffold.[1][3] Conversely, trehalose, a non-reducing disaccharide, is a potent lyoprotectant that excels at preserving the molecular structure of proteins and other biologics.[5][6] Its protective effects are largely attributed to its ability to form a stable amorphous glass matrix and to replace water molecules, a concept known as the "water replacement hypothesis."[7][8][9][10][11][12]
The choice between this compound and trehalose, or a combination thereof, is dictated by the specific requirements of the API and the desired characteristics of the final product. Key considerations include the need for molecular stabilization versus structural support, the desired processing time, and the long-term stability profile of the formulation.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance of this compound and trehalose in lyophilization, based on findings from various experimental studies.
Table 1: Thermal Properties and Processing Parameters
| Property | This compound | Trehalose | Significance in Lyophilization |
| Glass Transition Temperature (Tg') of Maximally Freeze-Concentrated Solute | ~ -24°C to -28°C (amorphous form) | ~ -28°C to -32°C | Dictates the maximum allowable product temperature during primary drying to prevent cake collapse. A higher Tg' allows for more aggressive (faster) drying cycles.[1][13] |
| Eutectic Melting Temperature (Te) | ~ -1.5°C | N/A (amorphous) | For crystalline materials, this is the critical temperature above which melting occurs during primary drying. This compound's high eutectic temperature permits faster drying cycles.[1] |
| Collapse Temperature (Tc) | Dependent on crystalline form, generally higher than amorphous excipients | ~ -28°C to -32°C | The temperature at which the lyophilized cake loses its structure. For amorphous products, it is close to Tg'.[13][14] |
| Typical Primary Drying Temperature | -10°C to -25°C | Below -30°C | Crystalline this compound allows for significantly warmer and thus faster primary drying compared to amorphous trehalose.[1] |
Table 2: Lyophilized Product Characteristics
| Characteristic | This compound | Trehalose | Significance |
| Cake Appearance | Elegant, uniform, white, crystalline | Can appear glassy, may be prone to cracking if not formulated properly | Aesthetically important for commercial products and can be an indicator of a robust lyophilization cycle.[1][15] |
| Reconstitution Time | Fast (<30 seconds) | Slower (>2 minutes) | A critical parameter for user convenience, especially in emergency settings. This compound's porous crystalline structure facilitates rapid reconstitution.[1][16][17][18] |
| Mechanical Strength | High structural integrity | Prone to collapse if dried above Tc | Crystalline this compound provides a strong cake structure.[1] |
| Residual Moisture Content | Generally low | Can be slightly higher depending on the cycle | Low residual moisture is crucial for long-term stability. |
| Protein Stability (Activity Preservation) | Limited protection, can be detrimental if it crystallizes and expels the protein | Superior protection through vitrification and water replacement | Trehalose is highly effective at preserving the native structure and function of proteins during lyophilization and storage.[5][6][7][19] |
Mechanisms of Action and Process Visualization
To better understand the distinct roles of this compound and trehalose, the following diagrams illustrate their mechanisms of action and the overall lyophilization process.
Decision-Making Workflow
The selection of an appropriate lyoprotectant is a critical step in formulation development. The following workflow provides a logical approach to choosing between this compound and trehalose.
Experimental Protocols
Accurate characterization of lyophilized formulations is essential for understanding the behavior of excipients and ensuring product quality. Below are detailed methodologies for key analytical techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg') of the maximally freeze-concentrated solute and the eutectic melting temperature (Te) of crystalline components.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the liquid formulation into a DSC pan. Crimp the pan to seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 20°C.
-
Cool the sample to -70°C at a controlled rate (e.g., 5°C/min).
-
Hold at -70°C for 5 minutes to ensure thermal equilibrium.
-
Heat the sample to 20°C at a controlled rate (e.g., 2°C/min).
-
-
Data Analysis: Analyze the resulting thermogram. The Tg' is identified as a step-change in the heat flow curve. The Te is identified as a sharp endothermic peak.
X-Ray Powder Diffraction (XRPD)
Objective: To assess the crystallinity of the lyophilized cake and identify the polymorphic form of crystalline excipients like this compound.
Methodology:
-
Sample Preparation: Gently crush the lyophilized cake into a fine powder using a mortar and pestle in a low-humidity environment (e.g., a glove box).
-
Sample Mounting: Pack the powder into a sample holder.
-
Instrument Setup: Place the sample holder into the XRPD instrument.
-
Data Acquisition: Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
Data Analysis: Analyze the resulting diffractogram. Sharp peaks are indicative of crystalline material, while a broad halo suggests an amorphous structure. The positions and intensities of the peaks can be compared to reference patterns to identify the specific crystalline form.[20]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To assess the secondary structure of proteins in the lyophilized state and investigate interactions between the protein and excipients.
Methodology:
-
Sample Preparation: Mix a small amount of the lyophilized powder (approx. 1-2 mg) with dry potassium bromide (KBr) and press into a transparent pellet. Alternatively, use an attenuated total reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Analysis: Place the sample in the FTIR spectrometer and collect the spectrum over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Data Analysis: Analyze the amide I band (1600-1700 cm⁻¹) of the protein spectrum to determine the relative proportions of α-helix, β-sheet, and other secondary structures. Shifts in the amide I band can indicate changes in the protein's conformation.
Karl Fischer Titration
Objective: To accurately determine the residual moisture content in the lyophilized cake.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Preparation: In a low-humidity environment, accurately weigh a portion of the lyophilized cake.
-
Titration: Introduce the sample into the titration vessel. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent.
-
Data Analysis: The instrument software will calculate the percentage of water in the sample based on the amount of reagent consumed.
Conclusion
The selection of this compound or trehalose as a lyoprotectant is a critical decision in the development of a stable and effective lyophilized product. This compound's utility as a crystalline bulking agent offers advantages in terms of processing efficiency and the physical attributes of the final product.[1][2] In contrast, trehalose provides superior protection for sensitive biologics at the molecular level through its vitrification and water-replacement properties.[5][6][7][19] In many cases, a combination of both excipients can be leveraged to achieve a formulation that is both stable and possesses desirable physical characteristics.[21][22] A thorough understanding of the distinct properties of these two excipients, coupled with rigorous experimental characterization, is paramount to successful lyophilization cycle development and the creation of high-quality, stable drug products.
References
- 1. biolongevitylabs.com [biolongevitylabs.com]
- 2. lyonavigator.com [lyonavigator.com]
- 3. Importance Of Assessing this compound Crystallinity In Lyophilized Drug Products [drugdeliveryleader.com]
- 4. cienciasfarmaceuticas.org.br [cienciasfarmaceuticas.org.br]
- 5. Mechanism of protein stabilization by trehalose during freeze-drying analyzed by in situ micro-raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Water Replacement Hypothesis in Atomic Detail—Factors Determining the Structure of Dehydrated Bilayer Stacks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. leukocare.com [leukocare.com]
- 14. Frontiers | Detection of Collapse and Crystallization of Saccharide, Protein, and this compound Formulations by Optical Fibers in Lyophilization [frontiersin.org]
- 15. Cake Appearance Analysis | Coriolis Pharma [coriolis-pharma.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Increasing storage stability of freeze-dried plasma using trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Mutual Influence of this compound and Trehalose on Crystallization Behavior in Frozen Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. portal.research.lu.se [portal.research.lu.se]
A Researcher's Guide to the Pharmaceutical Purity of Mannitol
For researchers, scientists, and drug development professionals, ensuring the purity of excipients is paramount to the safety and efficacy of the final pharmaceutical product. Mannitol, a sugar alcohol, is a widely used excipient in various dosage forms and as an active pharmaceutical ingredient (API) for its osmotic diuretic properties. This guide provides a comprehensive comparison of high-purity this compound with its alternatives, supported by experimental data and detailed analytical protocols to validate its quality for pharmaceutical research.
Purity Profile of Pharmaceutical Grade this compound
The purity of this compound for pharmaceutical use is strictly defined by international pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). These standards set limits for impurities, including related substances (other sugar alcohols), elemental impurities, and endotoxins.
Table 1: Pharmacopoeial Specifications for Pharmaceutical Grade this compound
| Parameter | USP | EP | JP |
| Assay (dried basis) | 96.0% - 101.5% | 97.0% - 102.0% | 97.0% - 102.0% |
| Sorbitol | ≤ 2.0% | - | - |
| Sum of Isomalt and Maltitol | ≤ 2.0% | - | - |
| Nickel | ≤ 1 ppm | ≤ 1 ppm | - |
| Lead | ≤ 0.5 ppm | - | ≤ 5 ppm |
| Loss on Drying | ≤ 0.5% | ≤ 0.5% | ≤ 0.3% |
| Bacterial Endotoxins | Reportable | Reportable | Reportable |
Comparative Analysis of this compound and Its Alternatives
This compound's utility in pharmaceuticals spans from its role as a diluent in solid dosage forms to an osmotic agent in injectables and a stabilizer in lyophilized formulations. Here, we compare its performance against common alternatives in these applications.
As an Osmotic Diuretic: this compound vs. Hypertonic Saline
In the clinical setting, this compound is frequently used to reduce intracranial pressure (ICP). Its primary alternative is hypertonic saline (HTS).
Table 2: Comparison of this compound and Hypertonic Saline for ICP Reduction
| Parameter | This compound | Hypertonic Saline |
| Mechanism of Action | Osmotic diuresis | Creates an osmotic gradient to draw fluid from brain tissue |
| Mean ICP Reduction | 7.96 mmHg ± 5.79 | 8.43 mmHg ± 6.65 |
| Duration of Effect | Shorter | Longer |
| Effect on Cerebral Perfusion Pressure (CPP) | May increase | Generally increases |
| Potential Side Effects | Hypotension, hypovolemia, electrolyte disturbances | Hypernatremia, hypervolemia, respiratory distress |
Studies have shown that while both are effective, hypertonic saline may offer a more significant and longer-lasting reduction in ICP and a higher cerebral perfusion pressure.[1][2][3] However, the choice of agent often depends on the patient's specific condition, such as their volume status and baseline sodium levels.[1]
As a Pharmaceutical Excipient: this compound vs. Other Polyols
In solid dosage forms, particularly tablets, this compound is valued for its low hygroscopicity, good compactibility, and pleasant taste. Its performance is often compared with other sugar alcohols like sorbitol and isomalt, as well as other common fillers like lactose.
Table 3: Physicochemical and Functional Properties of this compound and Alternative Excipients
| Property | This compound | Sorbitol | Isomalt | Lactose |
| Molecular Weight ( g/mol ) | 182.17 | 182.17 | 344.31 | 342.30 |
| Melting Point (°C) | 165-168 | 95 | 145-150 | 201-202 |
| Solubility in Water ( g/100 mL at 20-25°C) | ~22 | ~220 | ~24.5 | ~21.6 |
| Hygroscopicity | Low | High | Low | Moderate |
| Sweetness (relative to sucrose) | 0.5 | 0.6 | 0.45 - 0.65 | 0.16 |
| Compaction Behavior | Good | Sufficient | Good | Good |
| API Compatibility | Highly inert | Concern for moisture-sensitive APIs | Generally inert | Potential for Maillard reaction with amine drugs |
This compound's low hygroscopicity makes it a superior choice for moisture-sensitive drugs compared to the highly hygroscopic sorbitol.[4][5] While lactose is a common and cost-effective filler, this compound is chemically more inert, avoiding the Maillard reaction that can occur with lactose and APIs containing amine groups.[6][7] Studies comparing different grades of this compound and lactose have shown that specific grades of this compound can produce tablets with excellent hardness and rapid disintegration, making it particularly suitable for orally disintegrating tablets (ODTs).[4][7][8]
In Lyophilization: this compound vs. Other Lyoprotectants
This compound is often used as a bulking agent and a cryoprotectant in lyophilized formulations to provide an elegant cake structure and stabilize proteins. Its effectiveness is compared with other common lyoprotectants like sucrose and trehalose.
Table 4: Performance of this compound and Other Lyoprotectants in Freeze-Drying
| Lyoprotectant | Primary Function | Effect on Glass Transition Temperature (Tg') | Cake Appearance | Protein Stabilization |
| This compound | Bulking agent, cryoprotectant | Crystalline, has a eutectic melting temperature | Forms a crystalline, robust cake | Can provide some stabilization, but may crystallize and offer less protection than amorphous sugars |
| Sucrose | Lyoprotectant | Amorphous, relatively low Tg' | Can be prone to collapse if not formulated properly | Excellent, forms a glassy matrix around proteins |
| Trehalose | Lyoprotectant | Amorphous, higher Tg' than sucrose | Good, forms a stable amorphous cake | Excellent, often considered the most effective lyoprotectant |
While this compound forms a crystalline and visually appealing cake, amorphous sugars like sucrose and trehalose are often more effective at stabilizing proteins during freeze-drying by forming a protective glassy matrix.[9][10] However, combinations of this compound with sucrose or trehalose are frequently used to achieve both a stable, elegant cake and effective protein stabilization.[9][10] Some studies have indicated that for certain applications, trehalose and sucrose show more promising results in maintaining the original concentration and morphology of lyophilized extracellular vesicles compared to this compound.[11]
Experimental Protocols for Purity Validation
To ensure the quality of this compound for pharmaceutical research, rigorous analytical testing is required. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is based on the harmonized procedures of the USP, EP, and JP for the analysis of this compound and its related impurities (sorbitol, maltitol, and isomalt).
Experimental Protocol:
-
Mobile Phase: Degassed water.
-
System Suitability Solution A: Prepare a solution containing 25.0 mg/mL each of sorbitol and USP this compound Reference Standard (RS) in water.
-
System Suitability Solution B: Prepare a solution containing 1.0 mg/mL each of maltitol and isomalt in water.
-
Standard Solution A (for Assay): Prepare a solution containing 50.0 mg/mL of USP this compound RS in water.
-
Sample Solution: Prepare a solution containing 50.0 mg/mL of the this compound sample in water.
-
Chromatographic System:
-
Mode: Liquid Chromatography (LC)
-
Detector: Refractive Index (RI)
-
Column: 7.8-mm × 30-cm; packing L19 (strong cation-exchange resin in the calcium form).
-
Column Temperature: 85 ± 2°C
-
Detector Temperature: 40°C (maintained at a constant temperature)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
-
System Suitability:
-
Inject System Suitability Solution A. The resolution between the sorbitol and this compound peaks should be not less than 2.0.
-
-
Procedure:
-
Inject the Sample Solution and Standard Solution A into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the percentage of this compound in the sample.
-
For related substances, inject the Sample Solution and appropriate standard solutions to quantify any impurities.
-
References
- 1. usp.org [usp.org]
- 2. General Chapters Elemental Impurities–Limits and Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018 | USP-NF [uspnf.com]
- 3. biospectra.us [biospectra.us]
- 4. Polyols as filler-binders for disintegrating tablets prepared by direct compaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Different Direct Compaction Grades of this compound on the Storage Stability of Tablet Properties Investigated Using a Kohonen Self-Organizing Map and Elastic Net Regression Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Studies of Different Preservation Methods and Relative Freeze-Drying Formulations for Extracellular Vesicle Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Rebound Effect of Mannitol Versus Glycerol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of hyperosmotic agents like mannitol and glycerol is a cornerstone in the management of cerebral edema and elevated intracranial pressure (ICP). However, a significant concern with their application is the "rebound effect," a paradoxical increase in ICP that can occur after the initial therapeutic benefit. This guide provides an objective comparison of the rebound effect associated with this compound and glycerol based on in vivo experimental and clinical data, offering valuable insights for preclinical and clinical research.
Comparative Analysis of Rebound Effect: this compound vs. Glycerol
A review of in vivo studies indicates a differential propensity for this compound and glycerol to induce a rebound in intracranial pressure. While both are effective osmotic diuretics, evidence suggests that glycerol may be associated with a lower incidence and severity of the rebound phenomenon compared to this compound.
A clinical study involving 65 patients with raised intracranial pressure observed a rebound phenomenon in 12% of those treated with this compound, whereas it was seen in 34% of the patients who received glycerol.[1][2] However, the same study noted that the infusion method significantly influenced the occurrence of the rebound effect in the glycerol groups, a factor that was not observed with this compound.[1][2]
In an experimental study on goats with induced focal vasogenic edema, repeated infusions of this compound led to a rebound phenomenon in ICP during the last 12 hours of the study.[3] In contrast, glycerol administration under the same conditions did not produce a rebound effect.[3] Another case report detailed a secondary rise in cerebrospinal fluid (CSF) pressure above initial levels after continuous glycerol administration, suggesting that a rebound effect with glycerol is possible under certain clinical circumstances.[4] A meta-analysis of clinical trials also pointed to a lower probability of rebound ICP after the withdrawal of glycerol compared to this compound.[5]
The mechanism behind the rebound effect is thought to involve the accumulation of the osmotic agent within the brain parenchyma, reversing the osmotic gradient and drawing water back into the brain tissue.[6] Some studies suggest that the combination of this compound and glycerol may mitigate the rebound edema observed with this compound monotherapy.[7]
The following table summarizes the key quantitative findings from comparative in vivo studies:
| Parameter | This compound | Glycerol | Study Type | Species | Key Findings |
| Incidence of Rebound Effect | 12% | 34% | Clinical Study | Human | Rebound was more frequent with glycerol, but influenced by infusion rate.[1][2] |
| Rebound Phenomenon | Observed | Not Observed | Experimental Study | Goat | This compound showed a rebound in ICP in the long-term; glycerol did not.[3] |
| Probability of Rebound ICP | Higher | Lower | Meta-Analysis | Human | Lower probability of rebound ICP after glycerol withdrawal.[5] |
Experimental Workflow for Assessing Rebound Effect
The following diagram illustrates a typical experimental workflow for the in vivo assessment of the rebound effect of osmotic agents.
Caption: Experimental workflow for in vivo rebound effect assessment.
Detailed Experimental Protocols
Below are summarized methodologies from key in vivo studies that have compared the rebound effects of this compound and glycerol.
Protocol 1: Clinical Study in Patients with Raised Intracranial Pressure[1][2]
-
Subjects: 65 human patients with raised intracranial pressure due to conditions such as cerebral aneurysms, brain tumors, and intracerebral hemorrhages.
-
Intervention Groups:
-
This compound Group A: 0.5 g/kg this compound infused over 15, 30, or 60 minutes.
-
This compound Group B: 1.0 g/kg this compound infused over 30, 60, or 90 minutes.
-
Glycerol Group C: 0.5 g/kg glycerol in 5% fructose infused over 30, 60, or 90 minutes.
-
Glycerol Group D: 1.0 g/kg glycerol in 5% fructose infused over 60, 120, or 180 minutes.
-
-
Data Collection: Continuous monitoring of intracranial pressure using epidural pressure recordings.
-
Outcome Measures:
-
Occurrence of the rebound phenomenon (a secondary rise in ICP above the pre-infusion level).
-
The rate of the rise in ICP compared to the pre-infusion ICP.
-
The duration of the rebound phenomenon.
-
Protocol 2: Experimental Study in Goats with Focal Vasogenic Edema[3]
-
Animal Model: Eighteen goats.
-
Induction of Edema: A cold injury was induced to create focal vasogenic edema.
-
Instrumentation:
-
Epidural latex balloon implanted in each cerebral hemisphere for ICP measurement.
-
Electromagnetic flowmeter around both internal maxillary arteries to measure cerebral blood flow (CBF).
-
Femoral catheters for blood pressure (BP) measurement and intravenous infusion.
-
-
Treatment Groups (n=6 each):
-
Control Group: No treatment.
-
This compound Group: 20% this compound solution (1 g/kg body weight) injected every 12 hours, starting 24 hours post-cold injury.
-
Glycerol Group: 10.1% glycerol solution (0.5 g/kg body weight) administered on the same schedule as this compound.
-
-
Data Collection: BP, bilateral ICP, and CBF were recorded at baseline and every 4 hours for 3 days after the cold injury.
-
Outcome Measures: Immediate and long-term effects on ICP and CBF, with specific observation for a rebound phenomenon.
Conclusion
The available in vivo data suggests that while both this compound and glycerol can be effective in reducing intracranial pressure, glycerol may present a lower risk of a rebound effect. However, the incidence of rebound with glycerol appears to be influenced by the infusion rate. The experimental evidence in a controlled animal model further supports the observation of a rebound phenomenon with repeated this compound administration, which was absent with glycerol. These findings are critical for the design of future studies and the clinical selection of hyperosmotic agents, particularly in scenarios requiring prolonged or repeated administration. Further research is warranted to fully elucidate the mechanisms underlying the rebound effect and to optimize dosing and administration strategies to minimize this adverse event.
References
- 1. [Rebound phenomenon of this compound and glycerol: clinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical study of this compound and glycerol on raised intracranial pressure and on their rebound phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immediate and long-term effects of this compound and glycerol. A comparative experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Rebound phenomenon complicating cerebral dehydration with glycerol. Case report. | Semantic Scholar [semanticscholar.org]
- 5. Comparative efficacy and safety of glycerol versus this compound in patients with cerebral oedema and elevated intracranial pressure: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Trends in Hyperosmolar therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. res.medtion.com [res.medtion.com]
Inert vs. Electrolyte Osmolarity Adjusting Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, maintaining an isotonic environment is critical for the stability of biologic drugs and the viability of cell cultures. The choice of an osmolarity adjusting agent can have significant implications for product efficacy and experimental outcomes. This guide provides an objective comparison of inert agents, such as mannitol, and electrolyte agents, like sodium chloride (NaCl), supported by experimental data and detailed protocols.
Executive Summary
Both inert and electrolyte agents are used to adjust the osmolarity of solutions to prevent cellular stress and maintain the stability of therapeutic proteins. Inert agents, like the sugar alcohol this compound, are non-ionic and are thought to exert their effects primarily through osmotic pressure. In contrast, electrolyte agents, such as NaCl, dissociate into ions and can have additional effects on cellular processes and protein interactions.[1]
This guide will delve into the performance of these two classes of agents in key applications, present quantitative data from comparative studies, provide detailed experimental protocols for relevant assays, and illustrate key concepts with diagrams.
Performance Comparison: this compound vs. Sodium Chloride
The selection of an appropriate osmolarity adjusting agent depends on the specific application, be it for a therapeutic protein formulation or a cell culture medium.
Impact on Protein Stability
In biopharmaceutical formulations, tonicity modifiers are crucial for preventing protein aggregation and maintaining the native conformation of therapeutic proteins.
-
In Lyophilized Formulations: this compound is a common excipient in freeze-dried products, where it can act as a bulking agent and a stabilizer.[2] However, its crystalline nature can be influenced by the protein concentration. In a study with Fc-fusion proteins, increasing protein concentration inhibited this compound crystallization.[2][3] Conversely, sodium chloride did not crystallize in formulations with a total amorphous content greater than 44%.[2][3] The physical state of this compound (amorphous vs. crystalline) is a critical factor in both protein stability and the aerosol performance of spray-dried powders.[2]
-
In Liquid Formulations: High concentrations of salts like NaCl can sometimes promote protein aggregation through charge shielding effects.[1][4] In contrast, sugar-based agents like this compound are thought to stabilize proteins through preferential exclusion. For monoclonal antibody (mAb) formulations intended for intravenous administration, dilution in saline (0.9% NaCl) can lead to a higher tendency for self-association and aggregation at the air-solution interface compared to low ionic strength buffers.[4]
Table 1: Quantitative Comparison of this compound and Sodium Chloride on Protein Crystallinity in a Lyophilized Model Formulation
| Protein Concentration (mg/mL) | Effect on this compound Crystallinity | Effect on Sodium Chloride Crystallinity |
| 1-5 | Beta-mannitol decreased, becoming undetectable above 5 mg/mL. Delta-mannitol increased.[2][3] | Did not crystallize in samples with >44% total amorphous content.[2][3] |
| >10 | Crystallization was increasingly inhibited.[2][3] | Did not crystallize in samples with >44% total amorphous content.[2][3] |
Impact on Cell Viability and Behavior
In cell culture and cell-based therapies, the choice of osmolarity adjusting agent can significantly influence cell health and function. Hyperosmotic stress, regardless of the agent, can trigger cellular responses leading to apoptosis if the cell cannot adapt.[5]
One study directly compared the effects of this compound and electrolyte-based solutions on encapsulated mesenchymal stromal cells. The use of this compound as an inert agent resulted in a more permissive matrix, which led to a tumor-like cell behavior with the formation of large cell aggregates with necrotic cores.[6][7][8] In contrast, the use of electrolyte-based agents provided a more suitable crosslinking of the alginate capsule, which controlled cell proliferation and enabled a proper therapeutic regimen.[6][7][8]
Another study on safflower calli demonstrated that both NaCl and this compound induced a decrease in cell viability with increasing concentrations, with this compound showing a greater reduction in cell viability at the highest concentrations tested.[9][10]
Table 2: Comparative Effects of this compound and NaCl on Safflower Callus Cell Viability
| Osmolyte | Concentration | Cell Viability Reduction (%) |
| This compound | Highest concentration | 20-85% (genotype dependent)[9][10] |
| NaCl | Iso-osmotic to highest this compound concentration | 23-64% (genotype dependent)[9][10] |
Signaling Pathways in Hyperosmotic Stress
Cells respond to hyperosmotic stress by activating complex signaling pathways to restore cell volume and protect cellular components. While the general response to hyperosmotic stress is well-documented, some studies suggest that inert and electrolyte agents may elicit differential cellular responses, implying distinct signaling pathway activation.
A key pathway involved in the response to hyperosmotic stress is the Mitogen-Activated Protein Kinase (MAPK) pathway. In mammalian cells, this includes the p38 and JNK cascades, which are activated by environmental stresses.[11][12] While direct comparative studies on the differential activation of the MAPK pathway by this compound versus NaCl in mammalian cells are limited in the available literature, proteomics studies in plants have shown that salt and this compound stress result in relatively few overlapping differentially abundant proteins, suggesting distinct cellular responses and signaling.[13]
Below is a generalized diagram of a MAPK signaling cascade, which is a central pathway in the cellular response to stress.
Experimental Protocols
To aid researchers in evaluating osmolarity adjusting agents, detailed protocols for key assays are provided below.
Experimental Workflow for Comparing Osmolarity Adjusting Agents
The following diagram illustrates a typical experimental workflow for comparing the effects of inert and electrolyte osmolarity adjusting agents on a protein formulation and a cell line.
Protocol 1: Assessment of Protein Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution and is a standard method for quantifying soluble protein aggregates.
Materials:
-
Protein formulation samples (with different osmolarity adjusting agents)
-
SEC column appropriate for the molecular weight range of the protein and its aggregates
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (e.g., phosphate buffer with a specific salt concentration to minimize non-specific interactions)[14]
-
Molecular weight standards for column calibration
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[14]
-
Calibration (Optional but Recommended): Inject a mixture of molecular weight standards to generate a calibration curve of log(Molecular Weight) versus retention time.[14][15]
-
Sample Preparation: Dilute protein samples to an appropriate concentration within the linear range of the detector using the mobile phase.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins).
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Culture medium with different osmolarities adjusted by this compound or NaCl
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Replace the medium with culture media containing different concentrations of this compound or NaCl to induce hyperosmotic stress. Include a control group with normal medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Protocol 3: Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: After treatment with hyperosmotic media, wash the cells with PBS.
-
Fixation: Fix the cells with fixation solution for 15-30 minutes at room temperature.[16][17]
-
Permeabilization: Permeabilize the cells to allow the enzyme to access the nucleus.[16][17]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[16][18]
-
Staining: Wash the cells and stain with a nuclear counterstain like DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
-
Quantification: Count the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) to determine the apoptotic index.
Conclusion
The choice between an inert osmolarity adjusting agent like this compound and an electrolyte like NaCl is not trivial and can have profound effects on the stability of protein formulations and the behavior of cells. While this compound is a widely used and effective excipient, particularly in lyophilized products, its crystalline nature requires careful formulation development. Electrolytes like NaCl are simple and effective but can sometimes negatively impact protein stability in solution and may elicit different cellular responses compared to inert agents.
The experimental evidence suggests that there is no one-size-fits-all solution. Researchers and drug development professionals must carefully consider the specific requirements of their system and conduct appropriate stability and viability studies to select the optimal osmolarity adjusting agent. The protocols and information provided in this guide offer a framework for making these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The impact of protein concentration on this compound and sodium chloride crystallinity and polymorphism upon lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Kinetics of osmotic stress regulate a cell fate switch of cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of osmolarity adjusting agents in the regulation of encapsulated cell behavior to provide a safer and more predictable delivery of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of osmolarity adjusting agents in the regulation of encapsulated cell behavior to provide a safer and more predictable delivery of therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cropj.com [cropj.com]
- 10. researchgate.net [researchgate.net]
- 11. MAPK signaling pathway | Abcam [abcam.com]
- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Time-Course Analysis of Osmotic and Salt Stress in Arabidopsis thaliana Using Short Gradient Multi-CV FAIMSpro BoxCar DIA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. efce.ch.bme.hu [efce.ch.bme.hu]
- 15. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. benchchem.com [benchchem.com]
- 18. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mannitol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of mannitol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
This compound, a sugar alcohol, is generally not classified as a hazardous substance.[1][2] However, proper disposal procedures must be followed in accordance with local regulations and institutional policies.[1][2][3][4][5][6]
Pre-Disposal Safety Precautions
Before beginning any disposal process, the following safety measures should be implemented:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding specific hazards and handling instructions.[1]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.[1]
-
Review Local and Institutional Regulations: Familiarize yourself with your institution's and municipality's specific guidelines for chemical waste disposal, as these will ultimately dictate the acceptable disposal method.[1][2][3][4][5][6]
Step-by-Step Disposal Procedures
The appropriate method for this compound disposal depends on the quantity and local regulations.
For Small Quantities (typically under 1 kg):
-
Solubilization: Dissolve the solid this compound in a sufficient amount of water.[1]
-
Sewer Disposal: If permitted by your local regulations for non-hazardous waste, the aqueous solution can be poured down the sanitary sewer with copious amounts of water to ensure adequate dilution.[1]
-
Record Keeping: Document the date, quantity, and disposal method in your laboratory's chemical inventory or waste log.[1]
For Large Quantities or When Sewer Disposal is Prohibited:
-
Waste Collection: Collect the solid this compound in a clearly labeled and sealed container.[1] The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Chemical Waste Contractor: Arrange for disposal through your institution's designated chemical waste contractor.
Disposal of Empty Containers
-
Decontamination: Triple-rinse the empty container with water.[1]
-
Disposal: The rinsed container can typically be disposed of as regular laboratory glass or plastic waste, or offered for recycling if available.[3] Do not reuse the container for other purposes.[3]
Spill Cleanup
In the event of a spill:
-
Ensure adequate ventilation. [5]
-
Wear appropriate PPE. [5]
-
Contain the spill: For liquid spills, absorb the material to prevent further spread.[3][6] For solid spills, sweep or shovel the material into a suitable container for disposal.[5] Avoid generating dust.[2][5]
-
Clean the area: Thoroughly clean the spillage area with plenty of water.[3]
-
Do not flush into surface water. [3]
Quantitative Disposal Guidelines
While specific quantitative limits for this compound disposal can vary significantly based on local regulations, the following table provides a general framework.
| Parameter | Guideline | Source |
| Small Quantity | Typically considered to be under 1 kg. | Benchchem Safety Guide |
| Sewer Disposal | Permissible for small quantities of non-hazardous waste only if allowed by local and institutional regulations. | Benchchem Safety Guide |
| Large Quantity | Must be disposed of through a licensed chemical waste contractor. | General Chemical Waste Guidelines |
| Empty Container Rinsing | Triple-rinse with a suitable solvent (e.g., water). | General Laboratory Safety Procedures |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mannitol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of mannitol, a widely used sugar alcohol. Adherence to these procedures will minimize risk and ensure the integrity of your research.
This compound, while not classified as a hazardous substance, still requires careful handling to avoid potential irritation and contamination.[1][2] The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Exposure Limits
While this compound is not considered hazardous, adopting good industrial hygiene and safety practices is crucial.[2][3] This includes the use of appropriate PPE to prevent skin and eye contact and to minimize the inhalation of dust particles.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses or goggles | Should conform to EN 166 (EU) or NIOSH (US) standards.[3][4] |
| Skin Protection | Chemical-resistant gloves | Made of any waterproof material. Gloves must be inspected prior to use.[3][5] |
| Protective clothing | To prevent skin exposure.[4] | |
| Respiratory Protection | Dust mask or respirator | Recommended when dusts are generated. Use a NIOSH-approved respirator if exposure limits are exceeded or irritation occurs.[3][6] |
Table 2: Occupational Exposure Limits for this compound (as Particulates Not Otherwise Regulated)
| Organization | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)[6] |
| NIOSH (REL) | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction)[6] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final use is critical for safety and efficiency.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]
-
This compound solutions should be stored at a controlled room temperature of 20 to 25°C (68 to 77°F) and protected from freezing.[8][9]
Step 2: Preparation for Use
-
Work in a well-ventilated area.[3] If there is a potential for dust generation, use a fume hood or a designated area with local exhaust ventilation.
-
Don the appropriate PPE as outlined in Table 1.
-
If crystals have formed in a this compound solution, warm the vial in water at 80°C and shake vigorously to dissolve them.[10] Do not use if all crystals cannot be dissolved.[10]
Step 3: Handling and Use
Step 4: Accidental Release
-
In case of a spill, immediately clean it up to avoid generating dust.
-
For minor spills, sweep or vacuum the material and place it into a suitable, labeled disposal container.[2][4]
-
For larger spills, evacuate the area and ensure adequate ventilation.[3] Prevent the spillage from entering drains or waterways.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Unused Product
-
Dispose of unused this compound in accordance with local, state, and federal regulations.[5]
-
The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration.[3]
Step 2: Contaminated Materials
-
Any materials contaminated with this compound, such as gloves or paper towels, should be placed in a sealed, labeled container for disposal.
Step 3: Empty Containers
-
Do not reuse empty containers.[5]
-
Handle uncleaned containers as you would the product itself.
-
Completely emptied packages can be recycled if local regulations permit.[11]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. neogen.com [neogen.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. medline.com [medline.com]
- 10. pfizermedical.com [pfizermedical.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
